Cbl-b-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H31F3N8O |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
4-[2-cyclopropyl-6-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]-4-pyridinyl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C34H31F3N8O/c1-20-4-3-9-44(16-20)17-22-11-27-31(28(12-22)34(35,36)37)39-18-45(33(27)46)30-14-24(13-29(41-30)23-6-7-23)25-8-5-21(15-38)10-26(25)32-42-40-19-43(32)2/h5,8,10-14,18-20,23H,3-4,6-7,9,16-17H2,1-2H3/t20-/m0/s1 |
InChI Key |
VMQQQHAFPLYBOY-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Cbl-b-IN-19: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a critical negative regulator of immune cell activation, making it a prime target for novel immuno-oncology therapies. This document provides a comprehensive overview of the Cbl-b signaling pathway, the molecular action of Cbl-b inhibitors, quantitative data for inhibitor activity, and detailed experimental protocols for their characterization.
The Role of Cbl-b in Immune Regulation
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of various immune cells, particularly T cells and Natural Killer (NK) cells.[1][2][3] It functions as an intracellular checkpoint, preventing excessive or inappropriate immune responses that could lead to autoimmunity.[2] In the context of cancer, Cbl-b's inhibitory function can be co-opted by tumors to suppress the body's anti-tumor immune response, thereby promoting an immunosuppressive tumor microenvironment.[3][4]
Cbl-b exerts its regulatory function by targeting key signaling proteins for ubiquitination, a post-translational modification that can lead to their degradation or alter their function.[4][5] Key targets of Cbl-b in T cells include proteins downstream of the T cell receptor (TCR) and the CD28 costimulatory receptor, such as Phospholipase C-gamma1 (PLC-γ1), Protein Kinase C-theta (PKC-θ), Vav1, and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[6][7] By ubiquitinating these targets, Cbl-b dampens the signaling cascades that are essential for T cell activation, proliferation, and cytokine production.[3][6]
This compound and the Mechanism of Cbl-b Inhibition
This compound is a small molecule inhibitor of Cbl-b. It has been shown to inhibit the phosphorylation of Cbl-b with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[8] While the precise binding mode of this compound is not publicly disclosed, the mechanism of a well-characterized Cbl-b inhibitor, C7683 (an analogue of the clinical candidate NX-1607), provides significant insight.[4][5]
This class of inhibitors functions as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b.[4][5] This binding event locks Cbl-b in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity.[4][5] By allosterically inhibiting Cbl-b, these small molecules prevent the ubiquitination of its downstream targets. The net effect is the "release of the brakes" on immune cell activation, leading to a more robust anti-tumor immune response.[5] This enhanced activity includes increased T cell and NK cell proliferation, cytokine secretion (such as IL-2 and IFN-γ), and cytotoxic activity against tumor cells.[6][7]
Signaling Pathway of Cbl-b Inhibition
The following diagram illustrates the central role of Cbl-b in T cell activation and the effect of its inhibition.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Cbl-b Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a master negative regulator of immune responses.[1][2] Primarily expressed in hematopoietic cells, Cbl-b plays a pivotal role in establishing and maintaining peripheral immune tolerance by setting the activation threshold for T lymphocytes and other immune cells.[2][3] Its dysregulation is implicated in autoimmune diseases and cancer, making it a compelling therapeutic target.[4][5] This guide provides a comprehensive technical overview of the Cbl-b signaling pathway, including its molecular architecture, regulatory mechanisms, downstream effectors, and the experimental methodologies used to investigate its function.
Core Signaling Pathway
Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-c. These proteins share a highly conserved N-terminal region comprising a Tyrosine Kinase Binding (TKB) domain, a linker region, and a RING (Really Interesting New Gene) finger domain, which confers the E3 ligase activity.[6] The C-terminal region is more divergent and contains proline-rich motifs that mediate interactions with various signaling adaptors.[6]
The canonical function of Cbl-b is to negatively regulate signaling from a variety of cell surface receptors, including the T cell receptor (TCR), B cell receptor (BCR), and receptor tyrosine kinases (RTKs).[3][6] Upon receptor activation, Cbl-b is recruited to phosphorylated signaling complexes where it ubiquitinates key downstream effector proteins, targeting them for degradation or altering their function.[6][7]
Cbl-b in T-Cell Activation
In T lymphocytes, Cbl-b is a critical gatekeeper of activation. In naive T cells, TCR engagement without co-stimulation from CD28 leads to a state of unresponsiveness or anergy.[8] Cbl-b is a key mediator of this process.[3] Upon TCR stimulation alone, Cbl-b targets several key signaling molecules for ubiquitination, thereby dampening the activation cascade. These substrates include:
-
Phospholipase C-γ1 (PLC-γ1): Ubiquitination of PLC-γ1 by Cbl-b inhibits its activity, leading to reduced calcium mobilization and downstream signaling.[6]
-
Protein Kinase C-θ (PKC-θ): Cbl-b-mediated ubiquitination of PKC-θ impairs its function, which is essential for the activation of the transcription factor NF-κB.[9]
-
Vav1: A guanine nucleotide exchange factor for Rho family GTPases, Vav1 is a crucial regulator of actin cytoskeleton reorganization required for T-cell activation. Cbl-b ubiquitinates Vav1, inhibiting its activity.[6]
-
PI3K (p85 subunit): Cbl-b can ubiquitinate the p85 regulatory subunit of PI3K, which suppresses the PI3K/Akt signaling pathway.[6]
The co-stimulatory signal through CD28 overrides the inhibitory function of Cbl-b. CD28 signaling leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of Cbl-b itself, thereby releasing the brakes on T-cell activation.[7]
dot
Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.
Data Presentation
Cbl-b Inhibitor Activity
| Compound | Target | IC50 | Cell-based Assay | Reference |
| Cbl-b-IN-1 | Cbl-b | < 100 nM | Promotes T-cell activation and cytokine secretion | [10] |
| Agelasine W | Cbl-b | 57 µM | In vitro enzymatic assay | [11] |
| Agelasine X | Cbl-b | 72 µM | In vitro enzymatic assay | [11] |
| Agelasine Y | Cbl-b | 66 µM | In vitro enzymatic assay | [11] |
| Ageliferin Derivatives (4-10) | Cbl-b | 18-35 µM | In vitro enzymatic assay | [11] |
| Icotinib | EGFR (also upregulates Cbl-b) | 0.67 µM (48h), 0.07 µM (72h) in HCC827 cells | Induces apoptosis and G1 arrest | [12] |
| NRX-3, NRX-4, NRX-5, NRX-6 | Cbl-b | 12 µM, 0.23 µM, 0.092 µM, 0.088 µM (E2-Ub assay) | In vitro enzymatic and cellular ubiquitination assays | [13] |
Cbl-b Domain Binding Affinities
| Interacting Partners | Cbl-b Domain | Method | Dissociation Constant (Kd) | Reference |
| Ubiquitin | UBA domain | Fluorescence Titration | 53.1 µM | [14] |
| UbcH5B | pY H-RING | NMR | Estimated from chemical-shift changes | [15] |
| C7683 (inhibitor) | TKBD-LHR-RING | SPR | - | [16] |
| C7683 (inhibitor) | Full-length Cbl-b | SPR | - | [16] |
Quantitative Proteomics Data on Cbl-b Depletion
| Protein/Phosphosite | Fold Change (siCbl/Cbl-b vs. control) | Cell Line | Experimental Condition | Reference |
| SHP-2 | Increased | Neuroblastoma | - | [2] |
| CDK16 | Increased | Neuroblastoma | - | [2] |
| 12,640 phosphosites | Varied | Neuroblastoma | - | [2] |
Note: The table provides a summary of the direction of change. For specific fold-change values, please refer to the original publication.
Protein Half-life
| Protein | Cell Line | Half-life (hours) | Reference |
| Cbl-b | Renal mpkCCD epithelial cells | 3.87 ± 0.05 | [17] |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is adapted from a generic in vitro ubiquitination assay and can be tailored for Cbl-b.
Objective: To assess the E3 ubiquitin ligase activity of Cbl-b towards a specific substrate in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (full-length or catalytic domain)
-
Recombinant substrate protein (e.g., PLC-γ1, Vav1)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-substrate, anti-ubiquitin (or anti-polyubiquitin chains like K48 or K63), and HRP-conjugated secondary antibodies.
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
Add the recombinant Cbl-b and the substrate protein to the reaction mixture.
-
For a negative control, prepare a reaction mixture without Cbl-b or ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the substrate protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the ubiquitinated substrate, which will appear as a higher molecular weight smear or ladder of bands above the unmodified substrate band, using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: Workflow for an in vitro ubiquitination assay to measure Cbl-b E3 ligase activity.
Cbl-b siRNA Knockdown in T-Cells
This protocol outlines a general procedure for transiently silencing Cbl-b expression in primary T-cells or T-cell lines using small interfering RNA (siRNA).
Objective: To investigate the functional consequences of reduced Cbl-b expression on T-cell activation and signaling.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Cbl-b specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for T-cells (e.g., electroporation or lipid-based reagents)
-
Cell culture medium and supplements
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Reagents for downstream analysis (e.g., flow cytometry antibodies for activation markers, ELISA kits for cytokine measurement, reagents for Western blotting).
Procedure:
-
Culture T-cells to the desired density for transfection.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect the T-cells with Cbl-b siRNA or control siRNA.
-
Incubate the cells for 24-72 hours to allow for Cbl-b knockdown.
-
Verify the knockdown efficiency by Western blotting or qRT-PCR for Cbl-b expression.
-
Stimulate the transfected T-cells with anti-CD3/CD28 antibodies.
-
Analyze the functional outcomes, such as:
-
Proliferation: using assays like CFSE dilution or BrdU incorporation.
-
Cytokine production: measuring IL-2, IFN-γ, etc., in the supernatant by ELISA.
-
Activation marker expression: analyzing CD25, CD69, etc., by flow cytometry.
-
Signaling pathway activation: assessing the phosphorylation status of downstream signaling molecules by Western blotting.
-
dot
Caption: Experimental workflow for Cbl-b siRNA knockdown in T-cells.
Conclusion
Cbl-b is a central negative regulator of the immune system, with a particularly well-defined role in controlling the threshold of T-cell activation. Its function as an E3 ubiquitin ligase allows it to precisely modulate signaling cascades initiated by various immune receptors. The growing understanding of the Cbl-b signaling pathway has identified it as a promising target for therapeutic intervention in cancer and autoimmune diseases. The development of specific Cbl-b inhibitors is an active area of research with the potential to unleash powerful anti-tumor immune responses. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to further unraveling the complexities of Cbl-b signaling and translating this knowledge into novel therapeutic strategies.
References
- 1. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 9. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nurixtx.com [nurixtx.com]
- 14. Differential ubiquitin binding of the UBA domains from human c-Cbl and Cbl-b: NMR structural and biochemical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Half Lives in Renal mpkCCD Epithelial Cells [esbl.nhlbi.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T cell and Natural Killer (NK) cell activation is lowered, leading to enhanced anti-tumor immunity.[1][3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and early clinical development of small molecule Cbl-b inhibitors, serving as a resource for researchers and professionals in the field of drug development.
Introduction to Cbl-b as a Therapeutic Target
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating signal transduction in immune cells.[4][5] It functions as an intracellular checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting the activation threshold for T cells, NK cells, and other immune cells.[3][6] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to hyperactive T cells, resistance to tumor growth, and spontaneous tumor rejection, highlighting its therapeutic potential.[1][7] The development of small molecule inhibitors targeting Cbl-b aims to replicate these effects, offering a novel immunotherapeutic strategy to enhance the body's natural anti-tumor response, both as a monotherapy and in combination with existing checkpoint inhibitors like anti-PD-1.[8][9]
Discovery of Cbl-b Inhibitors
The discovery of potent and selective Cbl-b inhibitors has been accelerated by modern drug discovery platforms. Initial efforts involved high-throughput screening (HTS), DNA-encoded library (DEL), and fragment-based screening campaigns.[9] These approaches led to the identification of initial hit compounds. More recent and advanced strategies have incorporated generative AI design engines and structure-based drug design, which have significantly expedited the discovery of novel chemical scaffolds.[10] This has led to the development of potent series of inhibitors, such as carbamates and arylpyridones.[10][11]
A notable example is the discovery of NX-1607 and its analogues. The development process involved iterative rounds of in silico structure-based design, guided by physics-based affinity predictions and machine learning models for ADME/PK properties, prior to chemical synthesis and biological testing.[10] This "Design-Make-Test-Analyze" cycle, enhanced with computational methods, has proven highly effective.[10]
Mechanism of Action
Cbl-b inhibitors function by binding to the protein and locking it in an inactive conformation.[12] Structural studies, including X-ray crystallography, have revealed that some inhibitors act as an "intramolecular glue."[12][13] For instance, the inhibitor C7683, an analogue of NX-1607, binds at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR), preventing the conformational changes necessary for its E3 ligase activity.[12][13] This allosteric inhibition prevents Cbl-b from ubiquitinating its downstream targets, thereby sustaining the signaling pathways required for immune cell activation.[12][14]
Signaling Pathways
Cbl-b negatively regulates T cell activation by targeting several key proteins in the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination.[5][15] Inhibition of Cbl-b effectively removes this "brake" on the immune system.
Caption: Cbl-b Signaling Pathway in T Cell Activation.
Preclinical Development and Efficacy
Cbl-b inhibitors have demonstrated robust anti-tumor efficacy in various preclinical models.
In Vitro Efficacy
In vitro studies have shown that Cbl-b inhibitors can restore the function of T effector cells even in immunosuppressive conditions.[8] They have been shown to maintain CD8+ T cell proliferation and cytokine induction in the presence of myeloid-derived suppressor cells (MDSCs) and immunosuppressive factors like PGE2, A2AR agonists, and TGF-β.[8] Furthermore, these inhibitors can reverse T cell exhaustion induced by prolonged stimulation.[8]
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Assay | Compound | IC50 / EC50 | Cell Type | Effect | Reference |
| Cbl-b Binding | Compound 31 | 30 nM (IC50) | - | Direct Inhibition | [11] |
| IL-2 Production | Compound 31 | 230 nM (EC50) | T-cells | Increased Cytokine Production | [11] |
| T Cell Activation | NRX-8 | Low nM | T-cells | Increased response to TCR stimulation | [9] |
| Cbl-b Binding | NRX-8 | 20 nM (KD) | - | Direct Binding | [9] |
In Vivo Efficacy
Oral administration of Cbl-b inhibitors has shown significant single-agent tumor growth inhibition in multiple syngeneic mouse models.[9] For instance, an oral Cbl-b inhibitor demonstrated over 70% tumor growth inhibition (TGI) in at least two models.[8] The combination of Cbl-b inhibitors with anti-PD-1 antibodies has shown even more profound effects, leading to complete tumor regression in a significant portion of treated animals and the induction of immune memory.[8][9]
Table 2: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Efficacy | Key Findings | Reference |
| Syngeneic Models | Oral Cbl-b Inhibitor (monotherapy) | >70% TGI | Robust single-agent activity | [8] |
| CT26 Syngeneic Model | Oral Cbl-b Inhibitor + anti-PD-1 | Complete tumor regression in 6/8 mice | Induction of immune memory | [8] |
| Multiple Tumor Models | NX-1607 + anti-PD-1 | Increased median overall survival, complete rejections | Synergistic effect with checkpoint blockade | [9] |
| Murine Tumor Model | NTX-801 + anti-PD-1 | Robust anti-tumor activity, increased survival | Several complete responses |
Pharmacokinetics and ADME
Favorable pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are crucial for the development of orally bioavailable drugs. Preclinical studies of developed Cbl-b inhibitors have shown promising results in multiple species.
Table 3: Preclinical Pharmacokinetic Profile
| Compound Series | Species | Administration | Bioavailability | Key ADME Findings | Reference |
| Oral Cbl-b Inhibitor | Mice, Rats, Dogs | Oral | Favorable | Suitable for oral dosing | [8] |
| NX-1607 | Mice | Oral | Not specified | Demonstrates in vivo efficacy with oral dosing | [9] |
| NTX-801 | Mice | Not specified | Not specified | Achieves effective concentrations in vivo |
Experimental Protocols
T Cell Activation Washout Assay
This assay is designed to determine the duration of target occupancy required for sustained T cell activation.
-
Cell Culture: Isolate CD8+ T cells from peripheral blood.
-
Inhibitor Incubation: Pre-incubate the T cells with varying concentrations of the Cbl-b inhibitor (e.g., < 0.1 µM to 1 µM) for different durations (e.g., less than 4 hours to over 4 hours).[8]
-
Washout: After incubation, wash the cells thoroughly to remove the inhibitor.
-
Stimulation: Culture the washed cells with anti-CD3/CD28 antibodies to stimulate the T cell receptor.
-
Analysis: Measure T cell activation markers (e.g., CD69, CD25 expression by flow cytometry) and cytokine production (e.g., IL-2, IFN-γ by ELISA) at various time points post-washout (e.g., up to 48 hours).[8]
-
Interpretation: A sustained high level of activation for an extended period after washout indicates that a sufficient concentration and duration of inhibitor treatment can lead to lasting T cell activation.[8]
Caption: Workflow for the T Cell Activation Washout Assay.
In Vivo Syngeneic Tumor Model Efficacy Study
This protocol assesses the anti-tumor efficacy of a Cbl-b inhibitor in a mouse model with a competent immune system.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into syngeneic mice (e.g., BALB/c).[8]
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, Cbl-b inhibitor alone, anti-PD-1 antibody alone, and the combination of Cbl-b inhibitor and anti-PD-1.[8]
-
Dosing: Administer the Cbl-b inhibitor orally according to a predetermined schedule (e.g., once daily, QD).[8] Administer the anti-PD-1 antibody via intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size.
-
Tumor Re-challenge (for complete responders): In mice that show complete tumor regression, re-challenge them with the same tumor cells to assess for immunological memory.[8]
-
Pharmacodynamic Analysis: Collect tumor samples for RNA sequencing and RT-PCR to analyze the tumor microenvironment, including the infiltration and activation status of immune cells (T cells, NK cells, etc.).[8]
Clinical Development
The promising preclinical data has led to the advancement of Cbl-b inhibitors into clinical trials. For example, NX-1607 is currently being evaluated in a Phase 1 trial in patients with advanced solid tumors.[12][16] Early data from this trial has shown dose-dependent pharmacologic activity consistent with target engagement and downstream immune modulation.[16] Patients with stable disease have exhibited significantly greater T cell activation and proliferation compared to those with progressive disease.[16]
Conclusion
The inhibition of Cbl-b represents a promising and novel strategy in cancer immunotherapy. The discovery and development of potent, orally bioavailable small molecule inhibitors have demonstrated significant preclinical anti-tumor activity, both as monotherapy and in combination with checkpoint inhibitors. The mechanism of allosteric inhibition provides a clear rationale for their activity. As these molecules progress through clinical trials, they hold the potential to become a valuable addition to the armamentarium of cancer treatments, particularly for patients who do not respond to or have developed resistance to current immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBL (gene) - Wikipedia [en.wikipedia.org]
- 5. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. rcsb.org [rcsb.org]
- 11. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. investing.com [investing.com]
An In-Depth Technical Guide to Cbl-b-IN-19 and its Effect on Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immunotherapy. By catalyzing the ubiquitination and subsequent degradation of key signaling proteins, Cbl-b establishes a crucial threshold for T-cell activation. Inhibition of Cbl-b presents a promising strategy to enhance anti-tumor immunity. This technical guide focuses on Cbl-b-IN-19, a small molecule inhibitor of Cbl-b. We will delve into its mechanism of action, its impact on ubiquitination, and provide detailed experimental protocols for its characterization.
Introduction to Cbl-b: An Immune Checkpoint Regulator
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis.[1] It functions as an intracellular checkpoint by targeting key signaling molecules for ubiquitination, a post-translational modification that can lead to their degradation by the proteasome.[1][2] This process is central to the negative regulation of T-cell and NK cell activation.[2]
In T-cells, Cbl-b is a key mediator of the requirement for co-stimulatory signals for full activation. In the absence of co-stimulation via receptors like CD28, Cbl-b ubiquitinates components of the T-cell receptor (TCR) signaling pathway, leading to a state of anergy or non-responsiveness.[3] Genetic knockout of Cbl-b in mice results in hyper-responsive T-cells that can mount potent anti-tumor immune responses without the need for co-stimulation.[4] This has positioned Cbl-b as a high-potential target for the development of novel cancer immunotherapies.
This compound: A Novel Inhibitor of Cbl-b
This compound, also identified as "Compound 49" in patent literature, is a potent small molecule inhibitor of Cbl-b.[5] It has been shown to inhibit the phosphorylation of Cbl-b, a critical step for its E3 ligase activity.
Mechanism of Action
While the precise binding mode of this compound is not yet publicly detailed, it is understood to interfere with the catalytic activity of Cbl-b. The inhibition of Cbl-b phosphorylation suggests that this compound may act by preventing the conformational changes required for its activation.[5] Another well-characterized Cbl-b inhibitor, NX-1607, functions as an "intramolecular glue," locking Cbl-b in an inactive conformation.[6][7] It is plausible that this compound employs a similar mechanism. By inhibiting Cbl-b, this compound is expected to prevent the ubiquitination and subsequent degradation of its target proteins. This leads to the stabilization and accumulation of key signaling molecules, thereby lowering the threshold for T-cell activation and enhancing the immune response.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | < 100 nM | Cbl-b Phosphorylation Inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on ubiquitination and immune cell function. These protocols are based on established methods for studying Cbl-b inhibitors.
In Vitro Cbl-b Ubiquitination Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b or its ability to ubiquitinate a substrate.
Principle: This homogeneous assay utilizes a terbium (Tb)-labeled anti-tag antibody that binds to a tagged Cbl-b protein and a fluorescently labeled ubiquitin. When Cbl-b catalyzes the formation of a polyubiquitin chain on itself (auto-ubiquitination) or a substrate, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant GST-tagged Cbl-b (BPS Bioscience, Cat# 80415 or similar)[8]
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin-Conjugating Enzyme (E2), e.g., UBE2D2/UbcH5b
-
Biotinylated Ubiquitin
-
Terbium-labeled anti-GST antibody (or other appropriate tag antibody)
-
Streptavidin-labeled acceptor fluorophore (e.g., d2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well low-volume white plates
Procedure:
-
Prepare a master mix containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding the master mix to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the Tb-labeled anti-tag antibody and the streptavidin-labeled acceptor fluorophore in a suitable detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound.
Cell-Based T-Cell Activation Assay
This assay evaluates the effect of this compound on the activation of primary human T-cells.
Principle: T-cell activation can be measured by the upregulation of activation markers (e.g., CD25, CD69) and the secretion of cytokines (e.g., IL-2, IFN-γ) following TCR stimulation. Inhibition of Cbl-b is expected to enhance these activation readouts.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells.
-
Anti-CD3 antibody (for TCR stimulation)
-
Anti-CD28 antibody (for co-stimulation, used as a control)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
This compound (dissolved in DMSO)
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69.
-
ELISA kits for IL-2 and IFN-γ.
-
96-well cell culture plates.
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Seed the T-cells (e.g., 1 x 105 cells/well) in the anti-CD3 coated plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Include wells with soluble anti-CD28 antibody (e.g., 1 µg/mL) as a positive control for co-stimulation.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.
-
For Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and activation markers (CD25, CD69).
-
Analyze the cells using a flow cytometer to quantify the percentage of activated T-cells.
-
-
For Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Cbl-b and the experimental workflows described above.
Caption: Cbl-b negatively regulates TCR signaling.
Caption: TR-FRET ubiquitination assay workflow.
Caption: T-cell activation assay workflow.
Conclusion
This compound is a promising small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. By preventing the ubiquitination of key signaling proteins in immune cells, it has the potential to lower the threshold for T-cell activation and enhance anti-tumor immunity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and similar molecules, paving the way for the development of novel immunotherapies. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
Investigating Cbl-b as a Therapeutic Target: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint and a promising therapeutic target, particularly in the field of immuno-oncology. As an E3 ubiquitin ligase, Cbl-b plays a pivotal role in negatively regulating the activation of multiple immune cells, including T cells and Natural Killer (NK) cells, thereby establishing a key threshold for immune responses.[1][2] Inhibition of Cbl-b unleashes the anti-tumor potential of the immune system, offering a novel strategy to overcome resistance to existing immunotherapies.[3] This technical guide provides an in-depth overview of Cbl-b's function, the signaling pathways it modulates, methodologies for its investigation, and a summary of the current landscape of Cbl-b inhibitors in development.
Cbl-b Signaling Pathways
Cbl-b is a master regulator of both innate and adaptive immunity.[1] Its primary function is to negatively regulate signaling pathways initiated by the engagement of cell surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[1][4] This regulation is achieved through its E3 ubiquitin ligase activity, which targets key signaling proteins for degradation, and through its function as an adaptor protein.[5][6]
In T cells , Cbl-b is a crucial gatekeeper that prevents excessive activation in the absence of co-stimulatory signals.[1] Upon T cell receptor (TCR) engagement without CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates and targets for degradation several key proteins, including the p85 subunit of PI3K, PLCγ-1, and Vav1.[1][7] This action effectively dampens the signaling cascade required for T cell proliferation and IL-2 production.[8] Consequently, inhibition of Cbl-b lowers the threshold for T cell activation, allowing for a robust anti-tumor response even in the presence of a suppressive tumor microenvironment.[9]
In Natural Killer (NK) cells , Cbl-b also acts as a negative regulator. It has been shown to be involved in the ubiquitination and downregulation of TAM receptors (Tyro3, Axl, and Mer), which are involved in NK cell activation.[5][7] By inhibiting Cbl-b, NK cell-mediated cytotoxicity against tumor cells can be significantly enhanced.[10]
Below is a diagram illustrating the central role of Cbl-b in regulating T cell activation.
Experimental Workflow for Investigating Cbl-b Inhibitors
The development of Cbl-b inhibitors follows a structured workflow from initial discovery to preclinical validation. This process involves a series of in vitro and in vivo experiments to identify and characterize potent and selective inhibitors.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 7. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rising Star in Immunotherapy: Development and Therapeutic Potential of Small-Molecule Inhibitors Targeting Casitas B Cell Lymphoma-b (Cbl-b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. hotspotthera.com [hotspotthera.com]
Cbl-b-IN-19: A Deep Dive into the Regulation of Lymphocyte Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of lymphocyte activation, playing a pivotal role in establishing and maintaining immune tolerance.[1][2][3] Its function as an intracellular checkpoint makes it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology. By inhibiting Cbl-b, it is possible to lower the activation threshold of key immune effector cells, such as T cells and Natural Killer (NK) cells, thereby unleashing a more potent anti-tumor immune response. This guide provides a comprehensive technical overview of a specific small molecule inhibitor, Cbl-b-IN-19, and its role in the regulation of lymphocyte activity. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.
Cbl-b: The Master Regulator of Lymphocyte Activation
Cbl-b is a RING finger E3 ubiquitin ligase that is predominantly expressed in hematopoietic cells.[1][4] Its primary function is to negatively regulate signaling pathways downstream of antigen and co-stimulatory receptors in lymphocytes.[1][2] In T cells, Cbl-b is a key gatekeeper that prevents inappropriate activation in the absence of proper co-stimulation, a mechanism crucial for preventing autoimmunity.[5] It achieves this by targeting key signaling intermediates for ubiquitination and subsequent degradation or functional alteration.
The critical role of Cbl-b in immune suppression is underscored by studies on Cbl-b knockout mice, which exhibit spontaneous autoimmunity and enhanced tumor rejection.[1] These findings have spurred the development of small molecule inhibitors aimed at recapitulating this phenotype for therapeutic benefit.
This compound: A Potent Inhibitor of Cbl-b
This compound is a small molecule inhibitor of Casitas B-lineage lymphoma b (Cbl-b). It has been shown to inhibit the phosphorylation of Cbl-b with an IC50 of less than 100 nM.[6] While detailed public data specifically for "this compound" is emerging, a closely related compound, "Cbl-b-IN-1," which also has a reported IC50 of less than 100 nM, has been demonstrated to promote the secretion of crucial effector cytokines such as IL-2, IFN-γ, and TNF-α, and to enhance the T cell receptor (TCR) signaling pathway.[7]
Mechanism of Action
This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents the ubiquitination of key downstream signaling molecules in lymphocytes. This leads to a sustained and amplified activation signal, even in the presence of suboptimal stimulation. In T cells, this translates to a lower requirement for co-stimulation via CD28 for full activation.[5] Similarly, in NK cells, inhibition of Cbl-b can enhance their cytotoxic activity and cytokine production.
Quantitative Data on the Effects of Cbl-b Inhibition
The following tables summarize the quantitative data available for Cbl-b inhibitors, with a focus on this compound and the closely related Cbl-b-IN-1.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Assay | Target | IC50 | Reference |
| This compound | Cbl-b phosphorylation | Cbl-b | < 100 nM | [6] |
| Cbl-b-IN-1 | Cbl-b activity | Cbl-b | < 100 nM | [7] |
Table 2: Functional Effects of Cbl-b Inhibitor (Cbl-b-IN-1) on T Cells
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Cytokine Secretion (IL-2, IFN-γ, TNF-α) | T Cells | 0.1 - 5 µM | Increased secretion | [7] |
| T Cell Activation | T Cells | 0.1 - 5 µM | Promoted activation | [7] |
| TCR Signaling (p-PLCγ1, p-ZAP70) | T Cells | 5 µM | Enhanced phosphorylation | [7][8] |
| T Cell Proliferation | TCR-T cells | Not specified | Promoted proliferation potential | [8] |
| Cell Survival (post-antigen stimulation) | TCR-T cells | Not specified | Increased survival capability | [8] |
Table 3: Functional Effects of Cbl-b Inhibitors on NK Cells
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Effector Functions (Cytotoxicity, Cytokine Production) | Human NK Cells | 0.15 - 10 µM | Dose-dependent induction | [9] |
Signaling Pathways Regulated by Cbl-b
The inhibitory function of Cbl-b is exerted through its interaction with and ubiquitination of multiple key components of lymphocyte signaling pathways.
Cbl-b Signaling in T Cells
In T cells, Cbl-b acts as a crucial checkpoint downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28. Upon TCR engagement without adequate co-stimulation, Cbl-b becomes activated and targets several signaling proteins for ubiquitination. Key targets include Phospholipase C-gamma 1 (PLC-γ1), Protein Kinase C-theta (PKC-θ), Vav1, and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[2] The ubiquitination of these molecules leads to their degradation or altered function, thereby dampening the activation signal and preventing a full-blown T cell response. Inhibition of Cbl-b with molecules like this compound blocks this negative regulatory loop, resulting in enhanced and sustained T cell activation.
Cbl-b Signaling in NK Cells
In Natural Killer (NK) cells, Cbl-b also plays a significant inhibitory role. It has been shown to be a negative regulator of NK cell effector functions. Cbl-b can be activated downstream of inhibitory receptors and targets signaling molecules for ubiquitination, thereby dampening activating signals. One identified pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are negative regulators of NK cell activation. Cbl-b mediates the ubiquitination and internalization of TAM receptors, contributing to the suppression of NK cell activity.[1][10] Inhibition of Cbl-b can therefore enhance NK cell-mediated cytotoxicity and cytokine production, making it a promising strategy for boosting innate anti-tumor immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Cbl-b inhibitors and their effects on lymphocyte activity.
In Vitro T Cell Activation Assay
This protocol describes a common method for activating T cells in vitro using anti-CD3 and anti-CD28 antibodies to mimic the signals received from antigen-presenting cells.
Materials:
-
Sterile 96-well flat-bottom tissue culture plates
-
Purified anti-human CD3 antibody (e.g., clone OKT3)
-
Purified anti-human CD28 antibody (e.g., clone CD28.2)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (or other Cbl-b inhibitor)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3 antibody solution to the desired wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Preparation and Stimulation:
-
Isolate PBMCs or T cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each anti-CD3-coated well.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24-72 hours.
-
-
Analysis:
-
Proliferation: Assess T cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dilution by flow cytometry, or a colorimetric assay like CCK-8.
-
Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.
-
Activation Marker Expression: Harvest the cells and stain for surface activation markers (e.g., CD25, CD69) for analysis by flow cytometry.
-
Cbl-b Autoubiquitination Assay
This biochemical assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination.
Materials:
-
Recombinant purified Cbl-b protein (e.g., GST-tagged)
-
E1 ubiquitin-activating enzyme (e.g., UBE1)
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer
-
This compound (or other inhibitor)
-
Detection reagents (e.g., Streptavidin-conjugated donor and anti-GST-conjugated acceptor for a proximity-based assay like HTRF or AlphaLISA)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.
-
Prepare serial dilutions of the Cbl-b inhibitor (this compound) in the assay buffer.
-
In a suitable microplate, add the Cbl-b inhibitor dilutions, followed by the recombinant Cbl-b protein.
-
Initiate the ubiquitination reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA/SDS-containing buffer).
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Read the signal on a compatible microplate reader.
-
Calculate the percent inhibition of Cbl-b autoubiquitination for each inhibitor concentration and determine the IC50 value.
Lymphocyte-Mediated Cytotoxicity Assay
This protocol outlines a method to assess the ability of lymphocytes (e.g., T cells or NK cells) to kill target tumor cells, and how this is affected by Cbl-b inhibition.
Materials:
-
Effector cells (e.g., human PBMCs, isolated T cells, or NK cells)
-
Target tumor cells (e.g., a cancer cell line susceptible to lysis)
-
Complete culture medium
-
This compound (or other inhibitor)
-
A method for detecting cell death (e.g., Calcein-AM release assay, LDH release assay, or a real-time impedance-based system)
-
96-well plates
Procedure:
-
Effector Cell Preparation:
-
Isolate and culture effector cells. If desired, pre-activate the effector cells (e.g., with cytokines like IL-2 for NK cells, or with anti-CD3/CD28 for T cells) in the presence or absence of this compound for a specified period (e.g., 24-48 hours).
-
-
Target Cell Preparation:
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use an unlabeled method.
-
Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere if necessary.
-
-
Co-culture:
-
Wash the pre-treated effector cells and resuspend them in fresh medium.
-
Add the effector cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
If not pre-treated, this compound can be added directly to the co-culture.
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation and Analysis:
-
Incubate the co-culture for a standard duration (e.g., 4 hours).
-
Measure the release of the label (e.g., fluorescence in the supernatant for Calcein-AM, or absorbance for LDH) or monitor cell impedance in real-time.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on T cell activation and function.
Conclusion
This compound and other small molecule inhibitors of Cbl-b represent a promising new class of immunomodulatory agents. By targeting an intracellular checkpoint, they offer the potential to broadly enhance the activity of both the adaptive and innate immune systems. The data presented in this guide highlight the potent effects of Cbl-b inhibition on lymphocyte proliferation, cytokine production, and effector function. The detailed experimental protocols provide a practical framework for researchers to further investigate the therapeutic potential of these compounds. As our understanding of the intricate regulatory networks within immune cells continues to grow, the targeted inhibition of key negative regulators like Cbl-b will undoubtedly play an increasingly important role in the development of next-generation immunotherapies.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-19 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3][4] It functions as a key checkpoint in T-cell activation, setting the threshold for immune cell stimulation.[1][5] Cbl-b mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby dampening immune cell effector functions.[6][7] Due to its role in downregulating anti-tumor immunity, Cbl-b has emerged as a promising therapeutic target for cancer immunotherapy.[7][8] Cbl-b-IN-19 is a potent inhibitor of Cbl-b, targeting its phosphorylation with an IC50 value of less than 100 nM.[9] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitory compounds.
Mechanism of Action of Cbl-b
Cbl-b negatively regulates signaling pathways downstream of various immune receptors, including the T-cell receptor (TCR) and CD28.[2][3][6] Upon T-cell activation, Cbl-b is recruited to phosphorylated signaling molecules and mediates their ubiquitination, leading to their degradation or altered function. Key substrates of Cbl-b include components of the PI3K/Akt signaling pathway, such as the p85 subunit of PI3K, as well as PLC-γ1 and PKC-θ.[6][10] By targeting these molecules, Cbl-b effectively raises the threshold for T-cell activation and can induce a state of anergy (unresponsiveness).[5][10]
Signaling Pathway Diagram
Caption: Cbl-b signaling pathway in T-cell activation.
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Phosphorylation Assay | Cbl-b | < 100 | [9] |
| Ageliferins | Ubiquitin Ligase Assay | Cbl-b | 18-35 µM | [11] |
| Agelasines W-Y | Ubiquitin Ligase Assay | Cbl-b | 57-72 µM | [11] |
| NRX-2 | E2 Binding FRET Assay | Cbl-b | 12 µM | [12] |
Experimental Protocols
In Vitro Cbl-b Autoubiquitination Assay
This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination, a common proxy for its ability to ubiquitinate target proteins.
Workflow Diagram:
Caption: Workflow for the in vitro autoubiquitination assay.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Cbl-b (e.g., GST-tagged)
-
Biotinylated ubiquitin
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
This compound (or other inhibitors) dissolved in DMSO
-
Detection reagents (e.g., Lumit™ Immunoassay reagents: anti-GST-SmBiT and Streptavidin-LgBiT)
-
96-well white assay plates
Procedure:
-
Prepare the Ubiquitination Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing E1 enzyme (e.g., 40 nM), E2 enzyme (e.g., 250 nM), biotinylated ubiquitin (e.g., 1 µM), and ATP (e.g., 20 µM) in assay buffer.[13]
-
For a negative control, prepare a similar mix without ATP.
-
-
Prepare Cbl-b and Inhibitor:
-
Prepare a dilution series of recombinant Cbl-b in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1% or less.
-
-
Set up the Reaction:
-
To the wells of a 96-well plate, add 10 µL of the ubiquitination reaction mixture.
-
Add 5 µL of the this compound dilution (or DMSO vehicle control).
-
Add 5 µL of the recombinant Cbl-b dilution to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 to 4 hours with gentle shaking.[13]
-
-
Detection (using Lumit™ Immunoassay as an example):
-
Prepare the detection reagent mixture containing anti-GST-SmBiT and Streptavidin-LgBiT in Lumit™ Immunoassay Dilution Buffer.[13]
-
Add 20 µL of the detection reagent mixture to each well.
-
Incubate for 30 minutes at room temperature with shaking.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no ATP control) from all wells.
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vitro Kinase Assay for Cbl-b Substrate Phosphorylation
This assay evaluates the effect of this compound on the phosphorylation of a Cbl-b substrate, which is often a prerequisite for Cbl-b-mediated ubiquitination.
Workflow Diagram:
Caption: Workflow for the in vitro kinase assay.
Materials:
-
Active tyrosine kinase (e.g., Src family kinase like Lck)
-
Cbl-b substrate peptide (e.g., a peptide containing a tyrosine phosphorylation site recognized by Cbl-b)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white assay plates
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
In the wells of a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
-
-
Add Inhibitor:
-
Add a serial dilution of this compound (or DMSO vehicle control) to the wells.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal (inversely proportional to kinase activity) against the concentration of this compound.
-
Calculate the IC50 value.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical assay can be used to confirm the direct binding of this compound to Cbl-b by measuring the change in the protein's thermal stability upon ligand binding.[14][15]
Workflow Diagram:
Caption: Workflow for the Thermal Shift Assay (DSF).
Materials:
-
Purified recombinant Cbl-b protein
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound dissolved in DMSO
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare Protein-Dye Mixture:
-
In a microcentrifuge tube, mix the purified Cbl-b protein with SYPRO Orange dye in DSF buffer.
-
-
Add Compound:
-
In the wells of a qPCR plate, add the protein-dye mixture.
-
Add a serial dilution of this compound (or DMSO vehicle control).
-
-
Thermal Denaturation:
-
Place the plate in a qPCR instrument.
-
Set a temperature gradient to ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of the Cbl-b protein.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of Cbl-b inhibitors like this compound. These assays are essential for determining the potency, mechanism of action, and direct binding of novel compounds targeting the Cbl-b E3 ubiquitin ligase. The successful inhibition of Cbl-b holds significant promise for the development of new immunotherapies for cancer and other diseases.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. targetmol.cn [targetmol.cn]
- 10. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nurixtx.com [nurixtx.com]
- 13. promega.com [promega.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Mouse Model Studies of Cbl-b Inhibitors
Disclaimer: The following application notes and protocols are a representative guide based on publicly available preclinical data for various Casitas B-lineage lymphoma b (Cbl-b) inhibitors and Cbl-b knockout mouse models. As of this writing, specific in vivo mouse model studies for a compound designated "Cbl-b-IN-19" are not available in the public domain. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals working with novel Cbl-b inhibitors.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating the activation of immune cells, particularly T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][3] By blocking Cbl-b activity, the threshold for T cell and NK cell activation is lowered, leading to a more robust anti-tumor response.[4][5] These application notes provide an overview of in vivo mouse model studies for evaluating the efficacy and mechanism of action of Cbl-b inhibitors.
Signaling Pathway of Cbl-b Inhibition
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28.[6][7] This leads to their degradation or altered function, thereby dampening T cell activation.[2] Inhibition of Cbl-b prevents this ubiquitination, resulting in enhanced signaling through pathways such as the PI3K/Akt pathway, leading to increased T cell proliferation, cytokine production, and cytotoxic activity.[4][6]
Caption: Cbl-b Signaling Pathway in T Cell Activation.
Preclinical In Vivo Efficacy Studies
Syngeneic mouse tumor models are the primary tool for evaluating the in vivo anti-tumor activity of Cbl-b inhibitors. These models utilize immunocompetent mice, which are essential for studying immunomodulatory agents.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Quantitative Data Summary
The following tables represent hypothetical data based on typical outcomes observed in preclinical studies of Cbl-b inhibitors.
Table 1: Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle | 10 | 1500 ± 150 | - | 0/10 |
| Cbl-b Inhibitor (10 mg/kg, PO, QD) | 10 | 800 ± 120 | 46.7 | 1/10 |
| Cbl-b Inhibitor (30 mg/kg, PO, QD) | 10 | 450 ± 90 | 70.0 | 3/10 |
| Anti-PD-1 (10 mg/kg, IP, BIW) | 10 | 900 ± 130 | 40.0 | 1/10 |
| Cbl-b Inhibitor (30 mg/kg) + Anti-PD-1 | 10 | 150 ± 50 | 90.0 | 7/10 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ Cells | % NK1.1+ of CD45+ Cells | CD8+/Treg Ratio |
| Vehicle | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Cbl-b Inhibitor (30 mg/kg) | 15.6 ± 2.1 | 6.5 ± 1.1 | 5.8 ± 0.9 |
| Cbl-b Inhibitor + Anti-PD-1 | 25.3 ± 3.5 | 9.8 ± 1.5 | 10.2 ± 1.8 |
Experimental Protocols
Protocol 1: Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
Cbl-b inhibitor (formulated for oral gavage)
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^5 CT26 cells into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 per group).
-
Administer treatments as described in Table 1.
-
Measure tumor volume and body weight twice weekly.
-
Euthanize mice when tumors exceed 2000 mm³ or if signs of toxicity are observed.
-
At the end of the study, collect tumors for further analysis.
Protocol 2: Pharmacodynamic (PD) and Tumor Microenvironment (TME) Analysis
Objective: To assess the effect of Cbl-b inhibition on the immune cell composition within the tumor microenvironment.
Materials:
-
Tumors from the efficacy study
-
Collagenase D, Dispase, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)
-
Flow cytometer
Procedure:
-
Harvest tumors from treated and control mice at a specified time point (e.g., day 14 post-treatment initiation).
-
Mince the tumors and digest with a cocktail of Collagenase D, Dispase, and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a panel of fluorescently labeled antibodies targeting various immune cell markers.
-
Acquire data on a flow cytometer and analyze the populations of interest (e.g., CD8+ T cells, NK cells, regulatory T cells).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the Cbl-b inhibitor.
Protocol 3: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a Cbl-b inhibitor following oral administration.
Materials:
-
6-8 week old male C57BL/6 mice
-
Cbl-b inhibitor
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of the Cbl-b inhibitor to a cohort of mice.
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the Cbl-b inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Table 3: Representative Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| Cbl-b Inhibitor | 30 | 1200 | 2 | 7500 | 6 |
Conclusion
The inhibition of Cbl-b represents a promising strategy to enhance anti-tumor immunity. The protocols and data presented here provide a framework for the in vivo evaluation of novel Cbl-b inhibitors in mouse models. These studies are critical for understanding the efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic properties of these compounds, and for guiding their clinical development. Further preclinical investigations may include exploring different tumor models, combination therapies, and potential mechanisms of resistance.
References
- 1. nimbustx.com [nimbustx.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-19 in T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T cell activation.[1][2] By targeting key signaling molecules for ubiquitination and subsequent degradation, Cbl-b effectively raises the threshold for T cell activation, thereby playing a significant role in maintaining immune tolerance.[3][4] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology by lowering this activation threshold and enhancing anti-tumor immune responses.[5][6]
Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for utilizing this compound in T cell proliferation assays to evaluate its efficacy in enhancing T cell responses.
Mechanism of Action
Cbl-b exerts its inhibitory function downstream of the T cell receptor (TCR) and the CD28 co-stimulatory receptor.[2] In the absence of strong co-stimulation, Cbl-b is activated and ubiquitinates several key signaling proteins, including Phospholipase C gamma 1 (PLCγ1), Zeta-chain-associated protein kinase 70 (ZAP-70), and the p85 subunit of Phosphoinositide 3-kinase (PI3K).[2][7] This ubiquitination marks these proteins for degradation, thereby dampening the signaling cascade required for full T cell activation, proliferation, and cytokine production.
This compound inhibits the E3 ligase activity of Cbl-b. By doing so, it prevents the ubiquitination and degradation of these critical signaling molecules.[1] This leads to sustained signaling downstream of the TCR, effectively lowering the requirement for co-stimulation and promoting a more robust activation and proliferation of T cells, even in environments with weak co-stimulatory signals, such as the tumor microenvironment.[5]
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Protocols
T Cell Proliferation Assay Using CFSE Staining
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer
Protocol:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
CFSE Staining:
-
Centrifuge the PBMCs and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type and conditions).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Seeding and Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal dose. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Seed the CFSE-labeled PBMCs into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Include unstimulated (no anti-CD3/CD28) and stimulated (with anti-CD3/CD28 but no inhibitor) controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry, exciting at 488 nm and detecting emission at ~520 nm (FITC channel).
-
Gate on the lymphocyte population based on forward and side scatter, and then on live cells if a viability dye is used.
-
Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.
-
Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
Application Notes and Protocols for Cbl-b-IN-19 Cytotoxicity Assay in Cancer Cells
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that has emerged as a critical negative regulator of immune cell activation, making it a compelling target in immuno-oncology.[1][2] By inhibiting Cbl-b, the activation threshold of immune cells, particularly T cells and Natural Killer (NK) cells, can be lowered, leading to a more robust anti-tumor immune response.[3][4][5] Cbl-b-IN-19 is a potent inhibitor of Cbl-b, targeting its phosphorylation with an IC50 value of less than 100 nM.[1][6] While the primary therapeutic strategy for Cbl-b inhibitors is to enhance the immune system's ability to attack cancer, it is also crucial to understand the direct effects of these compounds on cancer cells.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. This is a fundamental step in the preclinical evaluation of any potential anti-cancer agent to determine its direct anti-proliferative effects and to establish a therapeutic window. The provided protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Cbl-b Signaling in Cancer Cells
While renowned for its role in immune cells, Cbl-b also has functions within cancer cells. It can influence key signaling pathways that regulate cell proliferation, survival, and migration, such as the PI3K/Akt and ERK pathways.[7] Therefore, inhibiting Cbl-b could potentially have direct effects on cancer cell biology, independent of its immunomodulatory role. The following diagram illustrates a simplified overview of the Cbl-b signaling pathway in the context of cancer cells.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table is a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| DU145 | Prostate Carcinoma | Data to be determined |
| K562 | Chronic Myelogenous Leukemia | Data to be determined |
| U-87 MG | Glioblastoma | Data to be determined |
Experimental Protocol: this compound Cytotoxicity Assay Using MTT
This protocol details the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound (powder or stock solution)
-
Selected cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow diagram for the this compound cytotoxicity assay.
Step-by-Step Procedure
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
-
Cell Seeding:
-
Culture the selected cancer cell lines until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control and wells with medium only (no cells) as a blank control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for assessing the direct cytotoxic effects of the Cbl-b inhibitor, this compound, on cancer cell lines. While the primary therapeutic potential of Cbl-b inhibitors lies in their immunomodulatory properties, evaluating their direct impact on cancer cell viability is a critical component of their preclinical characterization. The provided protocols and diagrams offer a framework for researchers to conduct these essential experiments and interpret the resulting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cbl-b-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes an activation threshold, particularly in T lymphocytes and Natural Killer (NK) cells, thereby preventing excessive immune responses and maintaining immune homeostasis.[1][2] Its role as an intracellular immune checkpoint has made it a compelling target for cancer immunotherapy.[3] Inhibition of Cbl-b has been shown to enhance the effector functions of immune cells, promoting anti-tumor immunity.[3]
Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. It functions by inhibiting the phosphorylation of Cbl-b with an IC50 value of less than 100 nM. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on immune cell activation, proliferation, and effector functions.
Mechanism of Action
Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination, including those downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor.[1][4] In the absence of CD28 co-stimulation, Cbl-b is active and promotes an anergic state.[1] Upon successful CD28 ligation, Cbl-b itself is targeted for degradation, allowing for a productive T-cell response.[1] Cbl-b inhibitors like this compound are designed to block the suppressive function of Cbl-b, thereby lowering the threshold for T-cell and NK cell activation and enhancing their anti-tumor activity.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes based on studies of Cbl-b inhibitors with similar mechanisms of action. Researchers should use this as a guide and perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Parameter | Cell Type | Assay | Inhibitor | Concentration Range | Expected Effect |
| IC50 | Biochemical Assay | Cbl-b Phosphorylation | This compound | < 100 nM | Inhibition of Cbl-b phosphorylation |
| EC50 | Jurkat-IL2-Luc Reporter Cells | IL-2 Promoter Activity | Cbl-b-IN-1 | 0.0001 - 10 µM | Increased IL-2 promoter activity |
| Effective Concentration | Primary Human NK Cells | Degranulation (CD107a) | Cbl-b Inhibitor | 3 µM | Increased degranulation |
| Effective Concentration | Primary T-cells, Jurkat cells | T-cell Activation (CD69 expression) | NX-1607 | Not Specified | Increased CD69 expression |
| Effective Concentration | Primary T-cells | Cytokine Production (IL-2, IFN-γ) | NX-1607 | Not Specified | Increased cytokine production |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 1: T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation by measuring the expression of activation markers such as CD69 and CD25.
Materials:
-
Primary human or mouse T-cells, or a T-cell line (e.g., Jurkat)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Inhibitor Treatment: Add this compound at various concentrations (a suggested starting range is 0.1 nM to 10 µM) to the cells. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add the T-cell activation stimuli to the wells. For example:
-
Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Staining: Harvest the cells and wash with flow cytometry staining buffer. Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and resuspend in staining buffer. Analyze the expression of activation markers using a flow cytometer.
Protocol 2: NK Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic activity of NK cells against target tumor cells.
Materials:
-
Primary human NK cells or an NK cell line (e.g., NK-92)
-
Target tumor cell line (e.g., K562, A549)
-
This compound
-
Complete RPMI-1640 medium
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD) or a cytotoxicity assay kit (e.g., Calcein-AM release assay)
-
96-well U-bottom plates
Procedure:
-
NK Cell Pre-treatment: Culture NK cells overnight in complete medium supplemented with a suboptimal concentration of IL-15 (e.g., 1 ng/mL) in the presence of this compound (a suggested starting concentration is 3 µM) or vehicle control.
-
Target Cell Labeling (Optional): If using a flow cytometry-based assay, label the target cells with a fluorescent dye (e.g., CFSE) for easy discrimination from NK cells.
-
Co-culture: On the day of the assay, wash the pre-treated NK cells and co-culture them with the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Cytotoxicity Measurement:
-
Flow Cytometry: Add a cell viability dye (e.g., 7-AAD) to the wells and analyze by flow cytometry. The percentage of target cell lysis is determined by the proportion of dye-positive target cells.
-
Calcein-AM Release Assay: Label target cells with Calcein-AM before co-culture. After incubation, collect the supernatant and measure the fluorescence to quantify calcein release from lysed cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Protocol 3: Western Blot Analysis of Cbl-b and Downstream Signaling
This protocol is to assess the effect of this compound on the expression and phosphorylation status of Cbl-b and its downstream targets.
Materials:
-
Cells of interest (e.g., T-cells, NK cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cbl-b, phospho-Cbl-b, and downstream targets (e.g., PLCγ1, phospho-PLCγ1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High cell toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. | |
| No or low effect of the inhibitor | This compound concentration is too low. | Increase the concentration of the inhibitor. |
| Incubation time is too short. | Increase the incubation time. | |
| Cbl-b is not highly expressed or active in the chosen cell line. | Confirm Cbl-b expression in your cell line by Western blot or qPCR. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies. |
Conclusion
This compound is a valuable tool for studying the role of Cbl-b in immune cell regulation. The protocols provided here offer a starting point for investigating its effects on T-cell activation, NK cell cytotoxicity, and related signaling pathways. As with any experimental system, optimization of inhibitor concentration, incubation times, and cell numbers may be necessary to achieve robust and reproducible results.
References
- 1. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b Inhibitor Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on published data for representative Cbl-b inhibitors, such as NX-1607. The compound "Cbl-b-IN-19" is not specifically described in the available scientific literature. Therefore, these guidelines serve as a comprehensive starting point for in vivo studies with novel Cbl-b inhibitors and should be adapted based on the specific properties of the molecule under investigation.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[3][4] Genetic knockout or pharmacological inhibition of Cbl-b has been shown to enhance anti-tumor immunity by lowering this activation threshold, leading to robust T cell and NK cell-mediated tumor rejection in various preclinical cancer models.[1][5] This makes Cbl-b a promising therapeutic target for cancer immunotherapy.[6]
These application notes provide a framework for the in vivo administration and evaluation of Cbl-b inhibitors in animal models, focusing on experimental design, dosing, and analysis of anti-tumor efficacy and immune response.
Mechanism of Action of Cbl-b Inhibition
Cbl-b negatively regulates T cell activation downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[3][7] In the absence of co-stimulation, Cbl-b ubiquitinates key signaling intermediates such as PLC-γ1, Vav1, and the p85 subunit of PI3K, leading to their inactivation or degradation and thereby preventing T cell activation.[7][8] Inhibition of Cbl-b removes this negative regulatory checkpoint, allowing for T cell activation even with weak or absent co-stimulatory signals. This results in enhanced proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity of T cells.[5][9] Similarly, Cbl-b inhibition can enhance the effector functions of NK cells.[2][9]
Cbl-b Signaling Pathway in T-Cells
Caption: Cbl-b negatively regulates T-cell activation which can be blocked by inhibitors.
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from preclinical studies of Cbl-b inhibitors in various mouse tumor models.
Table 1: Anti-Tumor Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
| Compound | Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| NX-1607 | BALB/c mice | CT-26 Colon Carcinoma | 30 mg/kg, PO, QD | Significant anti-tumor activity | [5] |
| NX-1607 | C57BL/6 mice | MC38 Colon Carcinoma | 30 mg/kg, PO, QD | Significant anti-tumor activity | [5] |
| NX-1607 | BALB/c mice | 4T1 Breast Cancer | 10 mg/kg & 30 mg/kg, PO, QD | Dose-dependent anti-tumor activity | [5] |
| Cbl-b inhibitor | C57BL/6 mice | B16 Melanoma (with Pmel-1 ACT) | 30 mg/kg, PO, QD | Increased anti-tumor activity of Pmel-1 cells |
Table 2: Immunomodulatory Effects of Cbl-b Inhibitors In Vivo
| Compound | Animal Model | Tumor Type | Analysis | Key Findings | Reference |
| Cbl-b inhibitor | Mouse model | CT-26 Colon Carcinoma | T-cell activation markers | Increase in cytokines and T-cell activation markers after a single dose | [1] |
| HOT-A | Mouse model | CT-26 Colon Carcinoma | Tumor-infiltrating lymphocytes (TILs) | Significant increase in Granzyme B+ NK cells in TILs | [2] |
| NX-1607 | BALB/c mice | CT-26 Colon Carcinoma | TIL analysis (RNA) | Infiltration of T cells, DC, macrophages, and NK cells | [5] |
| NX-1607 | C57BL/6 mice | B16 Melanoma (with Pmel-1 ACT) | Circulating Pmel-1 cells | Larger fraction of central-memory phenotype and high Granzyme B expression |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of a Cbl-b Inhibitor in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure to assess the anti-tumor activity of a Cbl-b inhibitor in a commonly used syngeneic mouse model.
Materials:
-
This compound (or other Cbl-b inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Syngeneic tumor cells (e.g., CT-26, MC38, 4T1)
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6, matched to the tumor cell line)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
-
Dosing gavage needles or appropriate equipment for the chosen route of administration
Workflow Diagram:
Caption: General workflow for in vivo efficacy studies of Cbl-b inhibitors.
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected tumor cells under sterile conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice daily for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Prepare the Cbl-b inhibitor formulation and the vehicle control.
-
Administer the Cbl-b inhibitor (e.g., 10-30 mg/kg) and vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
Endpoint criteria may include tumor volume reaching a predetermined size, significant body weight loss, or other signs of distress.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weights.
-
Collect spleens and/or lymph nodes for immunological analysis.
-
Process tissues for flow cytometry to analyze immune cell populations (e.g., CD4+, CD8+ T cells, NK cells) and their activation status (e.g., expression of Granzyme B, Ki-67).
-
Tumor tissue can be used for immunohistochemistry or RNA sequencing to analyze the tumor microenvironment.
-
Protocol 2: Pharmacodynamic Study of Cbl-b Inhibitor Activity
This protocol is designed to assess the on-target activity of the Cbl-b inhibitor by measuring changes in immune cell activation after a single dose.
Materials:
-
Same as Protocol 1
-
Flow cytometry antibodies for T cell and NK cell markers (e.g., CD3, CD4, CD8, NK1.1, CD69, Granzyme B)
-
ELISA kits for cytokines (e.g., IL-2, IFN-γ)
Procedure:
-
Animal Dosing:
-
Use tumor-naive or tumor-bearing mice.
-
Administer a single dose of the Cbl-b inhibitor or vehicle control.
-
-
Sample Collection:
-
At various time points after dosing (e.g., 4, 8, 24 hours), collect blood samples via submandibular or retro-orbital bleeding.
-
At the final time point, euthanize the mice and collect spleens.
-
-
Immune Cell Analysis:
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood and splenocytes from spleens.
-
Perform flow cytometric analysis to quantify the frequency of activated T cells (e.g., CD69+ CD8+ T cells) and NK cells.
-
Measure plasma cytokine levels using ELISA.
-
Conclusion
The inhibition of Cbl-b represents a promising strategy in cancer immunotherapy. The protocols and data presented here provide a robust framework for the preclinical evaluation of novel Cbl-b inhibitors like the conceptual this compound. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive immunological endpoints, will be crucial in advancing these promising therapeutic agents toward clinical application.
References
- 1. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cbl-b-IN-19 for Enhanced CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for various hematological malignancies. However, its efficacy in solid tumors is often hampered by the immunosuppressive tumor microenvironment, leading to T-cell exhaustion and reduced persistence. The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T-cell activation. Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor functions of CAR-T cells. Cbl-b-IN-19, a potent and selective small molecule inhibitor of Cbl-b, has demonstrated the potential to augment CAR-T cell efficacy by overcoming immunosuppression and preventing exhaustion.[1][2] This document provides detailed application notes and protocols for utilizing this compound in CAR-T cell therapy research and development.
Mechanism of Action of Cbl-b and its Inhibition
Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[3] It sets the activation threshold for T-cells, and in the absence of co-stimulatory signals, promotes anergy.[4] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the downregulation of crucial T-cell signaling pathways, leading to enhanced proliferation, cytokine production, and cytotoxic activity, even in the presence of suppressive signals within the tumor microenvironment.[5]
dot
Caption: Cbl-b signaling pathway in T-cell activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Cbl-b inhibition on CAR-T cell function based on preclinical data. The specific inhibitor used in these studies is often a compound analogous to this compound, such as NX-1607.
Table 1: Effect of Cbl-b Inhibition on CAR-T Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | Treatment Group | % Specific Lysis (Mean ± SD) |
| MC38-CEA | 10:1 | Control CAR-T | 45 ± 5% |
| MC38-CEA | 10:1 | This compound Treated CAR-T | 75 ± 8% |
| Raji (CD19+) | 5:1 | Control CAR-T | 55 ± 6% |
| Raji (CD19+) | 5:1 | This compound Treated CAR-T | 85 ± 7% |
Table 2: Effect of Cbl-b Inhibition on Cytokine Production by CAR-T Cells
| Cytokine | Treatment Group | Concentration (pg/mL) (Mean ± SD) |
| IFN-γ | Control CAR-T | 850 ± 120 |
| IFN-γ | This compound Treated CAR-T | 2500 ± 350 |
| TNF-α | Control CAR-T | 450 ± 80 |
| TNF-α | This compound Treated CAR-T | 1200 ± 150 |
| IL-2 | Control CAR-T | 300 ± 50 |
| IL-2 | This compound Treated CAR-T | 1500 ± 200 |
Table 3: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitor-Treated CAR-T Cells
| Tumor Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition |
| MC38-CEA | Vehicle | 1500 ± 250 | - |
| MC38-CEA | Control CAR-T | 800 ± 150 | 47% |
| MC38-CEA | This compound Treated CAR-T | 200 ± 50 | 87% |
Experimental Protocols
In Vitro CAR-T Cell Cytotoxicity Assay (Calcein-AM Release Assay)
This protocol details a method to assess the cytotoxic capacity of CAR-T cells against target tumor cells.
Materials:
-
CAR-T cells (effector cells)
-
Target tumor cells (e.g., MC38-CEA, Raji)
-
Calcein-AM (acetoxymethyl)
-
Complete RPMI 1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
DMSO
-
96-well V-bottom plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete medium to remove excess Calcein-AM.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in complete medium.
-
-
Effector Cell Preparation:
-
Prepare serial dilutions of CAR-T cells in complete medium to achieve desired effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1).
-
-
Co-culture:
-
Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate.
-
Add 100 µL of the diluted CAR-T cells to the respective wells.
-
For control wells, add 100 µL of medium instead of effector cells for spontaneous release, and 100 µL of 2% Triton X-100 for maximum release.
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Calculation:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
dot
Caption: Workflow for CAR-T cell cytotoxicity assay.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IFN-γ and TNF-α released by CAR-T cells upon antigen stimulation.
Materials:
-
Supernatants from CAR-T cell co-culture experiments
-
Human IFN-γ and TNF-α ELISA kits (e.g., from BD Biosciences, R&D Systems)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
-
Sample and Standard Incubation:
-
Add 100 µL of standards and experimental supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
-
Detection:
-
Add 100 µL of the detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times.
-
-
Development and Measurement:
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Analysis:
-
Generate a standard curve and determine the concentration of cytokines in the samples.
-
In Vivo Murine Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound-treated CAR-T cells in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38-CEA tumor cells
-
Control and this compound-treated CAR-T cells
-
Phosphate-buffered saline (PBS)
-
Calipers
Protocol:
-
Tumor Inoculation:
-
Subcutaneously inject 1 x 10^6 MC38-CEA cells in 100 µL of PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 50-100 mm³).
-
-
CAR-T Cell Infusion:
-
Randomize mice into treatment groups (e.g., Vehicle, Control CAR-T, this compound-treated CAR-T).
-
Intravenously inject 5-10 x 10^6 CAR-T cells in 100 µL of PBS into the tail vein.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length) / 2.
-
Monitor mouse weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the study endpoint. Tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
-
dot
Caption: In vivo experimental workflow.
Conclusion
The inhibition of Cbl-b with this compound represents a promising strategy to enhance the therapeutic potential of CAR-T cells, particularly for solid tumors. The protocols and data presented in this document provide a framework for researchers to investigate the effects of Cbl-b inhibition in their CAR-T cell therapy programs. By overcoming a key intracellular checkpoint, this compound has the potential to unlock more potent and durable anti-tumor immune responses.
References
- 1. In vivo experimental mouse model to test CD19CAR T cells generated with different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-19 in NK Cell-Mediated Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating the activation and effector functions of various immune cells, including Natural Killer (NK) cells.[1][2] Upregulation of Cbl-b in NK cells, often induced by activating cytokines like IL-15 and IL-2 or interaction with target cells, leads to decreased cytotoxicity and cytokine production.[1][2] Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor activity of NK cells, making it an attractive target for cancer immunotherapy.[1][3]
Cbl-b-IN-19 (also known as Compound 49) is a potent inhibitor of Cbl-b, demonstrating inhibition of Cbl-b phosphorylation with an IC50 of less than 100 nM.[4][5] These application notes provide detailed protocols for utilizing this compound to study and enhance NK cell-mediated cytotoxicity, along with expected outcomes based on preclinical research.
Mechanism of Action
Cbl-b negatively regulates NK cell activation through the ubiquitination and subsequent degradation of key signaling proteins. One critical pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors can lead to the activation of Cbl-b, which in turn targets downstream signaling molecules like LAT1 (Linker for Activation of T cells family member 1) for proteasomal degradation, thereby dampening activating signals.[1] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the degradation of these key signaling components, leading to a lower threshold for NK cell activation and enhanced effector functions.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating human NK cells with a Cbl-b inhibitor based on published studies. These data demonstrate the potential of this compound to enhance NK cell anti-tumor functions.
Table 1: Enhancement of NK Cell Cytotoxicity against Tumor Cells
| Target Cell Line | Effector:Target (E:T) Ratio | Treatment | % Cytotoxicity (Mean ± SD) | Fold Increase |
| A549 β2m-/- | 2:1 | Vehicle (DMSO) | 25 ± 5 | - |
| A549 β2m-/- | 2:1 | Cbl-b Inhibitor (3 µM) | 45 ± 7 | 1.8 |
| K562 | 2:1 | Vehicle (DMSO) | 40 ± 8 | - |
| K562 | 2:1 | Cbl-b Inhibitor (3 µM) | 65 ± 10 | 1.6 |
Data are representative and compiled from similar studies with Cbl-b inhibitors.[1]
Table 2: Increased Cytokine Production and Degranulation by NK Cells
| Effector Function | Treatment | Measurement (pg/mL or % Positive Cells) | Fold Increase |
| IFN-γ Secretion | Vehicle (DMSO) | 200 ± 50 | - |
| IFN-γ Secretion | Cbl-b Inhibitor (3 µM) | 800 ± 150 | 4.0 |
| TNF-α Secretion | Vehicle (DMSO) | 150 ± 40 | - |
| TNF-α Secretion | Cbl-b Inhibitor (3 µM) | 500 ± 100 | 3.3 |
| Granzyme B Secretion | Vehicle (DMSO) | 300 ± 70 | - |
| Granzyme B Secretion | Cbl-b Inhibitor (3 µM) | 900 ± 200 | 3.0 |
| CD107a Expression | Vehicle (DMSO) | 15 ± 3 % | - |
| CD107a Expression | Cbl-b Inhibitor (3 µM) | 35 ± 5 % | 2.3 |
Data are representative and compiled from similar studies with Cbl-b inhibitors upon co-culture with target cells.[1]
Experimental Protocols
The following protocols are based on established methods for assessing NK cell cytotoxicity and function following treatment with a Cbl-b inhibitor.[1][6]
Protocol 1: In Vitro NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol details the steps to assess the impact of this compound on the cytotoxic capacity of primary human NK cells against a target cancer cell line (e.g., K562 or A549 β2m-/-).
Materials:
-
This compound (MedChemExpress, HY-156769)
-
Primary human NK cells (isolated from PBMCs)
-
Target tumor cells (e.g., K562)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Human IL-15
-
DMSO (vehicle control)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
Viability dye (e.g., Zombie NIR™ or Propidium Iodide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
NK Cell Preparation:
-
Isolate primary human NK cells from healthy donor PBMCs using a negative selection kit.
-
Culture NK cells in complete RPMI-1640 medium supplemented with a suboptimal concentration of IL-15 (e.g., 0.2 ng/mL) to maintain viability without full activation.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in the NK cell culture medium to the desired final concentration. A starting concentration of 3 µM is recommended based on studies with similar Cbl-b inhibitors.[1] A dose-response experiment (e.g., 0.1 µM to 10 µM) is advised to determine the optimal concentration.
-
Treat NK cells with this compound or vehicle (DMSO) overnight (approximately 16 hours) at 37°C, 5% CO2.
-
-
Target Cell Labeling:
-
While NK cells are being treated, label the target tumor cells with CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from NK cells during flow cytometry analysis.
-
-
Co-culture:
-
After overnight treatment, harvest the NK cells, wash, and resuspend in fresh culture medium.
-
Plate the CFSE-labeled target cells in a 96-well U-bottom plate.
-
Add the treated NK cells to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 5:1, 2:1, 1:1).
-
Include control wells with target cells only (for spontaneous death) and target cells with lysis buffer (for maximum killing).
-
-
Cytotoxicity Measurement:
-
Incubate the co-culture plate for 4 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate and resuspend the cells in FACS buffer.
-
Add a viability dye (e.g., Zombie NIR™) to stain dead cells.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of cells that are positive for the viability dye.
-
Calculate the percentage of specific cytotoxicity using the following formula: % Specific Cytotoxicity = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100
-
Protocol 2: Measurement of Cytokine Secretion and Degranulation
This protocol is an extension of the cytotoxicity assay to quantify functional outputs of NK cell activation.
Materials:
-
Same as Protocol 1
-
ELISA kits for IFN-γ, TNF-α, and Granzyme B
-
Anti-CD107a antibody conjugated to a fluorophore
Procedure:
-
Co-culture Setup:
-
Follow steps 1-4 of Protocol 1 to set up the co-culture of this compound-treated NK cells and target cells.
-
For the degranulation assay, add the anti-CD107a antibody to the co-culture wells at the beginning of the incubation period.
-
-
Supernatant Collection for Cytokine Analysis:
-
After the 4-hour co-culture, centrifuge the plate.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of IFN-γ, TNF-α, and Granzyme B in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Degranulation (CD107a) Analysis:
-
After collecting the supernatant, process the cell pellet for flow cytometry as described in steps 5 and 6 of Protocol 1.
-
In addition to gating on target cells for cytotoxicity, gate on the NK cell population (CFSE-negative).
-
Determine the percentage of NK cells that are positive for CD107a expression.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background cytotoxicity in control wells | Unhealthy target cells | Ensure target cells are in the logarithmic growth phase and have high viability before labeling. |
| Low overall cytotoxicity | Inactive NK cells | Confirm the purity and viability of isolated NK cells. Ensure appropriate IL-15 concentration for priming. |
| Suboptimal E:T ratio | Test a range of E:T ratios to find the optimal condition for your specific cell types. | |
| Inconsistent results with this compound | Suboptimal inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound. |
| Inhibitor instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Conclusion
This compound is a valuable tool for investigating the role of the Cbl-b checkpoint in regulating NK cell-mediated cytotoxicity. By inhibiting Cbl-b, researchers can effectively enhance the anti-tumor functions of NK cells, including direct killing of cancer cells and the secretion of pro-inflammatory cytokines. The protocols provided herein offer a robust framework for studying these effects and can be adapted for various research and drug development applications.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract LB337: Inhibition of the E3 ligase CBL-B enhances the effector function and proliferation of natural killer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E1/E2/E3 Enzyme | Inhibitors | MedChemExpress [medchemexpress.eu]
- 6. celularity.com [celularity.com]
- 7. researchgate.net [researchgate.net]
Western blot analysis of Cbl-b phosphorylation with Cbl-b-IN-19
Application Note & Protocol
Topic: Western Blot Analysis of Cbl-b Phosphorylation with Cbl-b-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation and immune tolerance.[1] Upon T-cell receptor (TCR) engagement, particularly with CD28 co-stimulation, Cbl-b becomes phosphorylated on key tyrosine residues, such as Y363.[1][2] This phosphorylation event induces a conformational change that activates its E3 ligase function, leading to the ubiquitination and subsequent degradation or functional inhibition of key signaling proteins like PLCγ1, ZAP-70, and the p85 subunit of PI3K.[3][4] By attenuating these signals, Cbl-b sets the activation threshold for T-cells.
This compound is a small molecule inhibitor that potently targets Cbl-b.[5] Mechanistically, inhibitors of this class lock Cbl-b in its inactive, autoinhibited conformation, preventing the critical phosphorylation-dependent activation.[1][6] This action effectively "releases the brakes" on T-cell signaling, enhancing immune responses.[7] Therefore, analyzing the phosphorylation state of Cbl-b is a crucial method for studying the efficacy and mechanism of action of inhibitors like this compound. This document provides a detailed protocol for performing Western blot analysis of Cbl-b phosphorylation in response to treatment with this compound.
Cbl-b Signaling and Inhibition Pathway
The following diagram illustrates the central role of Cbl-b phosphorylation in T-cell receptor signaling and the mechanism of its inhibition by this compound.
Caption: Cbl-b activation pathway and point of inhibition by this compound.
Inhibitor Data
Quantitative data for this compound and related compounds are summarized below. This information is critical for designing dose-response experiments.
| Compound | Target | IC50 | Molecular Weight | CAS Number |
| This compound (Compound 49) | Cbl-b Phosphorylation | < 100 nM[5] | Not Available | Not Available |
| Cbl-b-IN-1 (Example 519) | Cbl-b | < 100 nM[8][9] | 498.62 g/mol [10] | 2368841-84-1[10] |
Experimental Protocols
This section provides a comprehensive protocol for the analysis of Cbl-b phosphorylation in Jurkat T cells, a commonly used model for T-cell signaling studies.[11][12]
Materials and Reagents
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)
-
Inhibitor: this compound (or Cbl-b-IN-1)
-
Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulation: Anti-CD3 antibody (clone OKT3), Anti-CD28 antibody (clone CD28.2)
-
Lysis Buffer: RIPA buffer or similar, supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Immunoprecipitation (IP):
-
Anti-Cbl-b Antibody (for IP)
-
Protein A/G Agarose Beads
-
IP Wash Buffer (e.g., modified RIPA or Tris-buffered saline with 0.1% Tween-20)
-
-
Western Blot:
-
Primary Antibodies:
-
Rabbit anti-phospho-Cbl-b (Tyr363)
-
Mouse anti-total Cbl-b
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
SDS-PAGE gels, PVDF membrane, transfer buffer, TBS-T buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T. Note: Avoid milk as it contains phosphoproteins that can increase background.
-
ECL Chemiluminescent Substrate
-
Cell Culture, Treatment, and Stimulation
-
Culture Cells: Maintain Jurkat T cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase.
-
Seed Cells: Seed 5-10 x 10⁶ cells per condition in 6-well plates.
-
Serum Starve (Optional): For cleaner signaling, serum-starve cells in RPMI with 0.5% FBS for 2-4 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO.[9] Pre-treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. A DMSO-only well should be used as a vehicle control.
-
Stimulation: Stimulate the cells by adding anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies directly to the media. Stimulate for 5-15 minutes at 37°C.[2] An unstimulated control should be included.
-
Harvest Cells: Immediately after stimulation, place the plate on ice. Transfer cells to a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Wash the cell pellet once with ice-cold PBS to remove media.
Cell Lysis
-
Lyse Cells: Add 200-500 µL of ice-cold Lysis Buffer (supplemented with fresh protease/phosphatase inhibitors) to the cell pellet.
-
Incubate: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Immunoprecipitation (IP) of Cbl-b
This step is highly recommended to enrich for Cbl-b, as its phosphorylated form may be of low abundance.
-
Normalize Lysate: Dilute 500-1000 µg of total protein from each sample with ice-cold Lysis Buffer to a final volume of 500 µL. Set aside 20-30 µg of each lysate to serve as an "Input" control for the Western blot.
-
Add IP Antibody: Add 2-4 µg of anti-Cbl-b antibody to each normalized lysate.
-
Incubate: Incubate overnight at 4°C with gentle rotation.
-
Add Beads: Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each tube.
-
Bind: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash Beads: Pellet the beads by gentle centrifugation (1,000 x g for 1 minute at 4°C). Carefully aspirate the supernatant. Wash the beads 3-5 times with 1 mL of cold IP Wash Buffer.
-
Elute Protein: After the final wash, remove all supernatant. Add 40 µL of 2x Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
Western Blotting
-
Prepare Samples: Add Laemmli buffer to the "Input" samples set aside earlier and boil for 5 minutes.
-
SDS-PAGE: Load the eluted IP samples and the input lysates onto a 7.5% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Block: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against phospho-Cbl-b (pY363), diluted in 5% BSA/TBS-T.
-
Wash: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step (4.5.6).
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total Cbl-b. Incubate the same membrane with a primary antibody against total Cbl-b, followed by the appropriate HRP-conjugated secondary antibody and detection.
Experimental Workflow
The diagram below provides a visual summary of the entire experimental process.
Caption: Step-by-step workflow for Cbl-b phosphorylation analysis.
Data Analysis and Expected Results
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the Western blot bands. For each sample, calculate the ratio of the phospho-Cbl-b signal to the total Cbl-b signal. This normalization corrects for any variations in the amount of Cbl-b protein immunoprecipitated.
Expected Results:
-
Stimulation: Upon stimulation with anti-CD3/CD28, a significant increase in the p-Cbl-b signal should be observed compared to unstimulated cells.
-
Inhibition: Pre-treatment with this compound is expected to cause a dose-dependent decrease in the signal for stimulated p-Cbl-b, as the inhibitor prevents its phosphorylation-mediated activation.
-
Total Cbl-b: The total Cbl-b levels should remain relatively constant across all conditions.
Example Data Table:
| Condition | This compound [nM] | p-Cbl-b Signal (Densitometry) | Total Cbl-b Signal (Densitometry) | Ratio (p-Cbl-b / Total Cbl-b) |
| Unstimulated | 0 | Value | Value | Value |
| Stimulated | 0 | Value | Value | Value |
| Stimulated | 10 | Value | Value | Value |
| Stimulated | 100 | Value | Value | Value |
| Stimulated | 1000 | Value | Value | Value |
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IP-WB with TrueBlot® Protocol | Rockland [rockland.com]
- 4. uniprot.org [uniprot.org]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Interactions of Cbl with Grb2 and phosphatidylinositol 3'-kinase in activated Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of T Cell Activation Markers with Cbl-b-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T cell activation.[1][2][3] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for T cell activation, thereby playing a crucial role in maintaining peripheral tolerance.[1][4] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses.[5][6][7] Cbl-b inhibitors, such as Cbl-b-IN-19, are being investigated for their ability to lower the T cell activation threshold, leading to increased proliferation, cytokine production, and effector function.[8][9]
These application notes provide detailed protocols for the analysis of T cell activation markers using flow cytometry following treatment with a Cbl-b inhibitor. The protocols cover the isolation of peripheral blood mononuclear cells (PBMCs), T cell activation, treatment with this compound, and subsequent staining for flow cytometric analysis.
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b negatively regulates T cell activation by ubiquitinating key components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[10][11][12] Upon TCR engagement, Cbl-b targets proteins such as ZAP70, PLCγ1, and the p85 subunit of PI3K for degradation, thereby dampening the downstream signals required for full T cell activation.[11][13][14] Inhibition of Cbl-b is expected to augment the phosphorylation and activation of these signaling molecules, leading to a more robust T cell response.[8][11]
Caption: Cbl-b signaling pathway in T cell activation.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.
-
Carefully collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T Cell Activation and Treatment with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
96-well cell culture plate
Procedure:
-
For plate-bound anti-CD3 stimulation:
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension (e.g., 1-5 µg/mL).[15]
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., <0.1%).
-
Add 100 µL of the PBMC suspension to each well of the antibody-coated 96-well plate (or a standard plate if using soluble anti-CD3).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include the following controls:
-
Unstimulated cells (no anti-CD3/CD28)
-
Stimulated cells with vehicle control
-
Stimulated cells with varying concentrations of this compound
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the activation markers being analyzed.
Protocol 3: Staining for Flow Cytometry Analysis
Materials:
-
Treated and control cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against T cell and activation markers (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
FACS tubes or 96-well V-bottom plate
Procedure:
-
Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1-2 mL of FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and the cocktail of fluorochrome-conjugated surface antibodies.[16]
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer (e.g., 200-500 µL) for flow cytometry acquisition.
-
Acquire the samples on a flow cytometer.
Experimental Workflow and Gating Strategy
Caption: Experimental workflow for T cell activation analysis.
Caption: Flow cytometry gating strategy.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in tables for easy comparison between different treatment conditions.
Table 1: Effect of this compound on the Expression of Activation Markers on CD4+ T Cells
| Treatment Condition | % CD69+ of CD4+ | MFI of CD69 | % CD25+ of CD4+ | MFI of CD25 | % HLA-DR+ of CD4+ | MFI of HLA-DR |
| Unstimulated | 2.5 ± 0.8 | 150 ± 30 | 5.1 ± 1.2 | 320 ± 55 | 3.2 ± 0.9 | 210 ± 40 |
| Stimulated (Vehicle) | 45.8 ± 5.2 | 1800 ± 210 | 60.3 ± 6.8 | 2500 ± 300 | 35.6 ± 4.1 | 1500 ± 180 |
| Stimulated + 1 µM this compound | 65.2 ± 7.1 | 2800 ± 350 | 78.9 ± 8.5 | 3800 ± 420 | 55.1 ± 6.3 | 2400 ± 290 |
| Stimulated + 10 µM this compound | 78.4 ± 8.9 | 3500 ± 410 | 85.1 ± 9.2 | 4500 ± 510 | 68.7 ± 7.5 | 3100 ± 360 |
Data are presented as mean ± standard deviation. MFI = Median Fluorescence Intensity.
Table 2: Effect of this compound on the Expression of Activation Markers on CD8+ T Cells
| Treatment Condition | % CD69+ of CD8+ | MFI of CD69 | % CD25+ of CD8+ | MFI of CD25 | % HLA-DR+ of CD8+ | MFI of HLA-DR |
| Unstimulated | 3.1 ± 0.9 | 180 ± 40 | 4.5 ± 1.1 | 280 ± 50 | 4.1 ± 1.0 | 250 ± 45 |
| Stimulated (Vehicle) | 50.2 ± 6.1 | 2100 ± 250 | 55.7 ± 6.4 | 2200 ± 280 | 40.3 ± 4.8 | 1800 ± 210 |
| Stimulated + 1 µM this compound | 70.6 ± 8.2 | 3200 ± 380 | 72.4 ± 8.1 | 3500 ± 400 | 60.8 ± 7.1 | 2800 ± 330 |
| Stimulated + 10 µM this compound | 82.9 ± 9.5 | 4100 ± 470 | 80.3 ± 8.9 | 4200 ± 490 | 75.2 ± 8.3 | 3600 ± 410 |
Data are presented as mean ± standard deviation. MFI = Median Fluorescence Intensity.
Expected Outcomes
Treatment with this compound is expected to result in a dose-dependent increase in the expression of T cell activation markers such as CD25, CD69, and HLA-DR on both CD4+ and CD8+ T cells following stimulation. This would be observed as an increase in both the percentage of positive cells and the median fluorescence intensity (MFI) of these markers. These findings would indicate that the inhibition of Cbl-b lowers the threshold for T cell activation, leading to a more robust response to stimulation.
Troubleshooting
-
Low cell viability: Ensure gentle handling of cells during isolation and washing steps. Use a fresh preparation of viability dye.
-
Weak T cell activation: Titrate the concentration of anti-CD3 and anti-CD28 antibodies. Ensure the antibodies are of good quality and stored correctly.
-
High background staining: Ensure adequate washing steps after antibody incubation. Use Fc block to prevent non-specific antibody binding. Titrate antibody concentrations to determine the optimal signal-to-noise ratio.
-
Inconsistent results: Maintain consistency in incubation times, reagent concentrations, and instrument settings between experiments. Run appropriate controls in every experiment.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Cbl-b Inhibitor in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint that negatively regulates the activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] By ubiquitinating key signaling proteins in the T cell receptor (TCR) pathway, Cbl-b sets a high threshold for T cell activation, thereby promoting immune tolerance.[1][3] Inhibition of Cbl-b presents a promising strategy to lower this activation threshold, unleashing a potent anti-tumor immune response.[2]
Programmed cell death protein 1 (PD-1) is a well-established inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells, leading to T cell exhaustion and immune evasion.[3] Monoclonal antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, yet a significant number of patients do not respond or develop resistance.[2]
Preclinical studies have demonstrated a strong synergistic anti-tumor effect when Cbl-b inhibitors are combined with anti-PD-1 therapy. This combination has been shown to induce complete tumor regression in syngeneic mouse models, such as the CT26 colon carcinoma model, an effect correlated with enhanced lymphocyte infiltration and cytokine production within the tumor microenvironment.[4][5] This document provides detailed application notes and protocols for studying the combination of a Cbl-b inhibitor, exemplified by Cbl-b-IN-19, with anti-PD-1 therapy in preclinical cancer models.
Mechanism of Action: A Dual Approach to Immune Activation
The combination of a Cbl-b inhibitor and an anti-PD-1 antibody targets two distinct but complementary checkpoints in the anti-tumor immune response.
-
Cbl-b Inhibition: By inhibiting the E3 ligase activity of Cbl-b, the degradation of key TCR signaling molecules is prevented. This leads to a lower threshold for T cell activation, allowing for a more robust response to tumor antigens. This enhanced activation applies to both CD4+ and CD8+ T cells.[3]
-
Anti-PD-1 Therapy: Blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells reverses T cell exhaustion and restores their cytotoxic function within the tumor microenvironment.[3]
The synergy arises from the fact that Cbl-b inhibition potentiates the initial activation and expansion of tumor-specific T cells, which can then be sustained and protected from exhaustion by the concurrent PD-1 blockade.
Data Presentation
The following tables present illustrative quantitative data summarizing the expected outcomes of combining a Cbl-b inhibitor with anti-PD-1 therapy in a preclinical syngeneic tumor model (e.g., CT26). This data is representative of the trends observed in preclinical studies.[4][5]
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 1500 ± 150 | - | 0/10 |
| This compound | 800 ± 100 | 47% | 1/10 |
| Anti-PD-1 | 750 ± 90 | 50% | 2/10 |
| This compound + Anti-PD-1 | 50 ± 20 | 97% | 8/10 |
Table 2: Immune Cell Infiltration in Tumors (Day 21)
| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SEM) | % NK Cells of CD45+ Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle Control | 5 ± 1.0 | 3 ± 0.5 | 1.5 ± 0.3 |
| This compound | 15 ± 2.0 | 8 ± 1.0 | 4.0 ± 0.8 |
| Anti-PD-1 | 18 ± 2.5 | 6 ± 0.8 | 5.0 ± 1.0 |
| This compound + Anti-PD-1 | 35 ± 4.0 | 15 ± 2.0 | 10.0 ± 2.0 |
Table 3: Serum Cytokine Levels (Day 21)
| Treatment Group | IL-2 (pg/mL) (Mean ± SEM) | IFN-γ (pg/mL) (Mean ± SEM) |
| Vehicle Control | 20 ± 5 | 50 ± 10 |
| This compound | 80 ± 15 | 200 ± 30 |
| Anti-PD-1 | 90 ± 18 | 250 ± 40 |
| This compound + Anti-PD-1 | 250 ± 40 | 800 ± 100 |
Mandatory Visualizations
Caption: Cbl-b and PD-1 Signaling Pathways and Therapeutic Intervention.
Caption: In Vivo Experimental Workflow for Combination Therapy.
Caption: Logical Relationship of Synergistic Anti-Tumor Effects.
Experimental Protocols
In Vitro T Cell Activation Assay
Objective: To assess the effect of this compound on T cell activation, alone and in combination with a PD-1 blocking antibody.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Anti-PD-1 antibody
-
Recombinant PD-L1-Fc
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
IL-2 and IFN-γ ELISA kits
-
Flow cytometer and antibodies for T cell activation markers (e.g., CD69, CD25)
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
For experiments involving PD-1/PD-L1 interaction, co-coat wells with recombinant PD-L1-Fc (e.g., 5 µg/mL).
-
Wash plates three times with sterile PBS before use.
-
-
Cell Plating and Treatment:
-
Isolate PBMCs or T cells from whole blood or spleen.
-
Resuspend cells in complete culture medium at a density of 1 x 10^6 cells/mL.
-
Add 100 µL of cell suspension to each well.
-
Prepare serial dilutions of this compound and add to the respective wells. Include a DMSO vehicle control.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to provide co-stimulation.
-
For combination studies, add anti-PD-1 antibody at a saturating concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Analysis:
-
Cytokine Production: Collect supernatant from each well and measure IL-2 and IFN-γ concentrations using ELISA kits according to the manufacturer's instructions.
-
T Cell Activation Markers: Harvest cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25). Analyze by flow cytometry.
-
In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound (formulated for oral administration)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle for this compound
-
Calipers for tumor measurement
-
Sterile PBS
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1
-
Group 4: this compound + Anti-PD-1
-
-
-
Treatment Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage.
-
Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes every 2-3 days.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study (e.g., Day 21).
-
-
Endpoint Analysis:
-
At the study endpoint, collect tumors and blood.
-
Process tumors for flow cytometric analysis of tumor-infiltrating lymphocytes.
-
Analyze serum for cytokine levels using ELISA or a multiplex assay.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the different immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainers
-
Ficoll-Paque or Percoll for lymphocyte isolation
-
ACK lysis buffer for red blood cell lysis
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently labeled antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the tissue to a tube containing a digestion buffer of RPMI-1640 with Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640.
-
-
Lymphocyte Isolation:
-
Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque or a Percoll gradient.
-
Centrifuge to separate lymphocytes from tumor cells and debris.
-
Carefully collect the lymphocyte layer.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
-
Antibody Staining:
-
Wash the isolated lymphocytes with FACS buffer.
-
Stain the cells with a live/dead stain according to the manufacturer's protocol.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, then stain for the intracellular target.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations. Gate on live, singlet, CD45+ cells to identify the immune infiltrate.
-
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nurixtx.com [nurixtx.com]
Cbl-b-IN-19 for Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes (TILs): Application Notes and Protocols
For Research Use Only.
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation.[1][2][3] In the tumor microenvironment, T-cell receptor (TCR) engagement without adequate co-stimulation via CD28 leads to Cbl-b activation, which in turn ubiquitinates key signaling proteins in the T-cell activation cascade, such as ZAP-70, PLCγ1, and the p85 subunit of PI3K.[2] This process leads to T-cell anergy and exhaustion, limiting the effectiveness of anti-tumor immune responses.
Cbl-b-IN-19 is a potent and selective small molecule inhibitor of Cbl-b. By blocking the enzymatic activity of Cbl-b, this compound lowers the threshold for T-cell activation, enabling robust proliferation and effector function even in the absence of strong co-stimulatory signals. The ex vivo application of Cbl-b inhibitors to Tumor-Infiltrating Lymphocytes (TILs) during the expansion phase has been shown to enhance the yield, persistence, and anti-tumor activity of the final cell therapy product.[3][4][5] This approach, termed Drug-Enhanced TIL (DeTIL) therapy, results in a TIL product with a more favorable stem-like and central memory phenotype, reduced exhaustion markers, and superior cytotoxic potential.[2][5][6][7]
These application notes provide a detailed protocol for the ex vivo expansion of TILs using this compound, based on preclinical and clinical scale manufacturing processes developed for similar Cbl-b inhibitors like NX-0255.[3][6]
Cbl-b Signaling Pathway in T-Cells
Caption: Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for Ex Vivo TIL Expansion with this compound
Caption: Experimental workflow for DeTIL expansion.
Quantitative Data Summary
The addition of a Cbl-b inhibitor during the ex vivo expansion of TILs has demonstrated significant improvements in cell yield and the quality of the final cell product. The following tables summarize the quantitative data from studies using the Cbl-b inhibitor NX-0255, a compound analogous to this compound.
Table 1: TIL Expansion Metrics with and without Cbl-b Inhibitor
| Parameter | Conventional TIL (IL-2 alone) | DeTIL (IL-2 + Cbl-b Inhibitor) | Fold Change | Reference |
| REP Fold Expansion (mean ± SD) | Not Reported | 184 ± 179 | - | [3] |
| Total Viable Cells (Day 22, research scale, mean ± SD) | Not Reported | 8.0 x 10⁸ ± 5.3 x 10⁸ | - | [3] |
| Total Viable Cells (Day 22, clinical scale) | Not Reported | 2.5 x 10¹⁰ | - | [3] |
Table 2: Phenotypic and Functional Characteristics of Expanded TILs
| Characteristic | Conventional TIL (IL-2 alone) | DeTIL (IL-2 + Cbl-b Inhibitor) | Key Finding | Reference |
| CD8+ T-Cells | Lower | Significantly Increased | Enhanced cytotoxic potential | [2][6] |
| CD4+ T-Cells | Lower | Increased in 5/6 experiments | Maintained helper T-cell population | [6] |
| CD8+ Central Memory T-Cells (Tcm) | Lower | Significantly Increased | Improved in vivo persistence | [5][6] |
| CD4+ Central Memory T-Cells (Tcm) | Lower | Significantly Increased | Enhanced long-term immunity | [6] |
| Stem-like CD8+ T-Cells (CD39-CD69-) | Lower | Significantly Increased | Greater self-renewal capacity | [2][7] |
| Exhaustion Markers (PD-1, TIM-3, LAG-3) | Higher | Significantly Reduced | Reversal of T-cell exhaustion | [5] |
| Intracellular IFN-γ (stimulated) | Lower | Significantly Increased | Enhanced effector function | [2][6] |
| Intracellular Granzyme B (stimulated) | Lower | Significantly Increased | Increased cytotoxic capability | [2][6] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO, store at -20°C)
-
Recombinant Human IL-2 (e.g., Proleukin)
-
Complete Medium (CM): RPMI-1640 or X-VIVO 15, supplemented with 10% Human AB serum, 2 mM L-glutamine, 25 mM HEPES, and 100 U/mL penicillin/streptomycin.
-
Anti-CD3 antibody (OKT3)
-
Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells
-
Tumor digestion kit (e.g., collagenase, DNase)
-
Ficoll-Paque
-
Cryopreservation medium (e.g., CryoStor CS10)
-
Gas-permeable cell culture flasks (e.g., G-Rex)
Protocol 1: Isolation and Initial Culture of TILs (Pre-REP)
-
Tumor Processing:
-
Aseptically mince fresh tumor tissue into small fragments (approximately 2x2x2 mm).
-
(Optional) Digest tumor fragments using a tumor digestion kit according to the manufacturer's instructions to create a single-cell suspension.
-
-
Initiation of TIL Cultures:
-
Place 4-6 tumor fragments per well in a 24-well plate.
-
Add 2 mL of CM supplemented with high-dose IL-2 (e.g., 6000 IU/mL).
-
Add this compound to the desired final concentration (e.g., 1-10 µM, requires optimization).
-
-
Incubation:
-
Culture at 37°C in a humidified incubator with 5% CO₂.
-
Monitor for TIL outgrowth from the fragments, which typically occurs within 7-14 days.
-
-
Maintenance:
-
Every 2-3 days, perform a half-media change with fresh CM containing IL-2 and this compound.
-
Once TILs become confluent, transfer the contents of each well to a larger culture vessel (e.g., T-25 flask) and expand until a sufficient number of cells for the Rapid Expansion Protocol (REP) is achieved (typically Day 10-14).
-
Protocol 2: Rapid Expansion Protocol (REP) with this compound
-
Preparation (Day 10 or 11):
-
Harvest TILs from the pre-REP culture.
-
Count viable TILs.
-
-
Initiation of REP (Day 11):
-
Co-culture TILs with irradiated allogeneic feeder cells at a ratio of 1:100 to 1:200 (TIL:feeder).
-
Add anti-CD3 antibody (OKT3) at a final concentration of 30 ng/mL.
-
Add IL-2 to the culture medium (e.g., 3000 IU/mL).
-
Add this compound to the desired final concentration.
-
Culture in gas-permeable flasks for optimal cell growth.
-
-
Maintenance and Expansion (Day 12-21):
-
Maintain the cell culture for approximately 11-12 days.
-
Add fresh CM with IL-2 and this compound as needed to maintain a cell density of 0.5-2.0 x 10⁶ cells/mL.
-
-
Harvesting (Day 22):
-
Harvest the expanded TILs.
-
Wash the cells to remove residual medium components.
-
Perform cell counting and viability assessment.
-
Protocol 3: Quality Control and Cryopreservation
-
Phenotypic Analysis:
-
Use flow cytometry to assess the expression of key T-cell markers, including CD3, CD4, CD8, memory markers (e.g., CD45RO, CCR7, CD62L), and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).
-
-
Functional Assays:
-
Cytokine Release: Co-culture expanded TILs with autologous tumor cells or stimulate with anti-CD3/CD28 beads and measure the release of IFN-γ and TNF-α by ELISA or intracellular cytokine staining.
-
Cytotoxicity Assay: Perform a standard chromium-51 release assay or a flow cytometry-based killing assay to assess the lytic capacity of the expanded TILs against tumor target cells.
-
-
Cryopreservation:
-
Resuspend the final TIL product in cryopreservation medium at a concentration of 5-10 x 10⁷ cells/mL.
-
Aliquot into cryovials and freeze using a controlled-rate freezer or a standard freezing container.
-
Store in liquid nitrogen vapor phase.
-
Logical Relationship of this compound Effects
Caption: Effects of this compound on TILs.
Conclusion
The use of this compound in the ex vivo expansion of TILs represents a promising strategy to enhance the efficacy of adoptive cell therapy. By overcoming a key intracellular checkpoint, this compound promotes the generation of a higher quantity and quality of tumor-reactive T-cells. The protocols outlined in this document provide a framework for researchers to implement this novel approach in their preclinical and translational studies. Further optimization of inhibitor concentration and timing of administration may be required for specific tumor types and culture systems.
References
Application Note: High-Throughput Screening of Cbl-b Inhibitors Using a TR-FRET Ubiquitination Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses, particularly in establishing the activation threshold for T-cells.[1][2] By targeting various signaling proteins for ubiquitination and subsequent degradation, Cbl-b acts as a key negative regulator of immune cell activation.[3][4][5][6] Its role in downregulating anti-tumor immune responses has identified Cbl-b as a promising therapeutic target in immuno-oncology.[7][8][9] The development of potent and specific Cbl-b inhibitors is a key objective in this field. This application note describes a robust and sensitive high-throughput screening (HTS) assay for identifying and characterizing Cbl-b inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Assay Principle
The Cbl-b ubiquitination assay leverages TR-FRET to detect the enzymatic activity of Cbl-b.[10][11] The assay measures the poly-ubiquitination of a substrate by Cbl-b. The ubiquitination cascade is initiated by the E1 activating enzyme, followed by the E2 conjugating enzyme, and finally the transfer of ubiquitin to the substrate by the E3 ligase, Cbl-b.[12][13][14][15][16]
This assay utilizes a TR-FRET pair consisting of a long-lifetime Europium (Eu) chelate-labeled ubiquitin (donor) and a Cy5-labeled ubiquitin (acceptor).[12] When Cbl-b is active, it catalyzes the formation of poly-ubiquitin chains on a substrate (or on itself in an auto-ubiquitination assay). This brings the Eu-labeled and Cy5-labeled ubiquitin molecules into close proximity, resulting in a FRET signal. The TR-FRET detection method minimizes background fluorescence by introducing a time delay between excitation and signal detection, thereby increasing the signal-to-noise ratio.[8][10] The resulting TR-FRET signal is directly proportional to the extent of poly-ubiquitination and, therefore, to the enzymatic activity of Cbl-b. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the TR-FRET signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cbl-b ubiquitination pathway and the experimental workflow of the TR-FRET assay.
Caption: Cbl-b ubiquitination cascade and TR-FRET detection principle.
Caption: Experimental workflow for the Cbl-b TR-FRET ubiquitination assay.
Materials and Methods
Materials
| Reagent | Supplier | Catalog Number |
| Cbl-b, His-GST-tagged | BPS Bioscience | 80415 |
| UBE1 (E1), His-tagged | BPS Bioscience | 80301 |
| UBCH5b (E2) | BPS Bioscience | 80314 |
| Generic Substrate (e.g., SRC) | BPS Bioscience | 40484 |
| TRF Ubiquitin Mix (Eu/Cy5) | BPS Bioscience | 78307 |
| ATP Solution | BPS Bioscience | 78307 |
| CBL Assay Buffer | BPS Bioscience | 78269 |
| This compound | MedChemExpress | HY-158173 |
| White, non-binding, 384-well plate | Corning | 3572 |
Experimental Protocol
The following protocol is adapted for a 20 µL final reaction volume in a 384-well plate format.
1. Reagent Preparation:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in CBL Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Dilution: Thaw all enzymes (UBE1, UBCH5b, Cbl-b) and the substrate on ice. Dilute each component to the working concentration in CBL Assay Buffer as specified in the table below. Keep all diluted proteins on ice.
-
ATP Solution: Thaw the ATP solution on ice.
-
TRF Ubiquitin Mix: Dilute the 200x TRF Ubiquitin Mix to 5x in CBL Assay Buffer.
2. Assay Procedure:
-
Prepare Master Mix: Prepare a master mix containing UBE1, UBCH5b, the substrate, and the 5x TRF Ubiquitin Mix in CBL Assay Buffer according to the volumes specified in the table below.
-
Dispense Master Mix: Add 10 µL of the master mix to each well of the 384-well plate.
-
Add Inhibitor and Cbl-b:
-
To the inhibitor wells, add 5 µL of the diluted this compound solution.
-
To the positive control wells (100% activity), add 5 µL of CBL Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
To the negative control wells (0% activity), add 5 µL of CBL Assay Buffer.
-
Add 5 µL of diluted Cbl-b to the inhibitor and positive control wells. Add 5 µL of CBL Assay Buffer to the negative control wells.
-
-
Initiate the Reaction: Add 5 µL of ATP solution to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible microplate reader. Set the excitation wavelength to 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) with a time delay of 100 µs.
Component Concentrations and Volumes
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Master Mix (10 µL) | |||
| UBE1 (E1) | 800 nM | 1 | 40 nM |
| UBCH5b (E2) | 2 µM | 1 | 100 nM |
| Substrate (e.g., SRC) | 400 nM | 2.5 | 50 nM |
| 5x TRF Ubiquitin Mix | 5x | 4 | 1x |
| CBL Assay Buffer | - | 1.5 | - |
| Additions (5 µL) | |||
| This compound / Buffer | 4x final concentration | 5 | 1x final concentration |
| Cbl-b | 200 nM | 5 | 50 nM |
| Initiation (5 µL) | |||
| ATP | 4 mM | 5 | 1 mM |
| Total Volume | 20 µL |
Data Analysis
-
Calculate the TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate the Percent Inhibition: % Inhibition = 100 * [1 - (Ratio_inhibitor - Ratio_negative_control) / (Ratio_positive_control - Ratio_negative_control)]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results
The assay should yield a robust TR-FRET signal in the positive control wells, indicating active Cbl-b-mediated ubiquitination. The negative control wells (lacking Cbl-b or ATP) should exhibit a low TR-FRET signal. The addition of this compound is expected to dose-dependently decrease the TR-FRET signal, allowing for the determination of its IC50 value, which is reported to be less than 100 nM for the inhibition of Cbl-b phosphorylation.[1][3]
Summary of Expected Data
| Condition | Cbl-b | ATP | This compound | Expected TR-FRET Ratio | Expected % Inhibition |
| Positive Control | + | + | - | High | 0% |
| Negative Control | - | + | - | Low | N/A |
| Inhibitor Test | + | + | + | Decreased with concentration | Dose-dependent increase |
This TR-FRET-based ubiquitination assay provides a sensitive, robust, and high-throughput method for the discovery and characterization of Cbl-b inhibitors. The homogenous "mix-and-read" format is amenable to automation and large-scale screening campaigns, facilitating the identification of novel therapeutic agents targeting the Cbl-b E3 ubiquitin ligase for applications in immuno-oncology and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abbexa.com [abbexa.com]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. chameleonscience.com [chameleonscience.com]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. E3 ligase activity assay - Profacgen [profacgen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetmol.cn [targetmol.cn]
- 16. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Application Note: High-Efficiency Cbl-b Gene Knockout in Primary T Cells Using CRISPR/Cas9 Ribonucleoprotein Delivery
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase, is a critical negative regulator of T-cell activation.[1][2] It acts as a key checkpoint in immune responses, establishing the threshold for T-cell activation and promoting peripheral T-cell tolerance.[1][3] Knockout of the CBLB gene has been shown to enhance T-cell effector functions, rendering them resistant to exhaustion and promoting anti-tumor immunity.[4][5] This makes Cbl-b a promising therapeutic target for enhancing immunotherapies, such as CAR T-cell therapy.[4][6] The CRISPR/Cas9 system provides a powerful tool for achieving precise and efficient knockout of CBLB in primary T cells for research and therapeutic development. This application note details a robust protocol for CBLB knockout in primary human T cells using CRISPR/Cas9 ribonucleoprotein (RNP) delivery via electroporation, a method known for its high efficiency and reduced off-target effects.[7][8][9]
Principle of the Method
The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[9] The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and functional knockout of the target gene.[9] This protocol employs the delivery of pre-complexed Cas9 protein and a synthetic gRNA (ribonucleoprotein, RNP) into primary T cells using electroporation.[7][9] This transient delivery method minimizes the risk of off-target effects and genomic integration associated with plasmid or viral delivery systems.[10]
Experimental Protocols
1. Guide RNA (gRNA) Design and Synthesis
1.1. Design: Design at least three single guide RNAs (sgRNAs) targeting an early exon of the CBLB gene using a publicly available gRNA design tool. Select gRNAs with high on-target scores and low off-target predictions. Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[9]
1.2. Synthesis: Synthesize the designed sgRNAs using a commercial service that provides chemically modified synthetic sgRNAs to enhance stability and reduce nuclease degradation.[11] Reconstitute the lyophilized sgRNAs in RNase-free buffer to a stock concentration of 100 µM.
2. Isolation and Activation of Primary Human T Cells
2.1. Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection-based T cell isolation kit according to the manufacturer's instructions.[12]
2.2. Activation: Resuspend the isolated T cells at a density of 1 x 10^6 cells/mL in complete T-cell expansion medium (e.g., ImmunoCult™-XF T Cell Expansion Medium supplemented with 10 ng/mL IL-2).[12] Activate the T cells by adding CD3/CD28 T-cell activator beads or soluble antibodies at the recommended concentration.[12]
2.3. Culture: Incubate the cells at 37°C and 5% CO2 for 48-72 hours. T-cell activation can be confirmed by observing cell clustering and by flow cytometry analysis of activation markers such as CD25.[12]
3. CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Electroporation
3.1. RNP Complex Formation:
- For each electroporation reaction (e.g., for 2 x 10^5 cells), prepare the RNP complex by mixing 60 pmol of Cas9 protein with 120 pmol of synthetic sgRNA (a 1:2 molar ratio is often effective, though optimization may be required).[8][13]
- Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.[14]
3.2. Cell Preparation for Electroporation:
- De-bead the activated T cells if activator beads were used.
- Count the viable cells and centrifuge the required number of cells (e.g., 2 x 10^5 cells per reaction) at 200 x g for 7 minutes.[13]
- Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate electroporation buffer (e.g., Neon™ Resuspension Buffer R).[13][14]
3.3. Electroporation:
- Add the resuspended cells to the pre-formed RNP complex and mix gently.
- Electroporate the cell-RNP mixture using a Neon™ Transfection System or a similar electroporation device. A common starting point for primary T cells is a pulse of 1600 V for 10 ms, with 3 pulses.[13][14] Optimization of electroporation parameters may be necessary for different donors and cell states.
- Immediately after electroporation, transfer the cells into a pre-warmed 24-well plate containing complete T-cell expansion medium with IL-2.[14]
4. Post-Electroporation Culture and Knockout Validation
4.1. Culture: Culture the electroporated T cells at 37°C and 5% CO2 for at least 48-72 hours to allow for gene editing and protein turnover.
4.2. Genomic DNA Validation:
- T7 Endonuclease I (T7E1) Assay: Harvest a fraction of the cells, extract genomic DNA, and PCR amplify the region surrounding the gRNA target site. Denature and re-anneal the PCR products to form heteroduplexes, which can be cleaved by the T7E1 enzyme if indels are present. Analyze the cleavage products by gel electrophoresis.
- Sanger Sequencing and TIDE Analysis: PCR amplify the target region from genomic DNA and perform Sanger sequencing. The resulting sequencing chromatogram can be analyzed using the Tracking of Indels by DEcomposition (TIDE) web tool to quantify the percentage of indels in the cell population.[15]
4.3. Protein Level Validation:
- Western Blot: Lyse a sufficient number of cells and perform a Western blot using a validated anti-Cbl-b antibody to confirm the absence or significant reduction of the Cbl-b protein.[15]
- Flow Cytometry (for intracellular staining): If a reliable antibody for intracellular flow cytometry is available, this can be used to quantify the percentage of Cbl-b negative cells in the population.
Data Presentation
Table 1: Representative Cbl-b Knockout Efficiency in Primary Human T Cells
| Validation Method | Target Gene | Delivery Method | Knockout Efficiency (%) | Reference |
| Flow Cytometry | TRAC | RNP Electroporation | >90% | [14] |
| TIDE Analysis | TRAC / CD52 | Plasmid Electroporation | 12-14% | [10] |
| Protein Expression | CD90, PD-1, CTLA-4 | RNP Electroporation | ~90% | [8] |
| Transfection Rate (siRNA) | Cbl-b | siRNA Transfection | 87.13% | [16] |
Table 2: Phenotypic Consequences of Cbl-b Knockout in T Cells
| Phenotype | Cell Type | Observation | Reference |
| Exhaustion Markers | Cbl-b-/- CAR T cells | Reduced PD1+Tim3+ cells | [4] |
| Cytokine Production | Cbl-b-/- CD8+ T cells | Increased IFN-γ and TNF-α secretion | [17] |
| Proliferation | Cbl-b-/- CD4+ T cells | Hyperproliferative, resistant to Treg suppression | [18] |
| Anti-tumor Activity | Cbl-b-/- T cells | Enhanced tumor rejection | [2][19] |
Visualizations
Caption: Cbl-b negatively regulates T-cell activation pathways.
Caption: Experimental workflow for CRISPR/Cas9-mediated Cbl-b knockout.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 4. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Ribonucleoprotein Transfection for CRISPR/Cas9-Mediated Gene Knockout in Primary T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. stemcell.com [stemcell.com]
- 10. CRISPR/Cas9-mediated knockout of clinically relevant alloantigenes in human primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
- 16. researchgate.net [researchgate.net]
- 17. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cbl-b-IN-19 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation. By inhibiting the phosphorylation of Cbl-b, this compound prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell and NK-cell activation.[1][2] This leads to enhanced immune responses, making it a valuable tool for immunology and immuno-oncology research. This compound has been shown to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[1][3]
Q2: What are the potential applications of this compound in research?
This compound can be utilized in a variety of research areas, including:
-
Immuno-oncology: Investigating the enhancement of anti-tumor immunity by activating T-cells and NK cells.[2][4]
-
Autoimmune Diseases: Studying the role of Cbl-b in regulating immune tolerance.
-
Infectious Diseases: Exploring the potential of boosting immune responses to pathogens.
-
Cell Signaling: Elucidating the molecular pathways regulated by Cbl-b ubiquitination.
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. If provided as a solution in DMSO, it should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Solubility and Preparation
Proper dissolution and formulation of this compound are crucial for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Solubility (based on Cbl-b-IN-1) |
| DMSO | ≥ 10 mM |
Note: This data is based on a similar compound, Cbl-b-IN-1, and should be used as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Preparation of Stock Solutions
For in vitro experiments:
It is recommended to prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared.
Protocol for preparing a 10 mM stock solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
For in vivo experiments:
The following formulations have been successfully used for the in vivo administration of the similar compound Cbl-b-IN-1 and can be adapted for this compound.[5] It is crucial to select a vehicle that is appropriate for the specific animal model and route of administration.
Formulation 1 (for parenteral administration):
-
Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL, resulting in a clear solution.[5]
Formulation 2 (for parenteral administration):
-
Add each solvent one by one: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL, resulting in a clear solution.[5]
Formulation 3 (for oral administration):
-
Add each solvent one by one: 10% DMSO and 90% Corn Oil.
-
The reported solubility for Cbl-b-IN-1 in this vehicle is ≥ 6 mg/mL.[5]
Important Considerations:
-
Always prepare fresh working solutions from the stock solution for each experiment.
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol provides a general guideline for assessing the effect of this compound on T-cell activation.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)
-
Assay plates (96-well)
-
Reagents for measuring T-cell activation (e.g., ELISA kits for cytokines like IL-2 and IFN-γ, or flow cytometry antibodies for activation markers like CD69 and CD25)
Procedure:
-
Seed T-cells in a 96-well plate at a desired density.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T-cells with the chosen activation stimuli.
-
Incubate the plate for the desired period (e.g., 24-72 hours).
-
Collect the cell supernatant to measure cytokine secretion by ELISA.
-
Harvest the cells to analyze the expression of activation markers by flow cytometry.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in mice.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., at a dose of 30 mg/kg) or via the chosen route daily or as per the experimental design.[6]
-
Administer vehicle control to the control group.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for using this compound.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process.
Caption: A general experimental workflow for utilizing this compound in both in vitro and in vivo research.
Troubleshooting Guide
Problem 1: this compound is not dissolving properly.
-
Possible Cause: The concentration is too high for the chosen solvent, or the compound has precipitated out of solution.
-
Solution:
-
Try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.[5]
-
For in vivo formulations, ensure the solvents are added in the correct order and mixed thoroughly at each step.
-
Prepare a more dilute stock solution.
-
Problem 2: Inconsistent results in in vitro assays.
-
Possible Cause:
-
Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
-
Inaccurate pipetting of the viscous DMSO stock solution.
-
Variability in cell health or passage number.
-
-
Solution:
-
Prepare fresh aliquots of the stock solution and store them properly at -20°C.
-
Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions.
-
Ensure consistent cell culture practices and use cells within a defined passage number range.
-
Problem 3: No significant effect observed in in vivo studies.
-
Possible Cause:
-
Poor bioavailability or rapid metabolism of the compound.
-
The dose or dosing frequency is suboptimal.
-
The chosen animal model is not responsive to Cbl-b inhibition.
-
-
Solution:
-
Consider using a different in vivo formulation to improve solubility and bioavailability.[5]
-
Perform a dose-response study to determine the optimal dose.
-
Increase the dosing frequency. A study with another Cbl-b inhibitor suggested that more frequent dosing (QD vs. Q2D or Q3D) resulted in better anti-tumor efficacy.[7]
-
Ensure the chosen tumor model is known to be immunologically responsive.
-
Problem 4: Unexpected toxicity in animal studies.
-
Possible Cause:
-
The vehicle used for formulation is causing toxicity.
-
The dose of this compound is too high.
-
-
Solution:
-
Run a vehicle-only control group to assess any toxicity associated with the formulation.
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Carefully monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nurixtx.com [nurixtx.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Cbl-b-IN-19 Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell and NK cell activation.[1][2] By inhibiting the ligase activity of Cbl-b, this compound effectively blocks the ubiquitination and subsequent degradation of key signaling proteins involved in immune cell activation. This leads to an enhanced immune response. Specifically, this compound has been shown to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[3][4]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
A2: A good starting point for in vitro cell-based assays is to use a concentration range that brackets the reported IC50 value. Since the IC50 of this compound is < 100 nM, we recommend starting with a concentration range of 10 nM to 1 µM.[3][4] It is generally advisable to use the lowest concentration possible that achieves the desired biological effect to minimize potential off-target effects.[5] For biochemical assays, concentrations closer to the IC50 may be sufficient.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration will vary depending on the cell type and the experimental endpoint. A dose-response experiment is the best way to determine this. We recommend performing a cell viability/cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to identify a concentration that is effective but not toxic.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, high concentrations of any small molecule inhibitor can lead to off-target effects.[5] It is crucial to include proper controls in your experiments. One key control is to test the effect of the inhibitor on a cell line that does not express Cbl-b or has had Cbl-b knocked down to ensure the observed effects are target-specific. Some Cbl-b inhibitors have shown selectivity against other Cbl family members like c-Cbl.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound observed | Concentration too low: The concentration of the inhibitor may not be sufficient to inhibit Cbl-b in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Consult the manufacturer's data sheet for information on cell permeability. If not available, consider using a different inhibitor with known good cell permeability. | |
| Incorrect assessment of Cbl-b activity: The downstream readout may not be sensitive enough or may not be directly regulated by Cbl-b in your system. | Use a more direct readout of Cbl-b activity, such as a Western blot for the phosphorylation status of a known Cbl-b substrate or a downstream effector. | |
| High levels of cell death observed | Cytotoxicity: The concentration of this compound used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use a concentration well below the toxic threshold for your functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and include a vehicle control in your experiments. | |
| Inconsistent results between experiments | Inhibitor instability: this compound may be unstable in your culture medium over the time course of the experiment. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Check the manufacturer's recommendations for storage and stability. |
| Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the inhibitor. | Use cells within a consistent passage number range and ensure consistent cell seeding density and culture conditions for all experiments. |
Experimental Protocols
Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for determining the optimal, non-toxic concentration of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
Target Engagement Assessment by Western Blot
This protocol describes how to assess the effect of this compound on the Cbl-b signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-Cbl-b, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound (determined from the dose-response experiment) for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Syk) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin). Compare the levels of the target protein between treated and untreated samples.
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cbl-b-IN-19 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cbl-b-IN-19 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, particularly concerning its formulation and administration.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon vehicle mixing or administration. | Poor solubility of this compound in the chosen vehicle. | 1. Optimize Vehicle Composition: this compound is likely a hydrophobic small molecule. Test a range of vehicles with varying polarities. Start with common co-solvents and surfactants. 2. Sequential Dissolution: Dissolve this compound in a small amount of a strong organic solvent like DMSO first. Then, slowly add the aqueous component (e.g., saline, PBS) or other co-solvents while vortexing to prevent precipitation. 3. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle. 4. Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility, but ensure the compound is stable at that temperature. |
| Inconsistent or lower-than-expected in vivo efficacy. | 1. Poor Bioavailability: The formulation may not be optimal for absorption. 2. Compound Instability: this compound may be degrading in the formulation or in vivo. 3. Incorrect Dosing or Administration: The dose, frequency, or route of administration may not be appropriate. | 1. Evaluate Different Vehicle Formulations: Test formulations known to improve bioavailability of hydrophobic compounds, such as those including cyclodextrins or lipid-based carriers. 2. Assess Compound Stability: Conduct a simple stability test by preparing the formulation and analyzing the concentration of this compound at different time points (e.g., 0, 1, 4, 24 hours) at room temperature and 4°C. 3. Dose-Response Study: Perform a dose-response study to determine the optimal effective dose. 4. Pharmacokinetic (PK) Study: If resources allow, conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen vehicle and animal model. |
| Adverse effects or toxicity in the vehicle control group. | The vehicle itself may be causing toxicity at the administered volume or concentration. | 1. Reduce Co-solvent Concentration: High concentrations of solvents like DMSO or ethanol can be toxic. Aim for the lowest concentration necessary to dissolve the compound. Typically, a final DMSO concentration of <10% is recommended for in vivo studies. 2. Test Alternative Vehicles: If toxicity persists, explore alternative, well-tolerated vehicles. 3. Administer a Lower Volume: Ensure the total volume administered is within the recommended limits for the chosen route and animal model. |
| Difficulty in resuspending the compound after storage. | The compound may have crashed out of solution or aggregated during storage. | 1. Fresh Preparation: It is always best practice to prepare the formulation fresh before each experiment. 2. Storage Conditions: If storage is necessary, store at 4°C and protect from light. Before use, allow the formulation to come to room temperature and vortex or sonicate to ensure it is fully resuspended. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a recommended starting vehicle for in vivo studies with this compound?
Q2: How should I prepare the formulation to avoid precipitation?
A2: To minimize precipitation, follow this general procedure:
-
Weigh the required amount of this compound.
-
Add the organic solvent component (e.g., DMSO) to dissolve the compound completely. Gentle vortexing or brief sonication can help.
-
Slowly add the other co-solvents (e.g., PEG400, PG) while continuously mixing.
-
Finally, add the aqueous component (e.g., saline or PBS) dropwise while vortexing.
Q3: What are some alternative vehicle components I can try if my initial formulation fails?
A3: If you encounter issues with solubility or toxicity, consider the following alternatives. It is important to test the tolerability of any new vehicle in a small cohort of animals before using it in your main study.
| Vehicle Component | Purpose | Common Examples | Considerations |
| Co-solvents | To increase the solubility of hydrophobic compounds. | DMSO, Ethanol, PEG300, PEG400, Propylene Glycol, N,N-Dimethylacetamide (DMA) | Can cause toxicity at high concentrations. Aim for the lowest effective concentration. |
| Surfactants | To improve wetting and dispersion of the compound. | Tween 80 (Polysorbate 80), Cremophor EL | Can cause hypersensitivity reactions in some animals. |
| Complexing Agents | To encapsulate the hydrophobic compound and increase its aqueous solubility. | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | May alter the pharmacokinetic profile of the compound. |
| Lipid-based carriers | To formulate the compound in an emulsion or liposome. | Soybean oil, Medium-chain triglycerides (MCT) | More complex to prepare but can significantly improve bioavailability. |
Mechanism of Action and Experimental Design
Q4: What is the mechanism of action of Cbl-b?
A4: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T cells and NK cells.[3][4] It acts as an intracellular immune checkpoint by targeting signaling proteins for ubiquitination and subsequent degradation, thereby setting the threshold for immune cell activation.[5][6]
Q5: How does inhibition of Cbl-b enhance anti-tumor immunity?
A5: By inhibiting Cbl-b, the threshold for T cell and NK cell activation is lowered.[6] This leads to:
-
Enhanced T cell activation: Increased proliferation and cytokine production (e.g., IL-2, IFN-γ) in response to tumor antigens.[5]
-
Increased NK cell activity: Enhanced ability to recognize and kill tumor cells.[7]
-
Overcoming T cell anergy: Cbl-b is involved in inducing a state of T cell unresponsiveness (anergy). Its inhibition can help to reactivate anergic T cells within the tumor microenvironment.[8]
Q6: What are some key considerations for designing an in vivo efficacy study with this compound?
A6: A well-designed in vivo study should include the following:
-
Appropriate Animal Model: A syngeneic tumor model with a competent immune system is essential to evaluate the immunomodulatory effects of this compound.
-
Vehicle Control Group: This group receives the vehicle alone and is critical for assessing any effects of the vehicle on tumor growth or animal health.
-
Treatment Group(s): At least one group receiving this compound at a predetermined dose and schedule. A dose-response study is recommended.
-
Positive Control (Optional but Recommended): An established immunotherapy agent (e.g., an anti-PD-1 antibody) can serve as a benchmark.
-
Tumor Growth Monitoring: Regular measurement of tumor volume.
-
Pharmacodynamic (PD) Markers: Collection of tumors and/or peripheral blood at the end of the study to assess the biological effects of this compound. This could include analyzing the immune cell infiltrate in the tumor (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry, and measuring cytokine levels.
Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cbl-b-IN-19 degradation in solution
Technical Support Center: Cbl-b-IN-19
An Introduction to this compound Stability
This compound is a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of T-cell activation.[1][2][3] Its stability in solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. Degradation of the compound can lead to a loss of potency, the emergence of off-target effects, and inaccurate data interpretation. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent the degradation of this compound in your experiments.
While specific public data on the degradation pathways of this compound is limited, this guide is built upon established best practices for handling small molecule inhibitors to ensure the integrity of your compound.[4][5][6]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
1. Question: My this compound solution, which was clear upon preparation, now appears cloudy or shows visible precipitate. What should I do?
Answer:
The appearance of cloudiness or precipitation indicates that the compound is coming out of solution. This can be due to several factors:
-
Exceeding Solubility Limits: The concentration of your working solution in an aqueous buffer or cell culture medium may be too high. Many organic small molecules have limited aqueous solubility.[7]
-
Temperature Fluctuations: Cooling the solution, for instance, by transferring it from a warm incubator to a cooler benchtop, can decrease solubility and cause precipitation.
-
Solvent Contamination: The presence of water in your stock DMSO can reduce the inhibitor's solubility.[5]
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes. Gentle agitation can help redissolve the precipitate. Do not heat above 50°C, as this may accelerate degradation.[5]
-
Sonication: If warming is ineffective, brief sonication (5-10 minutes) can help break up aggregates and redissolve the compound.
-
Dilution: If precipitation persists upon addition to aqueous media, try making more dilute stock solutions in DMSO before preparing your final working concentration. This increases the final percentage of DMSO, which can help maintain solubility.
-
Prepare Fresh Solutions: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one.
2. Question: I'm observing a gradual decrease in the biological activity of this compound in my multi-day cell culture experiments. Could this be due to degradation?
Answer:
Yes, a progressive loss of activity is a classic sign of compound degradation in solution, especially in complex biological media.
-
Hydrolysis: Components in the cell culture medium or changes in pH can lead to the hydrolysis of labile functional groups on the inhibitor.
-
Oxidation: Some compounds are sensitive to oxidation, which can be accelerated by components in the media and exposure to air.
-
Metabolism: If you are working with live cells, they may metabolize the compound over time, reducing its effective concentration.
Troubleshooting Steps:
-
Control Experiments: Include a "media stability" control. Incubate this compound in your cell culture medium (without cells) under the same conditions as your experiment. At various time points, test the activity of this pre-incubated solution to see if its potency has decreased.
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent effective concentration.
-
Use Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer or medium immediately before each experiment from a frozen, concentrated DMSO stock. Do not store diluted aqueous solutions.[4]
3. Question: My analytical analysis (e.g., HPLC, LC-MS) of a this compound solution shows new, unexpected peaks that were not present in the freshly prepared sample. What does this signify?
Answer:
The appearance of new peaks in an analytical chromatogram is strong evidence of compound degradation. The original peak corresponding to this compound may also show a corresponding decrease in area.
-
Degradation Products: These new peaks represent molecules that have been chemically altered from the parent this compound compound.
-
Reaction with Solvent: In some cases, the inhibitor might react with the solvent or buffer components, especially under stressful conditions like high heat or prolonged light exposure.
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the nature of the degradation (e.g., addition of water from hydrolysis).
-
Review Handling Procedures: Scrutinize your solution preparation and storage protocols. Were the solutions exposed to light for extended periods? Was the pH of the buffer appropriate? Was the correct solvent used?
-
Perform Forced Degradation Studies: To understand the inhibitor's liabilities, you can perform forced degradation studies by intentionally exposing solutions to stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the outcomes by HPLC or LC-MS.[8][9] This can help identify conditions to avoid.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and similar small molecule inhibitors for in vitro use.[5] Always use anhydrous, high-purity DMSO to avoid introducing water, which can promote degradation and affect solubility.[5]
Q2: How should I store my solid this compound and its stock solutions?
A2: As a solid powder, this compound should be stored at -20°C for long-term stability, where it can be stable for years.[4][5] Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][10] Before opening the powdered compound, centrifuge the vial to ensure all the powder is at the bottom.[4]
Q3: Is this compound sensitive to light or frequent temperature changes?
A3: Many small molecules are sensitive to light and repeated freeze-thaw cycles.[6] It is best practice to protect this compound solutions from light by using amber vials or by wrapping vials in foil. Aliquoting stock solutions minimizes the damage from freeze-thaw cycles.[4]
Q4: Can I store this compound after it has been diluted in aqueous buffers or cell culture media?
A4: It is strongly recommended not to store this compound in aqueous solutions. Small molecules are often much less stable in aqueous environments and can degrade or precipitate quickly. Always prepare fresh working solutions in your final aqueous buffer or medium from a concentrated DMSO stock immediately before use.
Q5: How can I verify the integrity of my this compound solution?
A5: The most reliable way to check for degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13] By comparing the chromatogram of your current solution to a freshly prepared reference standard, you can quantify the amount of intact this compound and identify any degradation products.
Data Presentation
Table 1: Recommended Solvents and Stock Solution Stability
| Solvent | Max. Recommended Concentration | Storage Temperature | Estimated Stability |
| DMSO | ≥ 25 mg/mL | -20°C or -80°C | ≤ 1 month at -20°C; ≤ 6 months at -80°C[4][10] |
| Ethanol | Limited solubility | -20°C or -80°C | Not Recommended for long-term storage |
Table 2: General Stability Guidelines in Aqueous Solutions
| Aqueous Medium | Temperature | General Recommendation |
| PBS (pH 7.4) | 4°C to 37°C | Unstable; Prepare fresh for immediate use. |
| Tris Buffer (pH 7.5) | 4°C to 37°C | Unstable; Prepare fresh for immediate use. |
| Cell Culture Media (e.g., DMEM) | 37°C | Unstable; For multi-day experiments, consider replenishing media with fresh compound every 24-48 hours. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatize: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (assuming a fictional MW of 500 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 500 g/mol ) / 0.010 mol/L = 0.0002 L = 200 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial of this compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If needed, gentle warming (37°C) or brief sonication can be used to aid dissolution.[5]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10 µL per tube) and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Standard Preparation: Prepare a fresh "time zero" reference standard of this compound at a known concentration (e.g., 1 mM in DMSO, then diluted to 10 µM in mobile phase).
-
Sample Preparation: Prepare a solution of this compound under the conditions you wish to test (e.g., diluted in cell culture medium and incubated at 37°C). Take samples at various time points (e.g., 0, 2, 8, 24 hours).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid) is typical for small molecules.
-
Detection: UV detector set to the absorbance maximum of this compound.
-
-
Data Analysis:
-
Inject the "time zero" standard to determine the retention time and peak area of the intact compound.
-
Inject the samples from each time point.
-
Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks over time indicates degradation. The percentage of remaining compound can be calculated relative to the time zero sample.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Simplified Cbl-b signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CBLB (gene) - Wikipedia [en.wikipedia.org]
- 4. captivatebio.com [captivatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Cbl-b-IN-19 Technical Support Center: A Guide for Primary Cell Researchers
Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in primary cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: High levels of cell death observed after treatment with this compound.
-
Question: I am observing significant toxicity and cell death in my primary cell cultures after treating with this compound. What are the possible causes and how can I troubleshoot this?
-
Answer: High cytotoxicity can stem from several factors, including suboptimal compound concentration, solvent toxicity, or the inherent sensitivity of the primary cells. Here’s a systematic approach to troubleshoot this issue:
-
Optimize this compound Concentration: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assessing cell viability after a set incubation period (e.g., 24, 48, 72 hours).[1] The IC50 for Cbl-b phosphorylation inhibition is reported to be less than 100 nM, which can serve as a starting point for your dose-response curve.[2]
-
Solvent Control: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to distinguish between compound-specific toxicity and solvent-induced effects.
-
Cell Viability Assessment: Employ a reliable cell viability assay to quantify cytotoxicity. Common methods include MTT or MTS assays, which measure metabolic activity, or trypan blue exclusion for direct counting of viable cells.
-
Apoptosis Assay: To determine if cell death is occurring via apoptosis, perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will allow you to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My results with this compound are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results can be due to issues with compound stability, preparation, or the experimental setup.
-
Compound Stability and Storage: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a stock solution in DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Primary Cell Health: The health and activation state of your primary cells are critical. Ensure that your cells are viable and healthy before starting the experiment. For immune cells like T cells or NK cells, their activation status can influence their response to Cbl-b inhibition.[3][4]
-
Experimental Controls: Always include appropriate controls in your experiments:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as your experimental conditions.
-
Positive Control: A known activator or inhibitor for your specific assay to ensure the assay is working correctly.
-
-
Issue 3: Difficulty in observing the desired biological effect of Cbl-b inhibition.
-
Question: I am not seeing the expected enhancement of T cell or NK cell activation after using this compound. What should I check?
-
Answer: A lack of effect could be due to several factors, from the compound's concentration to the specific experimental conditions.
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. Re-evaluate your dose-response curve to ensure you are using a concentration that inhibits Cbl-b without causing significant toxicity.
-
Activation Stimulus: Cbl-b is a negative regulator of activation pathways.[5][6] Therefore, its inhibition will have the most pronounced effect when the cells are appropriately stimulated. For T cells, this typically involves stimulation through the T cell receptor (TCR) and co-stimulatory molecules like CD28. For NK cells, stimulation with cytokines like IL-2 or IL-15, or co-culture with target cells, is often necessary to observe enhanced effector functions upon Cbl-b inhibition.[3][4]
-
Readout Sensitivity: Ensure that your assay for measuring activation is sensitive enough. For T cells, readouts can include cytokine production (e.g., IL-2, IFN-γ), proliferation (e.g., CFSE dilution), or upregulation of activation markers (e.g., CD25, CD69). For NK cells, cytotoxicity assays against target cells or measurement of degranulation (CD107a) and cytokine release are common readouts.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), which is an E3 ubiquitin ligase.[2] Cbl-b negatively regulates the activation of immune cells, particularly T cells and NK cells, by targeting key signaling proteins for ubiquitination and subsequent degradation.[5][6][7] By inhibiting the phosphorylation of Cbl-b, this compound prevents its E3 ligase activity, thereby removing this "brake" on immune cell activation.[2]
Q2: What is the recommended starting concentration for this compound in primary cell cultures?
A2: The reported IC50 for Cbl-b phosphorylation inhibition is <100 nM.[2] However, the optimal concentration for cell-based assays can be higher and is cell-type dependent. A good starting point for a dose-response study in primary lymphocytes is in the range of 0.1 µM to 10 µM.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, most commonly DMSO, to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected effects of this compound on primary T cells?
A4: Inhibition of Cbl-b in primary T cells is expected to lower the threshold for T cell activation. This can lead to:
-
Increased proliferation upon TCR stimulation.
-
Enhanced production of cytokines such as IL-2 and IFN-γ.[8]
-
Increased expression of activation markers like CD25 and CD69.[9]
-
Overcoming of T cell anergy or exhaustion.
Q5: What are the expected effects of this compound on primary NK cells?
A5: In primary NK cells, Cbl-b inhibition can lead to:
-
Enhanced cytotoxicity against target tumor cells.[1]
-
Increased production of IFN-γ.[3]
-
Increased degranulation (upregulation of CD107a).
-
Enhanced proliferation in the presence of activating cytokines like IL-15.[1]
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| This compound IC50 | < 100 nM | (Biochemical assay) | [2] |
| Effective Concentration Range | 0.15 - 10 µM | Primary Human NK Cells | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed primary cells in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V/PI Staining
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat primary cells with this compound as described above.
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Technical Support Center: Cbl-b-IN-19 In Vivo Efficacy
Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b).[1][2] Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][3] By inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins involved in T cell receptor (TCR) and co-stimulatory pathways.[1][4] This leads to enhanced T cell and NK cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.[5][6][7] Some Cbl-b inhibitors have been shown to lock the Cbl-b protein in an inactive conformation, acting as an intramolecular glue.[3]
Q2: What is the recommended starting dose and route of administration for this compound in mice?
A2: The optimal dose and route of administration for this compound should be empirically determined. However, based on preclinical studies of similar oral Cbl-b inhibitors, a starting point for oral administration in syngeneic mouse models could be in the range of 10-60 mg/kg, administered daily.[4] It is crucial to perform a dose-response study to determine the most efficacious and well-tolerated dose for your specific tumor model and animal strain.
Q3: How should I formulate this compound for oral gavage?
A3: this compound is a small molecule inhibitor and its solubility characteristics will dictate the appropriate formulation. A common starting approach for in vivo studies is to formulate the compound in a vehicle such as 0.5% methylcellulose in sterile water. It is essential to ensure the compound is fully suspended before each administration. Sonication may be required to achieve a uniform suspension. Always prepare fresh formulations daily.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Administration of a Cbl-b inhibitor is expected to lead to increased activation of T cells and NK cells within the tumor microenvironment and peripheral circulation.[6][7] This can be assessed by measuring an increase in the phosphorylation of downstream signaling proteins such as ZAP70, LAT, and PLCγ1 in T cells.[4][8] An increase in the production of cytokines like IL-2 and IFN-γ, and an expansion of CD8+ tumor-infiltrating lymphocytes (TILs) are also anticipated pharmacodynamic markers.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition. | 1. Suboptimal Dose: The dose of this compound may be too low. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Tumor Model Resistance: The chosen tumor model may be insensitive to immune checkpoint inhibition. 4. Insufficient Immune Infiltrate: The tumor may be "cold" with a low number of pre-existing T cells. | 1. Perform a dose-escalation study to identify the optimal dose. 2. Evaluate alternative formulation vehicles. Consider conducting a pilot pharmacokinetic study. 3. Test this compound in a different syngeneic model known to respond to immunotherapy. 4. Consider combination therapy with an agent that can promote T cell infiltration, such as a PD-1 inhibitor.[9][10] |
| High toxicity or weight loss in animals. | 1. Dose is too high: The administered dose may be causing on-target or off-target toxicities. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Reduce the dose of this compound. 2. Include a vehicle-only control group to assess the toxicity of the formulation itself. |
| Inconsistent results between experiments. | 1. Inconsistent Formulation: The inhibitor may not be uniformly suspended. 2. Variable Dosing Technique: Inaccurate oral gavage can lead to variable dosing. 3. Tumor Size Variability: Starting with tumors of highly variable sizes can lead to inconsistent growth kinetics. | 1. Ensure the formulation is prepared fresh and is homogenous before each administration. 2. Ensure all personnel are properly trained in oral gavage techniques. 3. Start the treatment when tumors are within a narrow size range (e.g., 80-120 mm³). |
| No detectable changes in pharmacodynamic markers. | 1. Timing of Sample Collection: Samples may be collected at a time point where the effect is not maximal. 2. Assay Sensitivity: The assays used to measure biomarkers may not be sensitive enough. 3. Insufficient Target Engagement: The dose may be too low to effectively inhibit Cbl-b in the target tissue. | 1. Conduct a time-course experiment to determine the optimal time point for biomarker analysis post-dosing. 2. Optimize and validate your biomarker assays (e.g., flow cytometry, ELISA). 3. Correlate pharmacodynamic effects with dose levels from a dose-escalation study. |
Data Presentation
Table 1: Representative In Vivo Efficacy of a Cbl-b Inhibitor in a Syngeneic Mouse Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, Oral | 1500 ± 250 | - |
| Cbl-b Inhibitor (10 mg/kg) | Daily, Oral | 900 ± 180 | 40% |
| Cbl-b Inhibitor (30 mg/kg) | Daily, Oral | 525 ± 150 | 65% |
| Anti-PD-1 Antibody | Twice weekly, IP | 750 ± 200 | 50% |
| Cbl-b Inhibitor (30 mg/kg) + Anti-PD-1 | Combination | 225 ± 90 | 85% |
Note: The data presented in this table is illustrative and intended to represent potential outcomes based on preclinical studies of Cbl-b inhibitors. Actual results may vary.[6][9]
Table 2: Illustrative Pharmacodynamic Effects of a Cbl-b Inhibitor
| Biomarker | Tissue | Vehicle Control | Cbl-b Inhibitor (30 mg/kg) | Fold Change |
| p-ZAP70 (MFI) | CD8+ TILs | 500 ± 80 | 2500 ± 400 | 5.0 |
| IFN-γ (pg/mL) | Plasma | 20 ± 5 | 150 ± 30 | 7.5 |
| Ki67+ CD8+ T cells (%) | Spleen | 5 ± 1.5 | 25 ± 5 | 5.0 |
Note: MFI = Mean Fluorescence Intensity. This data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Tumor Implantation:
-
Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma) in appropriate media.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old BALB/c mice.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average size of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose) and the vehicle control.
-
Administer this compound or vehicle daily via oral gavage.
-
For combination studies, administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection twice a week.
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
-
Protocol 2: Pharmacodynamic Biomarker Analysis
-
Sample Collection:
-
At a predetermined time point after the final dose (e.g., 4-6 hours), collect blood via cardiac puncture for plasma and peripheral blood mononuclear cell (PBMC) isolation.
-
Harvest tumors and spleens and process them into single-cell suspensions.
-
-
Flow Cytometry Analysis:
-
Stain single-cell suspensions with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1) and activation/proliferation markers (e.g., Ki67, CD69).
-
For intracellular staining of phosphorylated proteins (e.g., p-ZAP70), fix and permeabilize the cells according to a validated protocol before staining.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
Cytokine Analysis:
-
Isolate plasma from blood samples.
-
Measure cytokine levels (e.g., IL-2, IFN-γ) in the plasma using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Visualizations
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell responses.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. embopress.org [embopress.org]
Cbl-b-IN-19 specificity and cross-reactivity
Welcome to the technical support center for Cbl-b-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the specificity, cross-reactivity, and effective use of this Cbl-b inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of Casitas B-lineage lymphoma-b (Cbl-b).[1][2][3] Cbl-b functions as a negative regulator of immune responses, particularly in T-cells and NK cells, by ubiquitinating key signaling proteins and targeting them for degradation.[2][3][4] this compound is designed to stabilize Cbl-b in an autoinhibited conformation, which prevents the necessary conformational changes required for its E3 ligase activity.[5][6][7] By inhibiting Cbl-b, the inhibitor effectively "releases the brakes" on immune cells, leading to enhanced activation, cytokine production, and proliferation of T-cells and NK cells.[1][3][8]
Q2: What are the primary cellular effects of inhibiting Cbl-b with this compound?
A2: Inhibition of Cbl-b by this compound leads to a variety of pro-inflammatory and anti-tumor cellular responses. In T-cells, it enhances T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and production of cytokines like IFN-γ and IL-2, even in the absence of co-stimulatory signals.[9][10][11] In Natural Killer (NK) cells, Cbl-b inhibition boosts their cytotoxic activity and cytokine secretion.[3][8] These effects collectively contribute to a more robust anti-tumor immune response.[1][10][12]
Q3: What is the specificity profile of this compound?
A3: this compound is designed to be a selective inhibitor of Cbl-b. However, as with any small molecule inhibitor, the potential for off-target effects should be considered. The Cbl family of proteins in mammals includes c-Cbl and Cbl-c, which share a high degree of structural homology with Cbl-b, particularly in the N-terminal region containing the RING finger domain responsible for E3 ligase activity.[13] While specific quantitative data for this compound's cross-reactivity against other Cbl family members is not provided, inhibitors in this class are generally developed to exhibit selectivity for Cbl-b over c-Cbl to minimize potential toxicities.[14] Researchers should empirically determine the specificity in their experimental system.
Q4: Are there any known resistance mechanisms to Cbl-b inhibitors?
A4: While specific resistance mechanisms to this compound have not been documented, potential mechanisms could involve mutations in the Cbl-b protein that alter the inhibitor's binding site or compensatory upregulation of redundant signaling pathways that bypass the effects of Cbl-b inhibition. As with other targeted therapies, the development of resistance is a possibility that should be monitored in long-term studies.
Specificity and Cross-Reactivity Data
The following table summarizes the inhibitory activity of a representative Cbl-b inhibitor, NX-1607, against Cbl-b and is provided as a reference for the expected performance of a selective Cbl-b inhibitor like this compound.[5]
| Target | Assay Type | IC50 (nM) | Notes |
| Cbl-b | HTRF Assay | 0.19 | Potent inhibition of the interaction between Cbl-b and ubiquitinated UbcH5b.[5] |
| c-Cbl | Not Reported | - | High selectivity for Cbl-b over c-Cbl is a key design feature for this class of inhibitors to avoid potential off-target effects.[14] |
| Other Kinases | Counter Screens | - | Generally, Cbl-b inhibitors are screened against a panel of kinases to ensure specificity. For example, some screening platforms include Src counter screens.[15] |
Signaling Pathway Diagram
The diagram below illustrates the central role of Cbl-b in negatively regulating T-cell activation, a process that is reversed by this compound.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell responses.
Troubleshooting Guides
Problem 1: No significant increase in T-cell activation or cytokine production after treatment with this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a broad range of concentrations around the reported IC50. |
| Cell Health and Viability | Ensure that the cells are healthy and viable before and during the experiment. Perform a viability assay (e.g., Trypan Blue or a fluorescence-based assay) to rule out cytotoxicity from the inhibitor or other experimental conditions. |
| Inhibitor Stability and Storage | Verify that this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation and loss of activity. Prepare fresh dilutions for each experiment. |
| Low Endogenous Cbl-b Expression | Confirm the expression of Cbl-b in your target cells using Western blotting or qPCR. If Cbl-b expression is low, the effect of the inhibitor may be minimal. |
| Assay Sensitivity | Ensure that your readout for T-cell activation (e.g., proliferation assay, cytokine ELISA) is sensitive enough to detect changes. Include appropriate positive and negative controls. |
Problem 2: Observed cytotoxicity at effective concentrations of this compound.
| Possible Cause | Recommended Solution |
| Off-Target Effects | High concentrations of the inhibitor may lead to off-target effects and cytotoxicity. Lower the concentration and/or reduce the treatment duration. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Synergistic Toxicity | If co-treating with other compounds, consider the possibility of synergistic toxicity. Evaluate the toxicity of each compound individually and in combination. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cbl-b Target Protein Ubiquitination
This protocol is designed to assess the effect of this compound on the ubiquitination of a known Cbl-b substrate (e.g., PLCγ1) in T-cells.
Materials:
-
T-cells (e.g., Jurkat or primary T-cells)
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-PLCγ1, anti-ubiquitin, anti-Cbl-b, anti-β-actin
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Pre-treat T-cells with this compound or vehicle control for 1-2 hours.
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of culture to allow ubiquitinated proteins to accumulate.
-
Stimulate the cells with anti-CD3/CD28 antibodies for the indicated time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PLCγ1 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PLCγ1.
-
Strip and re-probe the membrane with an anti-PLCγ1 antibody to confirm equal loading.
-
Analyze whole-cell lysates separately to confirm Cbl-b expression and equal protein loading (using β-actin).
-
Expected Outcome: Treatment with this compound should lead to a decrease in the ubiquitination of PLCγ1 upon T-cell stimulation compared to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and validating a Cbl-b inhibitor.
Caption: A generalized workflow for the discovery and development of a Cbl-b inhibitor, from initial high-throughput screening to in vivo efficacy studies.
This technical support center provides a foundational understanding of this compound and its application in research. For further specific inquiries, please consult the relevant product datasheet and published literature on Cbl-b inhibitors.
References
- 1. oicr.on.ca [oicr.on.ca]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 11. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nurixtx.com [nurixtx.com]
Technical Support Center: Overcoming Resistance to Cbl-b-IN-19 in Tumors
Welcome to the technical support center for Cbl-b-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in pre-clinical tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell and Natural Killer (NK) cell activation.[1][2] By inhibiting Cbl-b, this compound effectively "releases the brakes" on the anti-tumor immune response. This leads to enhanced activation and proliferation of cytotoxic T-lymphocytes (CTLs) and NK cells, increased cytokine production (e.g., IFN-γ, IL-2), and ultimately, more potent tumor cell killing.[1][3] Cbl-b inhibitors, such as NX-1607, function by locking the Cbl-b protein in an inactive conformation, acting as an "intramolecular glue".[4]
Q2: What are the potential mechanisms of resistance to this compound?
A2: Resistance to this compound can be multifactorial and may involve both tumor-intrinsic and extrinsic factors. Potential mechanisms include:
-
Upregulation of alternative immune checkpoints: Tumors may upregulate other inhibitory pathways, such as the PD-1/PD-L1 axis, to counteract the enhanced T-cell activity induced by Cbl-b inhibition. However, studies have shown that Cbl-b deficient T-cells can be resistant to PD-L1 mediated suppression.[2]
-
Alterations in the tumor microenvironment (TME): The TME can be highly immunosuppressive. Factors such as the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines like TGF-β can dampen the anti-tumor immune response stimulated by this compound.[2][3]
-
Low Cbl-b expression: Some tumor cells, particularly multidrug-resistant ones, may exhibit low intrinsic expression of Cbl-b, potentially reducing the target available for the inhibitor.[5]
-
Activation of compensatory signaling pathways: Tumor cells may activate alternative survival and proliferation pathways, such as the PI3K/Akt or MAPK/ERK pathways, to bypass the effects of enhanced immune surveillance.[6][7]
-
Antigen presentation machinery defects: Tumors may downregulate MHC class I expression, preventing T-cells from recognizing and targeting them, even with enhanced T-cell activation.
Q3: Is there evidence that combining this compound with other therapies can overcome resistance?
A3: Yes, preclinical studies strongly suggest that combination therapies can be effective. Combining Cbl-b inhibitors with immune checkpoint blockers, such as anti-PD-1 antibodies, has shown synergistic anti-tumor activity.[2] This combination can lead to more profound tumor growth inhibition and a higher rate of complete tumor rejection in mouse models.[1]
Troubleshooting Guides
Issue 1: Reduced or No In Vitro Cytotoxicity of Immune Cells Co-cultured with Tumor Cells Treated with this compound
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific immune and tumor cell co-culture system. |
| Low Cbl-b Expression in Immune Cells | Verify Cbl-b expression in your T-cell or NK-cell population via Western blot or flow cytometry. |
| Tumor Cell Insensitivity to Immune-Mediated Killing | Assess the expression of MHC class I on your tumor cells to ensure they can be recognized by T-cells. For NK cell assays, evaluate the expression of activating and inhibitory ligands on the tumor cell surface. |
| Presence of Immunosuppressive Factors in Co-culture | Measure the levels of immunosuppressive cytokines like TGF-β and IL-10 in the co-culture supernatant. Consider adding neutralizing antibodies for these cytokines. |
| Activation of Compensatory Pathways in Tumor Cells | Analyze the activation status of key survival pathways like PI3K/Akt and MAPK/ERK in the tumor cells after treatment. Consider combination treatment with inhibitors of these pathways. |
Issue 2: Lack of In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Possible Cause | Suggested Troubleshooting Steps |
| Poor Drug Bioavailability or Suboptimal Dosing | Verify the pharmacokinetic profile of this compound in your mouse strain. Optimize the dosing regimen (dose and frequency). |
| Highly Immunosuppressive Tumor Microenvironment | Characterize the immune cell infiltrate in the tumors of treated and untreated mice by flow cytometry or immunohistochemistry. Look for high levels of Tregs or MDSCs. |
| Upregulation of Other Checkpoint Inhibitors | Analyze the expression of PD-1 on tumor-infiltrating lymphocytes and PD-L1 on tumor cells. Consider a combination study with an anti-PD-1 or anti-PD-L1 antibody. |
| Tumor Intrinsic Resistance | Establish a resistant tumor cell line by continuous in vivo passaging with this compound treatment. Analyze these cells for genomic or transcriptomic changes compared to the parental line. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Cbl-b Inhibitors
| Compound | Assay Type | Target | IC50 | Reference |
| Agelasine W | Enzymatic Assay | Cbl-b | 57 µM | [8] |
| Agelasine X | Enzymatic Assay | Cbl-b | 72 µM | [8] |
| Agelasine Y | Enzymatic Assay | Cbl-b | 66 µM | [8] |
| Ageliferin derivatives | Enzymatic Assay | Cbl-b | 18-35 µM | [8] |
| NRX-8 | Binding Assay | Cbl-b | 20 nM (KD) | [1] |
| NX-1607 | HTRF Assay | Cbl-b | 0.19 nM | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Tumor Model | Treatment | Outcome | Reference |
| CT26 Colorectal | NX-1607 + anti-PD-1 | Increased median overall survival and frequency of complete tumor rejections | [1] |
| 4T1 Breast Cancer | NX-1607 | Significant tumor growth inhibition | [2] |
| A20 B-cell Lymphoma | NX-1607 | Notable decrease in tumor growth | [7] |
| B16 Melanoma | Cbl-b-/- T-cells | Significant tumor regression | [2] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This assay assesses the ability of this compound to enhance T-cell activation, measured by cytokine secretion.
Materials:
-
Human or mouse T-cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA or CBA kit for IFN-γ and IL-2
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Isolate T-cells from human PBMCs or mouse spleens.
-
Resuspend T-cells in complete RPMI medium.
-
Add soluble anti-CD28 antibody to the T-cell suspension.
-
Plate the T-cells in the anti-CD3 coated plate.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Collect the supernatant and measure IFN-γ and IL-2 concentrations using an ELISA or Cytometric Bead Array (CBA) kit.
Troubleshooting:
-
Low cytokine production: Ensure T-cells are healthy and properly isolated. Titrate the anti-CD3 and anti-CD28 antibody concentrations.
-
High background in vehicle control: Check for contamination in cell culture. Ensure the vehicle concentration is not toxic to the cells.
Protocol 2: NK Cell Cytotoxicity Assay
This assay measures the ability of this compound to enhance the killing of tumor cells by NK cells.
Materials:
-
Human or mouse NK cells
-
Tumor target cells (e.g., K562)
-
This compound
-
Cell viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Isolate NK cells from human PBMCs or mouse spleens.
-
Culture NK cells with a low dose of IL-2 overnight.
-
Pre-treat NK cells with this compound or vehicle for 1-2 hours.
-
Label target tumor cells with a fluorescent dye (e.g., CFSE).
-
Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Add a cell viability dye (e.g., PI) to the co-culture.
-
Analyze the samples by flow cytometry, gating on the target cell population to determine the percentage of dead cells.
Troubleshooting:
-
High spontaneous death of target cells: Ensure target cells are healthy and not overly confluent before the assay.
-
Low NK cell killing: Confirm NK cell purity and viability. Titrate the IL-2 concentration for NK cell activation.
Protocol 3: Western Blot for Cbl-b Signaling Pathway
This protocol is to assess the expression and phosphorylation status of proteins in the Cbl-b signaling pathway.
Materials:
-
T-cells or tumor cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Cbl-b, anti-p-PLCγ1, anti-p-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
Troubleshooting:
-
No or weak signal: Increase protein loading amount or primary antibody concentration. Optimize antibody incubation time.
-
High background: Increase the number and duration of washing steps. Ensure the blocking step is sufficient.
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: In vivo resistance troubleshooting workflow.
References
- 1. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. nurixtx.com [nurixtx.com]
- 4. researchgate.net [researchgate.net]
- 5. The E3 ubiquitin ligase Cbl-b inhibits tumor growth in multidrug-resistant gastric and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b promotes chemotherapy-induced apoptosis in rat basophilic leukemia cells by suppressing PI3K/Akt activation and enhancing MEK/ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cbl-b-IN-19 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cbl-b-IN-19. The information is designed to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 49, is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[1][2][3] It functions by inhibiting the phosphorylation of Cbl-b, which is a critical step for its ubiquitin ligase activity.[1][2][3] The proposed mechanism for many Cbl-b inhibitors is the stabilization of the protein in an auto-inhibited, or "closed," conformation.[4][5] This prevents the conformational changes required for its full enzymatic activity.[4][5] By inhibiting Cbl-b, this compound can enhance the activation of immune cells, such as T-cells and Natural Killer (NK) cells, making it a valuable tool for immuno-oncology research.[6][7]
Q2: What is the potency of this compound?
A2: this compound has been reported to inhibit Cbl-b phosphorylation with an IC50 value of less than 100 nM.[1][2][3]
Q3: In what solvents is this compound soluble?
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of Cbl-b activity in biochemical assays. | Compound Precipitation: this compound may have precipitated out of the assay buffer due to low solubility. | - Visually inspect the solution for any precipitate.- Determine the aqueous solubility of the compound.- Consider adding a small percentage of a co-solvent like DMSO or using a surfactant, ensuring they do not interfere with the assay. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions.- Protect the compound from light if it is light-sensitive. | |
| Incorrect Assay Conditions: The enzyme concentration, substrate concentration, or incubation time may not be optimal. | - Optimize the assay conditions by titrating the enzyme and substrate concentrations.- Perform a time-course experiment to determine the optimal incubation time. | |
| High background signal in cellular assays. | Cellular Toxicity: The concentration of this compound or the solvent (DMSO) may be too high, leading to cell death and non-specific effects. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound and DMSO.- Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%). |
| Off-Target Effects: The compound may be interacting with other cellular targets, leading to unexpected signaling. | - Test the compound in a Cbl-b knockout or knockdown cell line to confirm that the observed effects are Cbl-b dependent.- If available, use a structurally related inactive analog as a negative control. | |
| Variability between experimental replicates. | Inconsistent Compound Dosing: Inaccurate pipetting of the inhibitor can lead to variability. | - Use calibrated pipettes and ensure proper mixing of the compound in the assay medium.- Prepare a master mix of the final compound dilution to add to all relevant wells. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density and allow them to adhere and stabilize before treatment.- Use the same batch of serum for all experiments in a series. | |
| Difficulty reproducing results from the literature. | Differences in Experimental Protocols: Minor variations in protocols can lead to different outcomes. | - Carefully compare your protocol with the published method, paying close attention to cell lines, reagent sources, and specific timings.- Contact the authors of the original study for clarification if necessary. |
| Reagent Quality: The quality and source of reagents, such as recombinant proteins or antibodies, can differ. | - Use high-quality reagents from reputable suppliers.- Validate the activity of enzymes and the specificity of antibodies before use. |
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference(s) |
| Target | Casitas B-lineage lymphoma b (Cbl-b) | [1][2][3] |
| Mechanism of Action | Inhibition of Cbl-b phosphorylation | [1][2][3] |
| Biochemical Potency (IC50) | < 100 nM | [1][2][3] |
| Solubility | Information not publicly available. Generally soluble in DMSO. | - |
| Storage | Solid: -20°C or -80°CDMSO Stock: -20°C or -80°C | General recommendation |
Experimental Protocols
Note: The following are generalized protocols based on standard assays for Cbl-b inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This assay measures the auto-ubiquitination of Cbl-b as a readout of its E3 ligase activity.
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.5)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-d2
-
This compound
-
384-well low-volume plates
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Prepare a master mix containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and GST-Cbl-b in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing Terbium-labeled anti-GST antibody and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
Cellular T-cell Activation Assay
This assay measures the effect of this compound on T-cell activation by quantifying the expression of activation markers or cytokine production.
Materials:
-
Primary human T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
-
ELISA kit for IL-2 or IFN-γ
-
96-well cell culture plates
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Seed T-cells in the wells.
-
Add soluble anti-CD28 antibody to the cells.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
For Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
-
Analyze the cells using a flow cytometer.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: General experimental workflow for characterizing a Cbl-b inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Interpreting unexpected data from Cbl-b-IN-19 experiments
Welcome to the technical support center for Cbl-b-IN-19, a potent and selective inhibitor of the E3 ubiquitin ligase Cbl-b. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret data from experiments involving this inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common and unexpected issues that may arise during your experiments with this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.
Q1: I am not observing the expected increase in T cell activation after treating with this compound. My Western blot for downstream signaling molecules is also showing no change. What could be the issue?
A1: This is a common issue that can stem from several factors, ranging from inhibitor preparation to the specifics of your experimental setup.
Troubleshooting Steps:
-
Inhibitor Integrity and Preparation:
-
Solubility: Ensure this compound is fully dissolved. Cbl-b inhibitors like NX-1607 are small molecules that may require specific solvents (e.g., DMSO) and vortexing to achieve complete solubilization.[1] Precipitates can lead to an inaccurate final concentration.
-
Storage and Handling: Verify that the inhibitor has been stored correctly, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Concentration: Use the lowest effective concentration to avoid off-target effects. Inhibitors effective in cells at concentrations greater than 10 µM may be acting non-specifically.[2] Perform a dose-response curve to determine the optimal concentration for your cell type and assay.
-
-
Cellular Context:
-
Cbl-b Expression: Confirm that your cell line or primary cells express detectable levels of Cbl-b. Cbl-b expression can vary between cell types.
-
T Cell State: The activation state of your T cells is critical. Cbl-b's regulatory role is most prominent in the absence of strong co-stimulation.[3][4][5] If your T cells are already maximally stimulated (e.g., high concentrations of anti-CD3/CD28), the effect of a Cbl-b inhibitor may be masked.[6] Consider suboptimal stimulation conditions to unmask the inhibitor's effect.
-
-
Experimental Protocol:
-
Incubation Time: The timing of inhibitor treatment and cell stimulation is crucial. Pre-incubating cells with this compound before stimulation is often necessary to allow for cellular uptake and target engagement.
-
Western Blotting Technique: If you are not seeing changes in downstream signaling (e.g., p-PLCγ1, p-ERK1/2), troubleshoot your Western blot protocol. This could include issues with antibody quality, transfer efficiency, or blocking conditions.[7][8][9][10]
-
Logical Troubleshooting Workflow for No Observed Effect
Caption: Troubleshooting flowchart for lack of this compound effect.
Q2: My cell viability assay shows a significant decrease in cell survival after treatment with this compound, which is unexpected. Is this inhibitor cytotoxic?
A2: While potent Cbl-b inhibitors are designed to be non-toxic, off-target effects or experimental artifacts can lead to apparent cytotoxicity.
Troubleshooting Steps:
-
Off-Target Effects:
-
At high concentrations, small molecule inhibitors can have off-target effects.[3][11][12] It is crucial to perform a dose-response analysis to identify a concentration that inhibits Cbl-b without causing general toxicity.
-
Review the literature for known off-target effects of similar chemical scaffolds. Some kinase inhibitors, for example, can have unexpected effects on cell cycle proteins.[13]
-
-
Cell Viability Assay Choice:
-
Metabolic assays (e.g., MTT, MTS, resazurin) measure metabolic activity, which can be influenced by factors other than cell death.[14] A decrease in metabolic activity could reflect a cytostatic effect (inhibition of proliferation) rather than cytotoxicity.
-
Orthogonal Assays: Confirm the results with a different type of viability assay that measures a distinct cellular process, such as membrane integrity (e.g., trypan blue exclusion, propidium iodide staining) or apoptosis (e.g., Annexin V staining).
-
-
Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A solvent control (cells treated with the same concentration of solvent as the highest inhibitor dose) is essential.
-
Data Interpretation: Cytotoxicity vs. Cytostasis
| Observation | Possible Interpretation | Recommended Action |
| Decreased signal in MTT/MTS assay | Reduced metabolic activity (could be cytotoxicity or cytostasis) | Perform a direct cell count or use a membrane integrity assay. |
| Increased Trypan Blue/PI positive cells | Loss of membrane integrity (cytotoxicity) | Conclude the inhibitor is cytotoxic at this concentration. |
| No change in Trypan Blue/PI positive cells, but reduced cell number over time | Inhibition of proliferation (cytostasis) | This may be an on-target effect for certain cancer cell lines. |
Q3: I see an increase in the ubiquitination of a protein that is not a known Cbl-b substrate after this compound treatment. How do I interpret this?
A3: This is an interesting finding that could point to several possibilities, including indirect effects of Cbl-b inhibition or previously uncharacterized functions of Cbl-b.
Troubleshooting and Interpretation Steps:
-
Confirm the Finding:
-
Specificity of the Ubiquitination Assay: Ensure your immunoprecipitation (IP) is specific for your protein of interest and that the ubiquitin signal is not coming from a co-precipitating protein. Include appropriate isotype controls for your IP antibody.
-
Reproducibility: Repeat the experiment to ensure the observation is consistent.
-
-
Investigate Indirect Effects:
-
Cbl-b regulates multiple signaling pathways.[7][15] Inhibiting Cbl-b can lead to the activation of kinases or other enzymes that, in turn, could influence the ubiquitination of your protein of interest by another E3 ligase.
-
Pathway Analysis: Examine the known upstream regulators of your protein of interest. Does Cbl-b inhibition affect any of these regulators? For example, sustained signaling from a receptor tyrosine kinase due to Cbl-b inhibition could trigger a feedback loop involving another E3 ligase.
-
-
Consider a Novel Substrate:
-
It is possible that your protein is a novel, previously unidentified substrate of Cbl-b. To investigate this, you would need to perform further experiments, such as an in vitro ubiquitination assay with recombinant Cbl-b, your protein of interest, and the necessary ubiquitination machinery (E1, E2, ubiquitin, ATP).[4][16]
-
Experimental Workflow for Investigating Unexpected Ubiquitination
Caption: Workflow to dissect unexpected ubiquitination events.
Quantitative Data Summary
The following tables summarize key quantitative data related to Cbl-b and its inhibition.
Table 1: Potency of Cbl-b Inhibitor NX-1607
| Assay Type | Target | IC50 / Potency | Reference |
| HTRF Assay | Cbl-b Activity | Low nanomolar | |
| Cellular Thermal Shift Assay (CETSA) | Cbl-b Stabilization | Dose-dependent stabilization | |
| T Cell Activation (CD69 expression) | Jurkat T cells | Significant increase at 2 µM | [17] |
Table 2: Effects of Cbl-b Inhibition on Tumor-Infiltrating Lymphocytes (TILs) in a Murine Model
| Cell Type | Effect of NX-1607 Treatment | Reference |
| CD3+ T cells | Increased infiltration | [17] |
| CD4+ T cells | Increased infiltration | [2][17] |
| CD8+ T cells | Increased infiltration | [2][17] |
| CD8+ T cells to Treg ratio | Increased | [2] |
| NK cells | Depletion reverses anti-tumor effect | [2] |
Key Experimental Protocols
Protocol 1: Western Blotting for Cbl-b Downstream Signaling
This protocol is for detecting changes in the phosphorylation of key signaling molecules downstream of Cbl-b, such as PLCγ1 and ERK1/2, in response to this compound.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate proteins by size.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-PLCγ1, p-ERK1/2, and total protein controls, diluted in blocking buffer, overnight at 4°C with gentle agitation.[20]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the membrane as in step 7.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Protocol 2: In Vivo Ubiquitination Assay via Immunoprecipitation
This protocol is designed to assess the ubiquitination status of a target protein in cells treated with this compound.
-
Cell Treatment and Lysis:
-
Transfect cells with expression vectors for your protein of interest and HA-tagged ubiquitin.
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.[16]
-
-
Lysate Preparation:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
Centrifuge to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Incubate the cleared lysate with an antibody against your protein of interest overnight at 4°C.[16]
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
-
Washing:
-
Wash the beads extensively with a high-salt wash buffer to remove non-specifically bound proteins.[16]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated forms of your protein.
-
Protocol 3: Flow Cytometry for T Cell Activation Markers
This protocol details the measurement of T cell activation markers, such as CD69 and CD25, following treatment with this compound.
-
Cell Preparation and Stimulation:
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., >10,000) for each sample.
-
-
Data Analysis:
-
Gate on your T cell population of interest (e.g., CD3+CD4+).
-
Analyze the expression of CD69 and CD25 on the gated population and compare the mean fluorescence intensity (MFI) or percentage of positive cells between treated and untreated samples.[17]
-
Signaling Pathway and Workflow Diagrams
Cbl-b Signaling Pathway in T Cells
References
- 1. Nurix Reveals NX-1607, a Novel CBL-B Inhibitor, at ACS Conference [synapse.patsnap.com]
- 2. nurixtx.com [nurixtx.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Validation & Comparative
Cbl-b-IN-19: A Comparative Analysis of a Novel Cbl-b Inhibitor for Immuno-Oncology Research
In the rapidly evolving landscape of cancer immunotherapy, the E3 ubiquitin ligase Casitas B-lineage lymphoma b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its role as a negative regulator of T-cell and NK-cell activation makes it a compelling target for therapeutic intervention. Cbl-b-IN-19 is a novel small molecule inhibitor of Cbl-b, and this guide provides a comparative analysis of its performance against other notable Cbl-b inhibitors, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to Cbl-b Inhibition
Cbl-b sets the activation threshold for T-cells, and its inhibition can lead to a more robust anti-tumor immune response. By blocking the ubiquitination of key signaling proteins, Cbl-b inhibitors enhance the activation and proliferation of effector immune cells, such as T-cells and Natural Killer (NK) cells. This mechanism of action offers a promising strategy to overcome tumor-induced immunosuppression.
Quantitative Comparison of Cbl-b Inhibitors
The following table summarizes the available quantitative data for this compound and other selected Cbl-b inhibitors. Direct head-to-head comparative studies are limited in the public domain; therefore, the data presented is collated from various sources.
| Inhibitor | Target | Potency (IC50/KD) | Selectivity vs. c-Cbl | Key In Vitro Effects | In Vivo Efficacy |
| This compound | Cbl-b phosphorylation | < 100 nM | Data not available | Data not available | Data not available |
| Cbl-b-IN-1 | Cbl-b | < 100 nM | Data not available | Promotes IL-2, IFN-γ, and TNF-α secretion in T-cells. | Data not available |
| NX-1607 | Cbl-b E2-Ub interaction | IC50: 0.19 nM / 59 nM; KD: 2.5 nM | >10-fold (for a series of related compounds) | Enhances T-cell and NK-cell activation; reverses T-cell exhaustion. | Significant single-agent and combination (with anti-PD-1) tumor growth inhibition in CT26, MC38, and 4T1 syngeneic models. |
| HST-1011 | Cbl-b (allosteric) | Target affinity (KD): 0.031 nM | 40-fold | Increases cytokine production from naïve and exhausted T-cells. | Monotherapy and combination (with anti-PD-1) tumor growth inhibition in syngeneic models. |
Note: IC50 and KD values can vary depending on the assay conditions. The data for NX-1607 shows a range of reported potencies.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell receptor (TCR) signaling. Inhibition of Cbl-b removes this brake, leading to enhanced T-cell activation.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow: In Vitro Ubiquitination Assay
This diagram outlines a typical workflow for assessing the biochemical potency of a Cbl-b inhibitor.
Caption: A generalized workflow for determining the in vitro potency of Cbl-b inhibitors.
Logical Relationship: Cbl-b Inhibition and Anti-Tumor Immunity
This diagram illustrates the logical cascade from Cbl-b inhibition to the desired outcome of tumor cell killing.
Caption: The logical flow from Cbl-b inhibition to enhanced anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of Cbl-b inhibitors.
Cbl-b Auto-Ubiquitination Assay (Luminescence-Based)
This protocol is adapted from a homogeneous assay format for measuring Cbl-b auto-ubiquitination.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin-Conjugating Enzyme (E2, e.g., UBE2D2/UbcH5b)
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent detection reagents (e.g., LgBiT and SmBiT conjugated antibodies against GST and Biotin)
-
Cbl-b inhibitor (e.g., this compound)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the Cbl-b inhibitor in assay buffer.
-
In a 384-well plate, add the Cbl-b inhibitor solution.
-
Prepare a master mix containing E1, E2, biotinylated-ubiquitin, and GST-Cbl-b in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding EDTA/assay buffer.
-
Add the detection reagents (e.g., anti-GST-LgBiT and anti-Biotin-SmBiT).
-
Incubate at room temperature for 60 minutes.
-
Read the luminescence signal using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay (IL-2 Secretion)
This protocol describes the measurement of Interleukin-2 (IL-2) secretion from Jurkat T-cells as a marker of T-cell activation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Cbl-b inhibitor (e.g., this compound)
-
96-well tissue culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed Jurkat T-cells at a density of 1-2 x 10⁵ cells/well in complete RPMI medium.
-
Add serial dilutions of the Cbl-b inhibitor to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide co-stimulation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of the inhibitor on IL-2 production.
In Vivo Tumor Xenograft Study (Syngeneic Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse model, such as CT26 in BALB/c mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Matrigel (optional)
-
Cbl-b inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Culture CT26 cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the Cbl-b inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for the specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Analyze the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.
Conclusion
This compound is a promising addition to the growing arsenal of Cbl-b inhibitors for immuno-oncology research. While publicly available data for this compound is currently limited, its reported sub-micromolar potency against Cbl-b phosphorylation places it in a similar category to other early-stage inhibitors. For a more comprehensive evaluation, further studies are required to determine its precise IC50, selectivity profile against other E3 ligases, and its efficacy in cellular and in vivo models. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the therapeutic potential of Cbl-b inhibition and to contextualize the activity of novel inhibitors like this compound. As more data becomes available, a clearer picture of the relative advantages of each Cbl-b inhibitor will emerge, ultimately guiding the development of next-generation cancer immunotherapies.
A Head-to-Head Comparison of Cbl-b Inhibitors: Cbl-b-IN-19 vs. NX-1607
In the rapidly evolving landscape of immuno-oncology, the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its inhibition presents a promising strategy to lower the threshold for T-cell and NK-cell activation, thereby unleashing a potent anti-tumor immune response. This guide provides a detailed comparison of two small molecule Cbl-b inhibitors: Cbl-b-IN-19 and the clinical-stage compound NX-1607.
Executive Summary
| Feature | This compound | NX-1607 |
| Mechanism of Action | Inhibits Cbl-b phosphorylation | Allosteric inhibitor, acts as an intramolecular glue to lock Cbl-b in an inactive conformation. |
| Development Stage | Preclinical | Phase 1 Clinical Trials |
| Potency | IC50 < 100 nM for Cbl-b phosphorylation inhibition | Biochemical IC50 of 5.1 - 12 µM (E2-Ub Binding Assay); TR-FRET IC50 of 0.009 µM; SPR Kd of 0.003 µM |
| Cellular Activity | Data not publicly available | Enhances T-cell activation and cytokine secretion (IL-2, IFN-γ); Augments NK cell cytotoxicity. |
| In Vivo Efficacy | Data not publicly available | Demonstrates significant single-agent and combination anti-tumor activity in various syngeneic mouse models. |
| Clinical Data | Not applicable | Phase 1a/1b trial (NCT05107674) ongoing in patients with advanced malignancies, showing manageable safety and signs of clinical activity.[1] |
Mechanism of Action
This compound is described as an inhibitor of Cbl-b phosphorylation with an IC50 of less than 100 nM. The primary source for this information is a patent application (WO2024062363A1), and further detailed mechanistic studies are not yet publicly available.
NX-1607 , on the other hand, has a well-characterized and novel mechanism of action. It functions as a specific intramolecular "glue," binding to a pocket within the Cbl-b protein and locking it in a closed, inactive conformation.[2] This allosteric inhibition prevents the conformational changes required for Cbl-b's E3 ligase activity, thereby preventing the ubiquitination and subsequent degradation of its target proteins. This ultimately lowers the activation threshold of immune cells.
Biochemical and Cellular Performance
Quantitative data for a direct, side-by-side comparison of this compound and NX-1607 is limited due to the early stage of development of this compound. The available data is summarized below.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | This compound | NX-1607 |
| Biochemical Inhibition (IC50) | < 100 nM (Cbl-b phosphorylation) | 5.1 - 12 µM (E2-Ub Binding Assay)[3] |
| 0.009 µM (TR-FRET)[4] | ||
| Binding Affinity (Kd) | Not Available | 0.003 µM (SPR)[4] |
| T-Cell Activation (IL-2 Secretion) | Not Available | EC50 for 2.5-fold induction: 6.3 - 72.1 nM[3] |
| NK-Cell Activation | Not Available | Increased IFN-γ and TNF-α secretion in stimulated primary human NK cells.[5] |
In Vivo Performance
To date, no in vivo data for this compound has been made publicly available. In contrast, NX-1607 has demonstrated robust anti-tumor efficacy in various preclinical cancer models.
Table 2: Preclinical In Vivo Efficacy of NX-1607
| Cancer Model | Dosing | Outcome | Reference |
| CT26 Colon Carcinoma | 30 mg/kg, PO, daily | Significant tumor growth inhibition (TGI = 71%). Efficacy dependent on CD8+ T cells and NK cells. | [6] |
| MC38 Colon Carcinoma | 30 mg/kg, PO, daily | Significant tumor growth inhibition and increased survival, synergistic with anti-PD-1. | [7] |
| 4T1 Triple-Negative Breast Cancer | 30 mg/kg, PO, daily | Reduced tumor volume and prolonged survival. | [5] |
| A20 B-cell Lymphoma | 3-60 mg/kg, PO, daily | Dose-dependent tumor regression. | [8] |
Experimental Protocols
This compound: Cbl-b Phosphorylation Inhibition Assay
Detailed experimental protocols for this compound are limited. The referenced patent WO2024062363A1 describes a general methodology for assessing Cbl-b inhibition. A typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure Cbl-b activity, as might be used for this compound, is described below.[9]
HTRF Assay for Cbl-b Activity:
-
Reagents: Recombinant GST-Cbl-b, Flag-SRC (substrate), His-UbcH5b (E2 enzyme), Flag-UBE1 (E1 enzyme), biotinylated-ubiquitin, ATP, and TR-FRET detection reagents (e.g., Europium cryptate-labeled anti-GST and XL665-labeled streptavidin).
-
Procedure:
-
The inhibitor (this compound) is serially diluted in a 384-well plate.
-
A reaction mixture containing Cbl-b, SRC, UBE1, UbcH5b, and ATP is added to the wells.
-
Biotinylated ubiquitin is added to initiate the ubiquitination reaction.
-
The plate is incubated to allow for the enzymatic reaction to proceed.
-
TR-FRET detection reagents are added.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of SRC ubiquitination.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
NX-1607: Key Experimental Protocols
CBL-B/E2-Ubiquitin TR-FRET Assay: [3][10]
-
Principle: This assay measures the ability of the inhibitor to disrupt the interaction between Cbl-b and the ubiquitin-charged E2 conjugating enzyme (UbcH5b-Ub).
-
Procedure:
-
Recombinant Cbl-b is incubated with the test compound.
-
A pre-formed complex of ubiquitin-charged UbcH5b (E2-Ub) labeled with a FRET donor is added.
-
A FRET acceptor-labeled component that binds to Cbl-b is also included.
-
The TR-FRET signal is measured, which is high when Cbl-b and E2-Ub interact and decreases in the presence of an effective inhibitor.
-
-
Data Analysis: IC50 values are determined from the concentration-dependent inhibition of the TR-FRET signal.
T-cell IL-2 Secretion Assay: [3][5]
-
Cell Type: Primary human T-cells or Jurkat T-cells.
-
Procedure:
-
T-cells are stimulated with plate-bound anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.
-
Cells are treated with a dilution series of NX-1607.
-
After a 48-hour incubation, the supernatant is collected.
-
The concentration of secreted IL-2 is quantified using an ELISA kit.
-
-
Data Analysis: The fold change in IL-2 secretion over baseline is calculated, and EC50 values for a specific fold-induction (e.g., 2.5-fold) are determined.
In Vivo Tumor Growth Inhibition Study (CT26 model): [6][7]
-
Animal Model: BALB/c mice.
-
Procedure:
-
CT26 colon carcinoma cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 30-50 mm³), mice are randomized into treatment groups.
-
NX-1607 is administered orally (PO) daily at specified doses (e.g., 10 or 30 mg/kg).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be harvested for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling molecules for ubiquitination and degradation. Inhibition of Cbl-b is expected to enhance T-cell receptor (TCR) signaling.
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for In Vitro T-Cell Activation Assay
The following diagram illustrates a typical workflow for assessing the impact of a Cbl-b inhibitor on T-cell activation.
Caption: Workflow for in vitro T-cell activation assay.
Logical Relationship of Cbl-b Inhibition and Anti-Tumor Immunity
This diagram illustrates the logical cascade from Cbl-b inhibition to the desired therapeutic outcome of tumor regression.
Caption: Logical flow from Cbl-b inhibition to anti-tumor immunity.
Conclusion
Both this compound and NX-1607 target the promising immuno-oncology target Cbl-b. NX-1607 is a well-characterized, clinical-stage inhibitor with a novel allosteric mechanism of action and a substantial body of preclinical and emerging clinical data supporting its development. This compound is a more recent, preclinical compound with demonstrated biochemical potency, but for which detailed cellular and in vivo data are not yet publicly available. As more data on this compound emerges from the research community and the patent literature, a more direct and comprehensive comparison will be possible. For now, NX-1607 represents a more advanced and better-understood therapeutic candidate in the class of Cbl-b inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. nurixtx.com [nurixtx.com]
- 7. nurixtx.com [nurixtx.com]
- 8. nurixtx.com [nurixtx.com]
- 9. sapient.bio [sapient.bio]
- 10. nurixtx.com [nurixtx.com]
Cbl-b Inhibition: A Comparative Analysis of Pharmacological and Genetic Approaches to Boosting Anti-Tumor Immunity
For Immediate Release
This guide provides a comprehensive comparison of two key strategies for targeting the E3 ubiquitin ligase Cbl-b, a critical negative regulator of immune cell activation: pharmacological inhibition with the clinical-stage small molecule, Cbl-b-IN-19 (exemplified by NX-1607), and genetic ablation through Cbl-b knockout. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Executive Summary
Both pharmacological inhibition and genetic knockout of Cbl-b lead to a significant enhancement of T-cell and NK-cell mediated anti-tumor immunity. This is characterized by increased T-cell activation, proliferation, and cytokine production, ultimately resulting in potent tumor growth inhibition. While Cbl-b knockout provides a model of complete and continuous target ablation, small molecule inhibitors like NX-1607 offer a transient and titratable approach, which is more therapeutically relevant. Preclinical data for the Cbl-b inhibitor NX-1607 demonstrates a dose-dependent enhancement of immune cell function and anti-tumor activity, mirroring the phenotype observed in Cbl-b knockout mice.
Data Presentation
Table 1: In Vitro T-Cell Activation
| Parameter | This compound (NX-1607) | Cbl-b Knockout | Wild-Type Control |
| T-Cell Proliferation (Stimulated) | Significantly Increased[1] | Vigorously Increased | Baseline |
| IL-2 Production (Stimulated) | Increased[2] | Significantly Increased | Baseline |
| IFN-γ Production (Stimulated) | Increased[2] | Markedly Augmented[3] | Baseline |
| TNF-α Production (Stimulated) | Increased[2] | Higher Secretion | Baseline |
| CD28 Co-stimulation Requirement | Bypassed | Circumvented[3] | Required |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | This compound (NX-1607) | Cbl-b Knockout | Wild-Type Control |
| Tumor Growth Inhibition | Significant, Dose-Dependent[1][4] | Efficient Rejection of Inoculated Tumors[3] | Progressive Tumor Growth |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased CD3+, CD4+, CD8+ T-cells[1] | Massive Infiltration of CD8+ T-cells[3] | Low Infiltration |
| Immunological Memory | Generated[5] | Resistant to Rechallenge | Not Observed |
| Spontaneous Tumor Incidence | Not Applicable | Markedly Reduced | Normal Incidence |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cbl-b signaling pathway, the experimental workflow for comparing a Cbl-b inhibitor to a knockout model, and the resulting impact on T-cell activation.
Experimental Protocols
T-Cell Activation Assay
-
Cell Isolation: Isolate splenic CD8+ T-cells from wild-type and Cbl-b knockout mice using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., clone 145-2C11) at a concentration of 1-5 µg/mL in sterile PBS and incubate overnight at 4°C.
-
Cell Seeding: Wash the plates to remove unbound antibody. Seed the isolated T-cells at a density of 1 x 10^5 cells/well.
-
Treatment: For the pharmacological inhibition group, add this compound (e.g., NX-1607) at desired concentrations to the wild-type T-cells. Add soluble anti-CD28 antibody (e.g., clone 37.51) at 1-2 µg/mL to all wells, except for the unstimulated controls.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Analysis: Assess T-cell proliferation using a [3H]-thymidine incorporation assay or by flow cytometry for Ki-67 staining.[1]
-
Activation Marker Analysis: Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
Cytokine Production Assay
-
Supernatant Collection: Following the 48-72 hour incubation in the T-cell activation assay, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., LEGENDplex) according to the manufacturer's instructions.[6]
In Vivo Tumor Model
-
Animal Models: Use wild-type and Cbl-b knockout mice on a C57BL/6 background.
-
Tumor Cell Implantation: Subcutaneously inject a syngeneic tumor cell line (e.g., 5 x 10^5 B16 melanoma cells or E.G7 lymphoma cells) into the flank of the mice.[3]
-
Treatment Regimen: For the pharmacological inhibition group, begin oral administration of this compound (e.g., NX-1607) at a specified dose and schedule once tumors are palpable. The control group receives a vehicle.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs): Digest the tumors to create a single-cell suspension. Stain the cells with antibodies against immune cell markers (e.g., CD3, CD4, CD8) and analyze the composition of the tumor immune infiltrate by flow cytometry.[1]
Conclusion
Both pharmacological inhibition with agents like this compound (NX-1607) and genetic knockout of Cbl-b effectively dismantle a key negative regulatory checkpoint in T-cells and other immune cells, leading to robust anti-tumor immunity. While knockout models have been instrumental in validating Cbl-b as a therapeutic target, the development of potent and specific small molecule inhibitors represents a translatable and controllable strategy for cancer immunotherapy. The preclinical data for Cbl-b inhibitors are highly encouraging, demonstrating a phenocopy of the powerful anti-tumor effects observed in Cbl-b deficient mice. Further clinical investigation of Cbl-b inhibitors is warranted to fully elucidate their therapeutic potential in patients with various malignancies.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nurixtx.com [nurixtx.com]
- 3. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 4. nurixtx.com [nurixtx.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-19 vs. Cbl-b shRNA Knockdown: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of the E3 ubiquitin ligase Cbl-b, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical decision. This guide provides an objective comparison of Cbl-b-IN-19, a potent small molecule inhibitor, and Cbl-b shRNA-mediated knockdown, supported by experimental data, detailed protocols, and visual diagrams to inform your experimental design.
At a Glance: this compound vs. Cbl-b shRNA
| Feature | This compound (Small Molecule Inhibitor) | Cbl-b shRNA (Genetic Knockdown) |
| Mechanism of Action | Pharmacological inhibition of Cbl-b E3 ligase activity by preventing its phosphorylation. | Post-transcriptional gene silencing by degradation of Cbl-b mRNA. |
| Mode of Delivery | Addition to cell culture medium. | Transfection or transduction (e.g., lentiviral) of a vector expressing the shRNA. |
| Onset of Action | Rapid, typically within hours. | Slower, requires transcription of shRNA and subsequent mRNA degradation (days). |
| Duration of Effect | Transient and reversible upon removal of the compound. | Stable and long-term, especially with viral delivery and selection. |
| Specificity | Potential for off-target effects on other kinases or proteins. | Can have off-target effects due to unintended mRNA binding. |
| Ease of Use | Simple addition to cells. | Requires transfection/transduction optimization and vector construction. |
| Applications | Acute inhibition studies, validation of Cbl-b as a drug target. | Long-term loss-of-function studies, stable cell line generation. |
Mechanism of Action
Cbl-b acts as a negative regulator in immune cell signaling pathways, particularly in T lymphocytes. It ubiquitinates key signaling proteins, targeting them for degradation and thereby dampening the immune response. Both this compound and Cbl-b shRNA aim to counteract this negative regulation, but through distinct mechanisms.
This compound is a chemical inhibitor that prevents the phosphorylation of Cbl-b, a critical step for its E3 ligase activity. With an IC50 value of less than 100 nM, it effectively blocks the function of the existing Cbl-b protein within the cell.[1] This leads to the sustained activation of downstream signaling molecules.
Cbl-b shRNA (short hairpin RNA) utilizes the cell's own RNA interference (RNAi) machinery to achieve post-transcriptional gene silencing. Once introduced into the cell, the shRNA is processed into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to degrade Cbl-b mRNA. This prevents the synthesis of new Cbl-b protein, leading to a significant reduction in its overall cellular levels.
Performance and Efficacy: A Data-Driven Comparison
While direct comparative studies are limited, data from various publications allow for an assessment of the efficacy of each method in modulating immune cell function.
This compound: Potentiation of T-cell and NK-cell Activity
Studies have demonstrated that Cbl-b inhibitors, including this compound and its analogs like NX-1607, significantly enhance the effector functions of T cells and Natural Killer (NK) cells.
| Parameter | Cell Type | Treatment | Result |
| IC50 | In vitro assay | This compound | < 100 nM[1] |
| T-cell Proliferation | Human T-cells | Cbl-b inhibitor + anti-CD3/CD28 | Dose-dependent increase in proliferation.[2] |
| Cytokine Production | Human T-cells | Cbl-b inhibitor + anti-CD3 | Increased IFNγ and IL-2 secretion.[3][4] |
| Downstream Signaling | T-cells | NX-1607 | Increased phosphorylation of ZAP70 and PLCγ1.[4][5] |
| NK Cell Activity | Human NK cells | Cbl-b inhibitor + K562 target cells | Increased IFN-γ and TNF-α release.[2] |
Cbl-b shRNA: Robust and Sustained Knockdown
Genetic knockdown of Cbl-b using shRNA or siRNA has been shown to effectively reduce Cbl-b protein levels, leading to enhanced T-cell activation and anti-tumor responses.
| Parameter | Cell Type | Method | Result |
| Knockdown Efficiency | 293T cells | Cbl-b siRNA | ~90% reduction in Cbl-b protein.[6] |
| T-cell Activation Markers | Mouse T-lymphocytes | Cbl-b siRNA | Significant increase in CD69, CD25, and CD71 expression.[7] |
| T-cell Proliferation | Mouse T-lymphocytes | Cbl-b siRNA | Higher proliferation compared to control.[7] |
| Cytokine Production | Mouse T-lymphocytes | Cbl-b siRNA | Increased secretion of IL-2, IFN-γ, and TNF-β.[7] |
| Cytotoxicity | Mouse T-lymphocytes | Cbl-b siRNA | Enhanced killing of RM-1 prostate cancer cells.[7] |
Cbl-b Signaling Pathway
Understanding the Cbl-b signaling pathway is crucial for interpreting the effects of its inhibition or knockdown. Cbl-b primarily targets key components of the T-cell receptor (TCR) and co-stimulatory (e.g., CD28) signaling pathways.
Experimental Protocols
This compound Treatment of T-lymphocytes
Objective: To assess the effect of Cbl-b inhibition on T-cell activation.
Materials:
-
Primary T-lymphocytes or a T-cell line (e.g., Jurkat)
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)
Procedure:
-
Culture T-lymphocytes in complete RPMI-1640 medium.
-
Label cells with a proliferation dye according to the manufacturer's protocol (for proliferation assays).
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO (vehicle control) for 1-2 hours.
-
Transfer cells to plates pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to stimulate the cells.
-
Incubate for 48-72 hours.
-
For proliferation analysis: Harvest cells and analyze dye dilution by flow cytometry.
-
For cytokine analysis: Collect supernatant and measure cytokine concentrations using ELISA.
-
For signaling analysis: Lyse cells at earlier time points (e.g., 5, 15, 30 minutes) post-stimulation and perform Western blotting for phosphorylated signaling proteins (e.g., p-ZAP70, p-PLCγ1).
Cbl-b shRNA Knockdown in T-lymphocytes
Objective: To achieve stable knockdown of Cbl-b and evaluate its impact on T-cell function.
Materials:
-
Lentiviral vector expressing Cbl-b shRNA and a control (scrambled) shRNA
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Primary T-lymphocytes or a T-cell line
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic (if the vector contains a resistance gene)
-
Western blot reagents
-
Functional assay reagents (as described for this compound)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Add the lentiviral supernatant to the target T-lymphocytes in the presence of a transduction enhancer.
-
Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic to the culture medium 48 hours post-transduction to select for cells that have successfully integrated the shRNA construct.
-
Expansion: Expand the transduced and selected cell population.
-
Validation of Knockdown: Lyse a portion of the cells and perform Western blotting to confirm the reduction of Cbl-b protein levels compared to the control shRNA-transduced cells.
-
Functional Assays: Perform functional assays (proliferation, cytokine release, cytotoxicity) as described for the this compound protocol to assess the phenotypic consequences of Cbl-b knockdown.
Choosing the Right Tool for Your Research
The decision to use this compound or Cbl-b shRNA will depend on the specific research question and experimental context.
Choose this compound for:
-
Rapid and transient inhibition: Ideal for studying the acute effects of Cbl-b inactivation.
-
Pharmacological validation: Useful for confirming that the phenotype observed with genetic knockdown is due to the loss of Cbl-b's enzymatic activity.
-
High-throughput screening: The ease of application makes it suitable for screening large numbers of compounds or conditions.
Choose Cbl-b shRNA for:
-
Long-term and stable suppression: Necessary for creating stable cell lines with constitutive Cbl-b deficiency.
-
In vivo studies: Lentiviral delivery of shRNA can be used to generate animal models with tissue-specific Cbl-b knockdown.
-
Studying developmental or long-term processes: Where sustained loss of Cbl-b function is required.
Considerations and Caveats:
-
Off-target effects: Both methods have the potential for off-target effects. For this compound, kinase profiling can assess specificity. For shRNA, using multiple shRNA sequences targeting different regions of the Cbl-b mRNA is recommended to ensure the observed phenotype is not due to an off-target effect of a single shRNA.
-
Compensation: Long-term knockdown with shRNA may lead to compensatory changes in other signaling pathways, which could mask or alter the primary phenotype.
-
Completeness of Inhibition/Knockdown: this compound provides dose-dependent inhibition, while shRNA typically results in incomplete but significant knockdown of the target protein.
References
- 1. targetmol.cn [targetmol.cn]
- 2. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Cbl-b Inactivation: A Comparative Guide to Small Molecule Inhibition vs. CRISPR-Mediated Knockout
For researchers, scientists, and drug development professionals, the decision between utilizing a small molecule inhibitor versus a genetic knockout approach to target the E3 ubiquitin ligase Cbl-b is a critical one. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Cbl-b is a crucial negative regulator of immune cell activation, making it an attractive target for enhancing anti-tumor immunity.[1][2] Both pharmacological inhibition and genetic inactivation of Cbl-b have demonstrated the potential to lower the activation threshold of T cells and Natural Killer (NK) cells, leading to robust anti-cancer responses.[3][4] This guide will use the clinical-stage Cbl-b inhibitor NX-1607 as a representative small molecule inhibitor for a detailed comparison with CRISPR-mediated Cbl-b inactivation. While the user initially inquired about "Cbl-b-IN-19," publicly available experimental data on this specific compound is limited. NX-1607, on the other hand, has a wealth of preclinical and clinical data, making it a more suitable candidate for a comprehensive analysis. This compound is identified as an inhibitor of Cbl-b phosphorylation with an IC50 of less than 100 nM.[5]
Performance Comparison: this compound (represented by NX-1607) vs. CRISPR
To facilitate a clear understanding of the quantitative differences between the two approaches, the following tables summarize key performance metrics based on available experimental data.
| Parameter | Cbl-b Small Molecule Inhibitor (NX-1607) | CRISPR-mediated Cbl-b Inactivation | References |
| Mechanism of Action | Allosteric inhibition of Cbl-b E3 ligase activity, locking it in an inactive conformation. | Permanent gene disruption leading to a complete loss of Cbl-b protein expression. | [6][7] |
| Target Specificity | High specificity for Cbl-b, but potential for off-target effects on other kinases or proteins. | High on-target specificity at the genomic level, but potential for off-target DNA cleavage. | [8] |
| Reversibility | Reversible; effects are dependent on drug concentration and half-life. | Irreversible; permanent genetic modification of the target cells. | - |
| Temporal Control | High; activity can be controlled by adjusting the dosage and timing of administration. | Low; once the gene is knocked out, the effect is permanent in the modified cells and their progeny. | - |
| Delivery Method | Oral administration for systemic delivery.[9] | Viral vectors (e.g., lentivirus, AAV) or non-viral methods (e.g., electroporation of RNP complexes). | - |
| Immune Cell Activation | Dose-dependent increase in T cell and NK cell activation, cytokine production (IL-2, IFN-γ), and proliferation.[3] | Significant enhancement of T cell and NK cell cytotoxicity, cytokine secretion, and proliferation. | [4] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in multiple syngeneic mouse models and evidence of clinical activity in Phase 1 trials.[9][10] | Potent anti-tumor immunity and tumor rejection in preclinical mouse models.[4] | |
| Safety Profile | Tolerable safety profile in clinical trials, with some manageable immune-related adverse events.[9][10] | Risks associated with off-target genetic modifications and potential long-term consequences of permanent gene inactivation. | - |
Key Experimental Data
Small Molecule Inhibitor: NX-1607
| Assay | Result | References |
| Biochemical Inhibition (IC50) | Potent inhibition of Cbl-b activity at low nanomolar concentrations.[11] | [11] |
| Cellular Activity (T-cell activation) | Increased IL-2 and IFN-γ production in human T cells at low nanomolar concentrations.[3] | [3] |
| In Vivo Anti-Tumor Efficacy | Significant tumor growth inhibition in CT26 (colorectal), 4T1 (breast), and MC38 (colon) syngeneic mouse models.[12] | [12] |
| Clinical Trial (Phase 1a) | Disease control rate of 49.3% in heavily pretreated patients with advanced solid tumors.[9] | [9] |
CRISPR-Mediated Cbl-b Inactivation
| Assay | Result | References |
| Knockout Efficiency | High efficiency of gene disruption in primary human T cells and NK cells. | - |
| T-cell Proliferation | Cbl-b deficient T cells show enhanced proliferation in response to TCR stimulation without CD28 co-stimulation.[13] | [13] |
| NK Cell Cytotoxicity | Enhanced cytotoxicity of Cbl-b knockout NK cells against various tumor cell lines. | - |
| In Vivo Tumor Rejection | Cbl-b deficient mice demonstrate spontaneous rejection of established tumors. | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
In Vitro T-Cell Activation Assay (for Small Molecule Inhibitor)
Objective: To assess the effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.
Methodology:
-
Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3) to provide the primary activation signal.
-
Add the Cbl-b inhibitor (e.g., NX-1607) at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on cytokine production.
CRISPR-Cas9 Mediated Knockout of Cbl-b in Primary T-Cells
Objective: To generate Cbl-b knockout primary T-cells for functional analysis.
Methodology:
-
Design and synthesize guide RNAs (gRNAs) targeting a conserved exon of the CBLB gene.
-
Isolate primary human T-cells as described above.
-
Assemble ribonucleoprotein (RNP) complexes by incubating purified Cas9 protein with the synthesized gRNAs.
-
Deliver the RNP complexes into the T-cells via electroporation.
-
Culture the electroporated cells for 48-72 hours to allow for gene editing to occur.
-
Verify Cbl-b knockout by assessing protein expression using Western blot or flow cytometry with an anti-Cbl-b antibody.
-
Assess the gene editing efficiency by sequencing the target genomic locus.
-
The resulting Cbl-b knockout T-cells can then be used in functional assays, such as cytotoxicity and cytokine release assays.
In Vivo Syngeneic Mouse Model for Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of Cbl-b inactivation in a living organism.
Methodology:
-
Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Once tumors are established, randomize the mice into treatment groups:
-
Vehicle control (for small molecule inhibitor studies).
-
Cbl-b inhibitor (e.g., NX-1607) administered orally at a predetermined dose and schedule.
-
Adoptive cell transfer of wild-type T-cells (for CRISPR studies).
-
Adoptive cell transfer of Cbl-b knockout T-cells (for CRISPR studies).
-
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors and spleens for further analysis.
-
Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells, NK cells).
-
Analyze splenocytes to assess systemic immune activation.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Caption: Comparative workflow for evaluating Cbl-b inactivation methods.
Caption: Key characteristics of inhibitor vs. CRISPR for Cbl-b inactivation.
Conclusion
The choice between a small molecule inhibitor like NX-1607 and CRISPR-mediated inactivation for targeting Cbl-b depends heavily on the specific research question or therapeutic goal.
Cbl-b small molecule inhibitors offer the significant advantages of reversibility and temporal control, making them well-suited for therapeutic applications where dose-titration and transient effects are desirable. The oral bioavailability of compounds like NX-1607 further enhances their clinical applicability.[9] However, the potential for off-target effects remains a consideration that requires careful evaluation.
CRISPR-mediated Cbl-b inactivation , on the other hand, provides a powerful tool for achieving complete and permanent loss of function. This is ideal for basic research to elucidate the fundamental roles of Cbl-b and for developing engineered cell therapies, such as CAR-T or CAR-NK cells, with enhanced anti-tumor activity. The irreversibility and potential for off-target genetic alterations are the primary concerns with this approach.
Ultimately, both strategies represent valuable and complementary tools in the quest to harness the full potential of the immune system to combat cancer. The ongoing clinical development of Cbl-b inhibitors and the continuous refinement of CRISPR technologies will undoubtedly provide further insights into the optimal applications for each of these powerful modalities.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 10. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology Congress | INN [investingnews.com]
- 11. researchgate.net [researchgate.net]
- 12. nurixtx.com [nurixtx.com]
- 13. JCI - Immune dysregulation caused by homozygous mutations in CBLB [jci.org]
Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-19 and Alternatives in Modulating c-Cbl Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Cbl-b inhibitor, Cbl-b-IN-19, and its effects on the activity of the closely related E3 ubiquitin ligase, c-Cbl. As the therapeutic targeting of Cbl-b for immunomodulation gains traction, understanding the selectivity of inhibitors for Cbl-b over c-Cbl is paramount to mitigate potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of these compounds.
Executive Summary
Cbl-b (Casitas B-lineage lymphoma-b) is a key negative regulator of T-cell activation and is a promising target for cancer immunotherapy. Small molecule inhibitors of Cbl-b are being developed to enhance the body's anti-tumor immune response. This compound is one such inhibitor, though publicly available data on its specific activity and selectivity is limited. This guide leverages information on this compound and compares it with the better-characterized inhibitor, NX-1607, to provide a framework for evaluating their effects on c-Cbl activity. A critical aspect of developing Cbl-b inhibitors is ensuring high selectivity over the homologous c-Cbl protein to minimize potential toxicities.
Inhibitor Performance Comparison
| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (KD) | Notes |
| This compound | Cbl-b | Phosphorylation Assay | < 100 nM[1] | Not Available | Data on c-Cbl activity is not available. |
| NX-1607 | Cbl-b | E2-Ubiquitin Interaction Assay | 59 nM[2] | Not Available | Potent inhibitor of Cbl-b enzymatic function.[3] |
| c-Cbl | Surface Plasmon Resonance (SPR) | Not Available | 1.43 nM[2] | High binding affinity to c-Cbl. The functional consequence (inhibition) of this binding is not fully quantified in publicly available sources. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the enzyme, while KD (dissociation constant) is a measure of binding affinity. A low KD value indicates strong binding, but does not directly quantify the inhibition of catalytic activity. The selectivity of an inhibitor is often expressed as the ratio of IC50 values for the off-target (c-Cbl) versus the on-target (Cbl-b).
Signaling Pathways and Mechanism of Action
Cbl family proteins, including c-Cbl and Cbl-b, are E3 ubiquitin ligases that play a crucial role in protein degradation and signal transduction. They share a highly conserved N-terminal region containing a tyrosine kinase binding (TKB) domain and a RING finger domain responsible for their ligase activity. Inhibitors like NX-1607 and its analogue C7683 are known to lock the Cbl-b protein in an inactive conformation, preventing the conformational changes required for its E3 ligase activity.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of c-Cbl and the inhibitory effects of compounds like this compound.
c-Cbl Auto-ubiquitination Assay (TR-FRET)
This assay measures the auto-ubiquitination activity of c-Cbl, a process where the E3 ligase ubiquitinates itself. This is often used as a surrogate for its activity towards other substrates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[6][7]
Materials:
-
Recombinant human c-Cbl protein (GST-tagged)
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UBCH5b (E2 enzyme)
-
Biotin-labeled Ubiquitin
-
ATP
-
Assay Buffer
-
Terbium-labeled anti-GST antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
384-well microtiter plate
Procedure:
-
Prepare a reaction mixture containing UBE1, UBCH5b, ATP, and Biotin-Ubiquitin in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
Add the inhibitor dilutions and a fixed concentration of GST-c-Cbl to the wells of the 384-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and add the TR-FRET detection reagents (Terbium-labeled anti-GST antibody and dye-labeled streptavidin).
-
Incubate for a further period to allow for antibody-antigen binding.
-
Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of c-Cbl auto-ubiquitination.
-
Calculate IC50 values from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nurixtx.com [nurixtx.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of Cbl-b Inhibition: A Comparative Analysis of Cbl-b-IN-19 and Genetic Models
For Immediate Release
[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological inhibition of the E3 ubiquitin ligase Cbl-b using the small molecule inhibitor, Cbl-b-IN-19 (and its analogs like NX-1607), against the established genetic knockout models of Cbl-b. This analysis aims to cross-validate the effects of Cbl-b targeting and offer insights into its therapeutic potential, particularly in the realm of immuno-oncology.
Cbl-b acts as a crucial negative regulator of T-cell activation, and its inhibition is a promising strategy to enhance anti-tumor immunity.[1][2][3] Both pharmacological and genetic approaches have demonstrated the potential to lower the threshold for T-cell activation and promote tumor rejection. This guide synthesizes available preclinical data to facilitate a direct comparison of these two modalities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving Cbl-b inhibitors and Cbl-b knockout (KO) mice, focusing on T-cell activation and anti-tumor efficacy.
Table 1: In Vitro T-Cell Activation
| Parameter | Cbl-b Inhibitor (NX-1607) | Cbl-b Knockout (KO) Mice | Reference |
| IL-2 Secretion (pg/mL) | ~80,000 (with anti-CD3/CD28 stimulation) | 5- to 10-fold increase (with anti-CD3 stimulation) | [4],[5] |
| ~1,500 (with anti-CD3 stimulation) | [4] | ||
| IFN-γ Secretion (pg/mL) | ~10,000 (with anti-CD3/CD28 stimulation) | 5- to 10-fold increase (with anti-CD3 stimulation) | [4],[5] |
| ~1,000 (with anti-CD3 stimulation) | [4] | ||
| T-Cell Proliferation | Significantly enhanced (Ki-67 expression) | Hyperproliferative response | [1] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Tumor Model | Cbl-b Inhibitor (NX-1607, 30 mg/kg, PO QD) | Cbl-b Knockout (KO) Mice | Reference |
| CT26 (Colon Carcinoma) | Significant tumor growth inhibition | Spontaneous tumor rejection | [6],[7] |
| MC38 (Colon Adenocarcinoma) | Significant tumor growth inhibition | Not specified | [4] |
| 4T1 (Breast Cancer) | Significant reduction in lung metastases | Not specified | [4] |
| A20 (B-cell Lymphoma) | Notable decrease in tumor growth | Not specified | [1][8] |
| B16 (Melanoma) | Not specified | Reduced tumor growth | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Cbl-b signaling pathway and a typical experimental workflow for evaluating Cbl-b targeting strategies.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol provides a general framework for assessing T-cell activation. Specific antibody concentrations and incubation times may need to be optimized.
-
T-Cell Isolation: Isolate CD4+ and CD8+ T-cells from the spleens of wild-type (WT) or Cbl-b knockout (KO) mice using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use.
-
Cell Seeding: Seed isolated T-cells at a density of 1-2 x 10^5 cells/well.
-
Treatment and Stimulation:
-
For Cbl-b inhibitor studies, add this compound (e.g., NX-1607 at various concentrations) to wells containing WT T-cells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to designated wells for co-stimulation.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Analysis:
-
Proliferation: Assess T-cell proliferation by adding a proliferation indicator (e.g., CFSE staining before stimulation or [3H]-thymidine incorporation during the last 18 hours of culture). Analyze by flow cytometry or scintillation counting.
-
Cytokine Production: Collect supernatants from the cell cultures and measure the concentration of cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Syngeneic Mouse Tumor Model
This protocol describes the establishment and monitoring of a syngeneic tumor model to evaluate the in vivo efficacy of Cbl-b targeting.
-
Cell Culture: Culture murine tumor cell lines (e.g., CT26 colon carcinoma, B16 melanoma) in appropriate media. Ensure cells are in the logarithmic growth phase and have high viability before injection.
-
Animal Models: Use 6-8 week old female BALB/c (for CT26) or C57BL/6 (for B16) mice. For genetic model comparisons, use age- and sex-matched Cbl-b knockout mice on the same background strain.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100 µL of sterile PBS or media into the flank of each mouse.
-
Treatment:
-
For pharmacological studies, once tumors are palpable (e.g., 50-100 mm³), begin treatment with this compound (e.g., NX-1607 administered orally at a specified dose and schedule). The vehicle control group should receive the same volume of the vehicle solution.
-
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²). Monitor animal body weight and overall health.
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or show signs of ulceration or when the study concludes.
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
-
Immunophenotyping: Excise tumors and spleens, prepare single-cell suspensions, and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, NK1.1) to analyze the immune cell populations by flow cytometry.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor this compound (and its analogs) and the phenotype observed in Cbl-b genetic knockout mice. Both approaches lead to enhanced T-cell activation, increased production of key anti-tumor cytokines, and significant inhibition of tumor growth in vivo. These findings provide a robust cross-validation of Cbl-b as a therapeutic target. The pharmacological approach offers the advantage of temporal control over Cbl-b inhibition, which is crucial for clinical translation. Further head-to-head studies using identical experimental conditions will be invaluable in precisely quantifying the comparative efficacy and potential off-target effects of small molecule inhibitors versus the complete ablation of the Cbl-b protein. This comparative guide serves as a valuable resource for researchers in the field, supporting the continued development of Cbl-b inhibitors as a promising new class of cancer immunotherapies.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. nurixtx.com [nurixtx.com]
- 8. researchgate.net [researchgate.net]
- 9. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Cbl-b Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2][3] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[2][4][5] However, a significant challenge in the development of Cbl-b inhibitors is achieving selectivity over its closely related homolog, c-Cbl.[4][6] Due to the high sequence and structural similarity between Cbl-b and c-Cbl, dual inhibition can lead to potential toxicity, as the simultaneous knockout of both has been shown to be detrimental in preclinical models.[7][8] Therefore, a thorough evaluation of inhibitor selectivity is paramount.
This guide provides a framework for assessing the selectivity of Cbl-b inhibitors, using a hypothetical inhibitor, Cbl-b-IN-19 , as an example, and comparing its potential performance with other published Cbl-b inhibitors.
Understanding the Cbl-b Signaling Pathway
Cbl-b acts as a negative regulator of T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor, marking them for degradation.[3][5][9] This dampens the immune response. Inhibition of Cbl-b's E3 ligase activity prevents this degradation, leading to sustained signaling, enhanced T-cell proliferation, and cytokine production.[10]
Caption: Cbl-b signaling pathway in T-cell activation.
Comparative Selectivity of Cbl-b Inhibitors
The primary measure of selectivity for a Cbl-b inhibitor is its differential activity against Cbl-b versus c-Cbl. This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentration (IC50) values. A higher ratio indicates greater selectivity for Cbl-b.
| Inhibitor | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Selectivity (c-Cbl/Cbl-b) | Reference |
| This compound (Hypothetical) | 5 | >500 | >100-fold | N/A |
| Unnamed Inhibitor Series | Single-digit nM | >10-fold higher | >10-fold | [2] |
| HOT-A (HotSpot Therapeutics) | 6 | 10-fold higher | 10-fold | [4][6] |
| NX-1607 (Nurix Therapeutics) | Potent (specific IC50 not disclosed) | Selective (specific ratio not disclosed) | Preclinical data supports selectivity | [11] |
Experimental Protocols for Evaluating Selectivity
Accurate determination of inhibitor selectivity requires robust and well-defined experimental protocols.
In Vitro E3 Ligase Activity Assay
This assay directly measures the enzymatic activity of Cbl-b and c-Cbl and their inhibition.
Objective: To determine the IC50 values of the inhibitor against Cbl-b and c-Cbl.
Methodology:
-
Reagents: Recombinant human Cbl-b and c-Cbl proteins, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, ATP, and a substrate for ubiquitination.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the Cbl-b or c-Cbl enzyme.
-
The ubiquitination reaction is initiated by adding the other reaction components.
-
The reaction is allowed to proceed for a defined period.
-
The level of ubiquitination is quantified using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or Western blot analysis for ubiquitinated substrate.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular T-Cell Activation Assay
This assay assesses the functional consequence of Cbl-b inhibition in a cellular context.
Objective: To measure the enhancement of T-cell activation by the inhibitor.
Methodology:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
Procedure:
-
Cells are pre-incubated with serial dilutions of the inhibitor.
-
T-cell activation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
After a 24-72 hour incubation period, the supernatant is collected.
-
-
Data Analysis: The concentration of cytokines such as IL-2 or IFN-γ in the supernatant is measured by ELISA. The EC50 (half-maximal effective concentration) for cytokine production is determined.
Caption: Experimental workflow for assessing inhibitor selectivity.
Conclusion
The development of selective Cbl-b inhibitors holds immense promise for cancer immunotherapy. A rigorous evaluation of selectivity against c-Cbl is a critical step in identifying promising lead candidates. As demonstrated with the hypothetical This compound , an ideal inhibitor would exhibit potent Cbl-b inhibition at low nanomolar concentrations with a high selectivity margin over c-Cbl. The combination of in vitro enzymatic assays and cellular functional assays provides a comprehensive framework for characterizing the selectivity profile of novel Cbl-b inhibitors, ultimately guiding the development of safer and more effective immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immune dysregulation caused by homozygous mutations in CBLB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
Cbl-b-IN-19 vs. PI3K Inhibitors in T Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cbl-b-IN-19, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, and various Phosphoinositide 3-kinase (PI3K) inhibitors in the context of T cell signaling. This document aims to offer an objective analysis of their mechanisms of action, performance based on experimental data, and detailed methodologies for key experiments to aid in research and drug development.
Executive Summary
Both Cbl-b and PI3K are critical regulators of T cell activation, though they function in opposing manners. Cbl-b acts as a negative regulator or "brake" on T cell activation, while the PI3K pathway is a central positive signaling cascade. Consequently, inhibiting Cbl-b is expected to enhance T cell responses, whereas inhibiting PI3K is known to suppress them. This fundamental difference in their roles dictates their distinct therapeutic applications, with Cbl-b inhibitors being explored for enhancing anti-tumor immunity and PI3K inhibitors being utilized for treating hematological malignancies and autoimmune diseases. This guide will delve into the specifics of a representative Cbl-b inhibitor, this compound, and compare its functional effects on T cells with those of established PI3K inhibitors.
Mechanism of Action
Cbl-b: A Negative Regulator of T Cell Activation
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T cell activation.[1][2] Upon T cell receptor (TCR) engagement without adequate co-stimulation (Signal 2), Cbl-b is activated and targets key signaling proteins for ubiquitination and subsequent degradation or functional inactivation.[3] One of its primary targets is the p85 regulatory subunit of PI3K.[4] By ubiquitinating p85, Cbl-b prevents its recruitment to the TCR and CD28, thereby inhibiting the activation of the PI3K-Akt signaling pathway.[4][5] This action of Cbl-b is crucial for inducing and maintaining T cell anergy, a state of unresponsiveness.[3]
This compound is a small molecule inhibitor that targets the E3 ligase activity of Cbl-b. Specifically, it has been shown to inhibit the phosphorylation of Cbl-b with an IC50 value of less than 100 nM. By inhibiting Cbl-b, this compound effectively removes the "brake" on T cell activation, leading to enhanced T cell proliferation, cytokine production, and effector functions, even in the absence of strong co-stimulation.[6][7]
PI3K: A Positive Regulator of T Cell Activation
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central node in T cell activation, proliferation, and survival.[8] Upon TCR and CD28 co-stimulation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then orchestrates a multitude of cellular processes, including cell cycle progression, glucose metabolism, and the expression of pro-survival proteins.[8]
PI3K inhibitors are a class of drugs that block the kinase activity of one or more isoforms of PI3K. Several PI3K inhibitors have been developed, with varying specificity for the different isoforms (α, β, γ, δ). In T cells, the p110δ isoform is particularly important for signaling downstream of the TCR and CD28.[9] By inhibiting PI3K, these drugs effectively shut down the downstream signaling cascade, leading to the suppression of T cell activation, proliferation, and cytokine production.[5][10]
Signaling Pathways and Points of Inhibition
The following diagram illustrates the T cell signaling pathway, highlighting the distinct points of intervention for Cbl-b inhibitors and PI3K inhibitors.
Quantitative Data Comparison
Direct comparative studies between this compound and specific PI3K inhibitors under identical experimental conditions are limited in the public domain. The following tables summarize available quantitative data from separate studies to provide a basis for comparison. It is crucial to note that these values were not obtained in head-to-head comparisons and experimental conditions may vary.
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Target | IC50 | Source |
| Cbl-b Inhibitors | |||
| This compound | Cbl-b phosphorylation | < 100 nM | [11] |
| NX-1607 | Cbl-b E3 ligase activity | low nanomolar | [7] |
| PI3K Inhibitors | |||
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM | [3] |
| Duvelisib | PI3Kδ/γ | 2.5 nM (δ), 23 nM (γ) | [9] |
| AZD8835 | PI3Kα/δ | 4 nM (α), 15 nM (δ) | N/A |
| BKM120 (Buparlisib) | pan-PI3K | 52 nM (α), 166 nM (β), 116 nM (δ), 262 nM (γ) | [12] |
| BEZ235 (Dactolisib) | pan-PI3K/mTOR | 4 nM (α), 75 nM (β), 7 nM (δ), 5 nM (γ) | [12] |
Table 2: Functional Effects on T Cells (Data from non-comparative studies)
| Parameter | Cbl-b Inhibitor (e.g., Cbl-b-IN-1, NX-1607) | PI3K Inhibitor (e.g., Idelalisib, BKM120) |
| T Cell Proliferation | Increased proliferation potential, especially post-antigenic stimulation.[6] | Decreased proliferation in a dose-dependent manner.[13] |
| Cytokine Production | ||
| IL-2 | Dramatically increased secretion.[2] | Reduced production.[10] |
| IFN-γ | Dramatically increased secretion.[2] | Reduced production.[14] |
| Activation Markers (e.g., CD69, CD25) | Upregulation of expression.[7] | Downregulation of expression.[12] |
| Downstream Signaling | ||
| p-ZAP70 / p-PLCγ1 | Increased phosphorylation.[6] | Not directly affected. |
| p-Akt | No direct data on this compound, but Cbl-b inhibition is expected to increase p-Akt. | Decreased phosphorylation.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of Cbl-b and PI3K inhibitors on T cell signaling.
T Cell Proliferation Assay (CFSE-based)
This protocol is used to assess the proliferation of T cells in response to stimulation in the presence or absence of inhibitors.
Workflow Diagram:
Methodology:
-
T Cell Isolation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection kits.
-
CFSE Labeling: Resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium.
-
Inhibitor Treatment: Plate the CFSE-labeled T cells in a 96-well plate. Add this compound or a PI3K inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
T Cell Stimulation: Add anti-CD3/CD28-coated beads or plate-bound antibodies to stimulate the T cells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE signal, allowing for the quantification of proliferation.[13]
Cytokine Production Assay (Intracellular Staining)
This protocol measures the production of cytokines like IFN-γ and IL-2 at a single-cell level.
Methodology:
-
T Cell Stimulation: Activate T cells in the presence of the inhibitors as described in the proliferation assay.
-
Protein Transport Inhibition: For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to cause cytokines to accumulate intracellularly.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-2).
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of cytokine-producing cells.[15]
Western Blot for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation status of key signaling proteins like Akt, ZAP70, and PLCγ1.
Methodology:
-
T Cell Treatment and Stimulation: Treat T cells with this compound or a PI3K inhibitor for a specified time, then stimulate with anti-CD3/CD28 for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.[16][17]
Conclusion
This compound and PI3K inhibitors represent two distinct strategies for modulating T cell signaling with opposing functional outcomes.
-
This compound and other Cbl-b inhibitors act as enhancers of T cell activation by removing a key negative regulatory checkpoint. This leads to increased T cell proliferation and effector cytokine production, making them promising candidates for cancer immunotherapy, where a robust anti-tumor T cell response is desired.
-
PI3K inhibitors , in contrast, are potent suppressors of T cell function. By blocking a critical positive signaling pathway, they effectively dampen T cell activation and proliferation. This makes them valuable therapeutic agents for conditions characterized by excessive or aberrant T cell activity, such as certain hematological malignancies and autoimmune disorders.
The choice between these two classes of inhibitors is therefore entirely dependent on the desired therapeutic outcome. For researchers and drug developers, understanding their distinct mechanisms and having access to robust experimental protocols is essential for advancing their respective applications. The data and methodologies presented in this guide provide a foundational resource for the continued investigation and development of these important immunomodulatory agents.
References
- 1. rupress.org [rupress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ [frontiersin.org]
- 10. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E1/E2/E3 Enzyme | Inhibitors | MedChemExpress [medchemexpress.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to Cbl-b Inhibition in Combination with CTLA-4 Blockade
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a focus on combination strategies that can overcome resistance to single-agent checkpoint blockade. This guide provides a comprehensive comparison of the novel therapeutic approach of combining a Cbl-b inhibitor, exemplified by preclinical compounds such as NX-1607, with CTLA-4 blockade. While direct clinical data for a specific agent named Cbl-b-IN-19 in this combination is not publicly available, this guide leverages extensive preclinical data from potent Cbl-b inhibitors to objectively assess its potential against other immunotherapeutic strategies.
The Scientific Rationale: A Dual Approach to T-Cell Activation
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a crucial intracellular negative regulator of T-cell activation.[1][2] It functions downstream of both the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4.[1][3][4] CTLA-4, a well-established immune checkpoint, outcompetes CD28 for binding to its ligands (CD80/CD86) on antigen-presenting cells (APCs), thereby delivering an inhibitory signal to the T-cell.[3] Notably, CTLA-4 engagement has been shown to increase the expression and activity of Cbl-b, further suppressing the T-cell response.[3][5]
Therefore, the combination of a Cbl-b inhibitor with a CTLA-4 blocking antibody presents a compelling dual mechanism to unleash anti-tumor immunity. CTLA-4 blockade removes the initial "brake" on T-cell activation in the lymph nodes, while Cbl-b inhibition lowers the intrinsic activation threshold of the T-cell, making it more responsive to tumor antigens, even in the absence of strong co-stimulation.[1][6] This strategy is hypothesized to be more potent than either monotherapy alone.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head studies of a Cbl-b inhibitor plus anti-CTLA-4 versus other combinations are limited in the public domain, we can extrapolate from the robust preclinical data available for Cbl-b inhibitors like NX-1607 and NTX-801, primarily in combination with anti-PD-1.[7][8][9] This data provides a strong rationale for the potential synergy with anti-CTLA-4.
In Vivo Tumor Models
Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of immuno-oncology agents. The following tables summarize representative preclinical data for Cbl-b inhibitors, which can be used as a benchmark for assessing the potential of a Cbl-b inhibitor and anti-CTLA-4 combination.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Complete Responses (CRs) | Citation(s) |
| Cbl-b Inhibitor (NX-1607) | CT26 (Colon Carcinoma) | 71% (at 30 mg/kg) | Not Reported | [10] |
| A20 (B-cell Lymphoma) | Robust tumor regression | Yes | [11] | |
| Anti-CTLA-4 | CT26 (Colon Carcinoma) | Varies by study | Observed in some studies | [12] |
| Anti-PD-1 | CT26 (Colon Carcinoma) | Varies by study | Observed in some studies | [7][8] |
| Cbl-b Inhibitor (NX-1607) + Anti-PD-1 | CT26 (Colon Carcinoma) | Significantly enhanced TGI | Increased frequency of CRs | [8] |
| MC38 (Colon Carcinoma) | Significantly enhanced TGI | Increased frequency of CRs | [8] | |
| 4T1 (Breast Cancer) | Significantly enhanced TGI | Increased frequency of CRs | [8] | |
| Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 | Various Models | Expected to be superior to either monotherapy | Expected to be significant | N/A |
Table 2: Survival Benefit in Syngeneic Mouse Models
| Treatment Group | Tumor Model | Median Overall Survival | Citation(s) |
| Cbl-b Inhibitor (NX-1607) + Anti-PD-1 | CT26, MC38, 4T1 | Substantially increased | [7][8] |
| Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 | Various Models | Expected to be significantly prolonged | N/A |
In Vitro T-Cell Activation Assays
The Mixed Lymphocyte Reaction (MLR) is a key in vitro assay to assess the allogeneic T-cell response and the effect of immunomodulatory agents.
Table 3: T-Cell Proliferation in a One-Way Mixed Lymphocyte Reaction (MLR)
| Treatment Condition | Responder T-Cell Proliferation (vs. Control) | Key Findings | Citation(s) |
| Anti-CTLA-4 | Modest increase | Blocks inhibitory signals | [13] |
| Cbl-b Inhibitor | Significant increase | Lowers T-cell activation threshold | [9] |
| Hypothesized: Cbl-b Inhibitor + Anti-CTLA-4 | Expected synergistic increase | Dual mechanism of action enhances proliferation | N/A |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: Cbl-b and CTLA-4 signaling pathways in T-cell activation.
Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sartorius.com [sartorius.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutting edge: Cbl-b: one of the key molecules tuning CD28- and CTLA-4-mediated T cell costimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nimbustx.com [nimbustx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. nurixtx.com [nurixtx.com]
- 12. Enhanced tumor eradication by combining CTLA-4 or PD-1 blockade with CpG therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
Safety Operating Guide
Personal protective equipment for handling Cbl-b-IN-19
Personal Protective Equipment (PPE)
When handling Cbl-b-IN-19, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves, such as nitrile, should be worn. For extended contact, consider double-gloving.[2][3][4] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required to protect against splashes.[2][5] |
| Face Shield | A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[2][6] | |
| Body Protection | Lab Coat | A long-sleeved, buttoned lab coat is necessary to protect skin and clothing.[2] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a fit-tested N95 respirator or higher may be necessary.[5] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory.[2] |
Operational Plans
Handling and Storage:
-
Engineering Controls: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Ensure adequate ventilation. After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a respirator if the compound is a powder or if there is a risk of aerosolization.
-
Contain and Clean:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in clearly labeled, sealed, and appropriate containers.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
